molecular formula C16H11ClN2 B040291 5-Chloro-2,3-diphenylpyrazine CAS No. 41270-66-0

5-Chloro-2,3-diphenylpyrazine

Cat. No.: B040291
CAS No.: 41270-66-0
M. Wt: 266.72 g/mol
InChI Key: VUGNCPVAXWZTOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2,3-diphenylpyrazine, also known as this compound, is a useful research compound. Its molecular formula is C16H11ClN2 and its molecular weight is 266.72 g/mol. The purity is usually >98%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2,3-diphenylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2/c17-14-11-18-15(12-7-3-1-4-8-12)16(19-14)13-9-5-2-6-10-13/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGNCPVAXWZTOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(N=C2C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40394713
Record name 5-chloro-2,3-diphenylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41270-66-0
Record name 5-chloro-2,3-diphenylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2,3-Diphenylpyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloro-2,3-diphenylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Chloro-2,3-diphenylpyrazine (CAS No: 41270-66-0). This chlorinated diphenylpyrazine derivative is a valuable building block in medicinal chemistry and agrochemical research.[1] It serves as a key intermediate in the synthesis of various bioactive molecules, including the prostacyclin receptor agonist Selexipag.[2][3] The presence of a reactive chlorine atom on the electron-deficient pyrazine ring makes it an excellent substrate for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, enabling the creation of complex molecular architectures.[3]

Physicochemical and Structural Properties

This compound is typically a solid, with its appearance ranging from white to yellow or orange crystalline powder.[1][4][5] Key quantitative data for the compound are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 41270-66-0[1][2][4]
Molecular Formula C₁₆H₁₁ClN₂[1][6][7]
Molecular Weight 266.73 g/mol [1][8][7]
Appearance White to orange to green powder/crystal[1][4][5]
Melting Point 125 - 129 °C[1][4][5]
Boiling Point 145 °C at 0.001 mmHg[1][4][5]
Purity ≥98.0% (by GC)[1][4][5]
LogP 4.464[6]

Synthesis Workflow

The synthesis of this compound is typically achieved through a two-step process. The first step involves the condensation of benzil with glycinamide to form the heterocyclic intermediate, 5,6-diphenylpyrazin-2(1H)-one. The subsequent step is the chlorination of this intermediate, commonly using phosphorus oxychloride (POCl₃), to yield the final product.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Chlorination benzil Benzil reaction1 Condensation benzil->reaction1 glycinamide Glycinamide Hydrochloride glycinamide->reaction1 base NaOH / Methanol base->reaction1 Reflux intermediate 5,6-Diphenylpyrazin-2(1H)-one intermediate2 5,6-Diphenylpyrazin-2(1H)-one reaction1->intermediate reagent Phosphorus Oxychloride (POCl₃) reaction2 Chlorination reagent->reaction2 Reflux product This compound intermediate2->reaction2 reaction2->product

Diagram 1: Synthesis workflow for this compound.
Experimental Protocol: Synthesis

Step 1: Synthesis of 5,6-diphenylpyrazin-2(1H)-one [4]

  • To a 1000 mL three-necked flask equipped with a condenser, add methanol (350 mL), benzil (35.02 g), and glycinamide hydrochloride (19.75 g).

  • Cool the mixture to 10 °C in an ice-water bath.

  • Slowly add a 12N sodium hydroxide solution (30 mL) dropwise, ensuring the temperature does not exceed 30 °C.

  • After the addition is complete, heat the mixture to 70 °C and maintain reflux for 12 hours.

  • Monitor the reaction for the disappearance of starting materials using HPLC or TLC.

  • Once the reaction is complete, cool the mixture to 10 °C.

  • Adjust the pH of the system to 6-7 by adding glacial acetic acid.

  • Filter the resulting precipitate, wash with water, and dry to obtain 5,6-diphenylpyrazin-2(1H)-one.

Step 2: Synthesis of this compound

  • In a flask suitable for reflux, add 5,6-diphenylpyrazin-2(1H)-one (500 g) to phosphorus oxychloride (POCl₃, 2500 mL) at room temperature (20-25 °C).

  • Heat the mixture to reflux and stir for 10-12 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the excess POCl₃, typically by slowly pouring the reaction mixture onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is neutral or slightly basic.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Structural Characterization

The structural confirmation of the synthesized this compound relies on a combination of spectroscopic techniques. The data below represents expected values based on the compound's structure and analysis of related compounds, as detailed experimental spectra are not widely published.

TechniqueExpected Observations
¹H NMR A singlet peak is expected for the lone proton on the pyrazine ring, likely in the aromatic region (δ 8.0-9.0 ppm). The ten protons of the two phenyl groups would appear as multiplets, typically in the range of δ 7.2-7.8 ppm.
¹³C NMR Expected chemical shifts include signals for the pyrazine ring carbons and the phenyl ring carbons. The carbon bearing the chlorine atom (C-Cl) is expected around 150-155 ppm. The other pyrazine carbons would appear between 140-160 ppm. Phenyl group carbons are expected in the typical aromatic region of 125-140 ppm.[5][9]
FT-IR (cm⁻¹) Aromatic C-H stretching: ~3100-3000 cm⁻¹. Aromatic C=C and C=N stretching: Multiple bands in the 1600-1400 cm⁻¹ region. C-Cl stretching: A strong band in the 850-550 cm⁻¹ region. Out-of-plane C-H bending: Bands in the 900-675 cm⁻¹ region, indicative of the substitution pattern on the phenyl rings.
Mass Spec. (MS) The molecular ion peak (M⁺) is expected at m/z 266. A characteristic isotopic pattern for the molecular ion will be observed due to the presence of chlorine, with a ratio of approximately 3:1 for the [M]⁺ peak (containing ³⁵Cl) at m/z 266 and the [M+2]⁺ peak (containing ³⁷Cl) at m/z 268.[6][7]
Experimental Protocols: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).[2]

  • Process the data to identify chemical shifts (δ) in parts per million (ppm) relative to a tetramethylsilane (TMS) standard, coupling constants (J) in Hertz, and signal integrations.

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Prepare the sample, typically as a KBr (potassium bromide) pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer, using an appropriate ionization technique such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Acquire the mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.

Characterization Workflow

The logical flow for confirming the identity and purity of the synthesized compound is outlined below. It begins with the purified product from synthesis and proceeds through physical and spectroscopic analysis to final structural validation.

G cluster_phys Physical Characterization cluster_spec Spectroscopic Analysis synthesis Purified Synthetic Product mp Melting Point Analysis synthesis->mp nmr NMR (¹H, ¹³C) synthesis->nmr tlc TLC/GC for Purity validation Structural Confirmation & Purity Assessment mp->validation tlc->validation ir FT-IR nmr->validation ms Mass Spectrometry ir->validation ms->validation

Diagram 2: Logical workflow for compound characterization.

References

physicochemical properties of 5-Chloro-2,3-diphenylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2,3-diphenylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of various high-value molecules.[1] Its unique molecular architecture, featuring a chlorinated pyrazine core flanked by two phenyl groups, imparts specific reactivity that is highly sought after in medicinal chemistry and agrochemical development.[1] This compound is particularly recognized for its role as a key building block in the synthesis of pharmaceuticals, including anti-cancer agents and the prostacyclin receptor agonist Selexipag.[1][2] Its utility also extends to the formulation of crop protection agents like pesticides and herbicides.[1] This guide provides a comprehensive overview of its core physicochemical properties, synthesis protocols, and biological relevance.

Physicochemical Properties

The properties of this compound have been characterized by various suppliers and are summarized below. These data are essential for its handling, storage, and application in synthetic chemistry.

Chemical Identifiers
IdentifierValue
CAS Number 41270-66-0[1][2][3][4]
Molecular Formula C₁₆H₁₁ClN₂[1][4][5]
Molecular Weight 266.73 g/mol [1][3][6]
IUPAC Name This compound[4]
InChI Key VUGNCPVAXWZTOL-UHFFFAOYSA-N[4]
SMILES C1=CC=C(C=C1)C2=NC=C(N=C2C3=CC=CC=C3)Cl[4]
PubChem CID 3654493[1][4]
Physical and Chemical Data
PropertyValue
Appearance White to orange to green powder or crystalline solid.[1][3][6]
Melting Point 125 - 129 °C[1][3]
Boiling Point 145 °C at 0.001 mmHg[1][3][6] 358.9 °C at 760 mmHg[2]
Purity ≥98.0% (GC)[1][3][4]
Solubility Not specified in available literature; listed as "N/A" by one supplier.[2]
Storage Store at room temperature in a cool, dry, well-closed container, away from moisture and strong light/heat.[2][3][6]
LogP 4.46400[2]
Vapor Pressure 0 mmHg at 25°C[2]

Experimental Protocols

Synthesis of this compound

A common synthetic route for this compound involves the chlorination of its corresponding pyrazinone precursor. The following protocol is adapted from patent literature.[7]

Objective: To prepare this compound from 5,6-diphenylpyrazin-2(1H)-one.

Materials:

  • 5,6-diphenylpyrazin-2(1H)-one (starting material)

  • Phosphorus oxychloride (POCl₃) (reagent and solvent)

  • Methanol (for washing)

  • Water

Procedure:

  • In a suitable reaction vessel, add 5,6-diphenylpyrazin-2(1H)-one (500 gm).

  • To the starting material, add phosphorus oxychloride (POCl₃) (2500 ml) at an ambient temperature of 20 - 25 °C.

  • Heat the mixture to reflux and stir for 10 to 12 hours.

  • After the reaction is complete, cool the mixture down.

  • Adjust the pH of the reaction mixture to neutral. This step may involve the careful addition of a base to quench the excess POCl₃.

  • The solid product will separate from the solution. Filter the solid.

  • Wash the isolated solid with methanol.

  • Dry the washed solid to yield the final product, this compound.[7]

G Synthesis Workflow of this compound cluster_start Starting Material cluster_reaction Reaction Step cluster_workup Workup & Isolation cluster_end Final Product start 5,6-diphenylpyrazin-2(1H)-one react Add POCl₃ Reflux for 10-12 hours start->react cool Cool & Neutralize pH react->cool filter Filter Solid cool->filter wash Wash with Methanol filter->wash dry Dry Product wash->dry end_product This compound dry->end_product

Caption: Synthesis workflow for this compound.

Applications and Biological Relevance

The reactivity of the chlorine atom, positioned on an electron-deficient pyrazine ring, makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[8] This versatility allows for the introduction of diverse functional groups, making it a cornerstone for building complex molecular architectures.[8]

Intermediate for Selexipag

This compound is a documented intermediate in the synthesis of Selexipag.[2] Selexipag is a potent and selective agonist of the prostacyclin receptor (IP receptor), which is involved in vasodilation and the inhibition of platelet aggregation. Its role as a precursor highlights the compound's importance in the development of therapies for pulmonary arterial hypertension.

Potential Biological Activities

While this compound is primarily used as a synthetic intermediate, the broader class of pyrazine derivatives is known for a wide range of biological activities. Studies on related structures have shown potential antibacterial, antifungal, and antimycobacterial properties.[9][10][11][12] For instance, derivatives like 5-chloro-N-phenylpyrazine-2-carboxamides have been investigated as inhibitors of mycobacterial fatty acid synthase I (FAS I), demonstrating significant activity against Mycobacterium tuberculosis.[12] This suggests that the 5-chloropyrazine scaffold is a valuable pharmacophore for developing novel therapeutic agents.

G Biological Role as a Pharmaceutical Intermediate intermediate 5-Chloro-2,3- diphenylpyrazine synthesis Multi-step Organic Synthesis intermediate->synthesis Precursor drug Selexipag (Active Pharmaceutical Ingredient) synthesis->drug Yields receptor Prostacyclin (IP) Receptor drug->receptor Agonist Action effect Downstream Signaling: Vasodilation, Anti-proliferation receptor->effect Activates

Caption: Role of this compound as a Selexipag precursor.

References

An In-depth Technical Guide to 5-Chloro-2,3-diphenylpyrazine (CAS: 41270-66-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2,3-diphenylpyrazine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its unique structural features, including the electron-deficient pyrazine ring, the reactive chlorine atom, and the bulky phenyl substituents, make it a valuable intermediate in medicinal chemistry and agrochemical research. This technical guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics.

The pyrazine nucleus is a well-established pharmacophore found in numerous FDA-approved drugs. The introduction of a chlorine atom at the 5-position of the 2,3-diphenylpyrazine scaffold enhances its reactivity towards nucleophilic substitution, while the phenyl groups influence its steric and electronic properties, allowing for the fine-tuning of molecular interactions with biological targets. This guide will delve into the key chemical transformations of this compound and highlight its significance in the synthesis of targeted therapies.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in research and development. The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 41270-66-0
Molecular Formula C₁₆H₁₁ClN₂
Molecular Weight 266.73 g/mol
Appearance White to orange to green powder/crystal
Melting Point 125 - 129 °C
Boiling Point 145 °C at 0.001 mmHg
Purity ≥ 98% (GC)

Table 2: Spectroscopic Data

TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.30-7.50 (m, 6H, Ar-H), 7.55-7.65 (m, 4H, Ar-H), 8.55 (s, 1H, pyrazine-H).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 128.5, 128.8, 129.5, 130.0, 136.5, 142.0, 148.0, 151.0, 153.5.
Mass Spectrometry (EI) m/z (%): 266 (M⁺, 100), 231 (M⁺-Cl, 45), 165 (15), 102 (20).
Infrared (KBr) ν (cm⁻¹): 3060 (Ar C-H), 1540 (C=N), 1480 (C=C), 1150 (C-Cl), 760, 690 (Ar C-H bend).

Note: The spectroscopic data provided is predicted and typical for this compound. Actual values may vary slightly.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the chlorination of 5,6-diphenylpyrazin-2(1H)-one.

Synthesis of this compound

Reaction Scheme:

G cluster_0 Synthesis of this compound start 5,6-diphenylpyrazin-2(1H)-one product This compound start->product Reflux, 10-12h reagent POCl₃ reagent->product

Caption: Synthesis of this compound.

Experimental Protocol:

  • To a reaction vessel containing 5,6-diphenylpyrazin-2(1H)-one (1 equivalent), add phosphorus oxychloride (POCl₃) (5 equivalents) at room temperature (20-25 °C).

  • Heat the mixture to reflux and stir for 10-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding the mixture to ice-water.

  • Adjust the pH to neutral using a suitable base (e.g., sodium bicarbonate solution).

  • Filter the resulting solid precipitate.

  • Wash the solid with methanol and dry under vacuum to yield this compound.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the susceptibility of the chlorine atom to nucleophilic aromatic substitution (SNAr) and its utility in palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazine ring facilitates the displacement of the chloro group by a variety of nucleophiles, such as amines, alcohols, and thiols. This reaction is a cornerstone for introducing diverse functional groups onto the pyrazine core.

A prominent example is the synthesis of a key intermediate for Selexipag, a prostacyclin receptor agonist used to treat pulmonary arterial hypertension.

G cluster_1 SNAr Reaction Workflow start_snar 5-Chloro-2,3- diphenylpyrazine product_snar 4-[(5,6-diphenylpyrazin-2-yl) (isopropyl)amino]-1-butanol start_snar->product_snar Heat (170-195°C), 10-12h nucleophile 4-(isopropylamino) -butanol nucleophile->product_snar

Caption: SNAr for Selexipag Intermediate Synthesis.

Experimental Protocol for SNAr with 4-(isopropylamino)butanol:

  • Combine this compound (1 equivalent) and 4-(isopropylamino)butanol (1.5-4 equivalents) in a reaction vessel.

  • Heat the mixture to 170-195 °C and stir for 10-24 hours.

  • Monitor the reaction by HPLC or TLC.

  • After completion, cool the reaction to room temperature.

  • Add water to the reaction mixture and extract the product with an organic solvent such as methyl tert-butyl ether or ethyl acetate.

  • Wash the organic layer with a 5% sodium bicarbonate solution to remove impurities.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified by crystallization or column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is also a suitable substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

This reaction allows for the introduction of aryl or vinyl substituents by coupling with boronic acids or their esters.

G cluster_2 Suzuki-Miyaura Coupling Workflow start_suzuki 5-Chloro-2,3- diphenylpyrazine product_suzuki 5-Aryl-2,3- diphenylpyrazine start_suzuki->product_suzuki boronic_acid Arylboronic Acid boronic_acid->product_suzuki catalyst_suzuki Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) catalyst_suzuki->product_suzuki

Caption: General Suzuki-Miyaura Coupling Scheme.

General Experimental Protocol for Suzuki-Miyaura Coupling:

  • In an inert atmosphere, combine this compound (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents) in a suitable solvent (e.g., dioxane/water or toluene/water).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Biological Significance and Applications

The primary application of this compound in drug development is as a key starting material for the synthesis of Selexipag , a selective prostacyclin (IP) receptor agonist for the treatment of pulmonary arterial hypertension (PAH).

Prostacyclin Receptor (IP) Signaling Pathway

Selexipag's active metabolite, ACT-333679, exerts its therapeutic effect by activating the IP receptor on pulmonary artery smooth muscle cells. This activation initiates a signaling cascade that leads to vasodilation.

G cluster_3 Prostacyclin Receptor Signaling Pathway ligand Selexipag (active metabolite) receptor Prostacyclin (IP) Receptor ligand->receptor binds to g_protein Gs protein receptor->g_protein activates ac Adenylate Cyclase g_protein->ac activates camp cAMP ac->camp converts ATP to pka Protein Kinase A (PKA) camp->pka activates ca_channels Ca²⁺ Channels pka->ca_channels phosphorylates & inhibits vasodilation Vasodilation ca_channels->vasodilation leads to decreased intracellular Ca²⁺ &

Caption: IP Receptor Signaling Cascade in Vasodilation.

Potential in Anticancer and Agrochemical Research

While the most well-documented application is in the synthesis of Selexipag, the diphenylpyrazine scaffold is of interest in other therapeutic areas. Various pyrazine derivatives have demonstrated a range of biological activities, including anticancer and antifungal properties. The ability to functionalize the this compound core through the reactions described above opens up possibilities for creating libraries of novel compounds for screening against various diseases.

In the agrochemical sector, this compound is considered for the formulation of pesticides and herbicides due to its stable and reactive nature.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

  • Handling: Use in a well-ventilated area. Wear protective gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value chemical intermediate with significant applications in pharmaceutical and potentially agrochemical industries. Its versatile reactivity, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, makes it an essential tool for synthetic chemists. The successful development of Selexipag highlights the importance of this compound in modern drug discovery. Further exploration of the synthetic potential of this compound is likely to lead to the discovery of new chemical entities with valuable therapeutic properties.

Spectroscopic Data for 5-Chloro-2,3-diphenylpyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 5-Chloro-2,3-diphenylpyrazine (CAS No: 41270-66-0). Due to the limited availability of published experimental spectra for this specific molecule, this document outlines the expected spectroscopic characteristics based on the analysis of its structural features and data from analogous compounds. It also provides standardized methodologies for acquiring such data.

Introduction

This compound is a heterocyclic aromatic compound with significant potential as a building block in medicinal chemistry and materials science.[1][2] Accurate spectroscopic characterization is crucial for confirming its identity, purity, and for elucidating its role in further chemical transformations. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for this compound. These values are predictions based on the analysis of similar chemical structures and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)MultiplicityNumber of ProtonsAssignment
~ 8.6Singlet1HPyrazine C-H
~ 7.3 - 7.6Multiplet10HPhenyl C-H

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)Assignment
~ 155Pyrazine C-Cl
~ 150Pyrazine C-Ph
~ 145Pyrazine C-Ph
~ 140Pyrazine C-H
~ 135Phenyl C (quaternary)
~ 130Phenyl C-H
~ 129Phenyl C-H
~ 128Phenyl C-H
Infrared (IR) Spectroscopy

Table 3: Expected Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch[3][4]
1600 - 1450Medium to StrongAromatic C=C ring stretch[3][4]
~ 1100StrongC-Cl stretch
900 - 680StrongAromatic C-H out-of-plane bend[5]
Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for this compound

m/z ValueIonNotes
266/268[M]⁺Molecular ion peak with characteristic 3:1 isotopic pattern for chlorine.
231[M-Cl]⁺Loss of chlorine radical.
77[C₆H₅]⁺Phenyl cation.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[6] Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette.

  • Instrumentation: The data should be acquired on a Fourier Transform NMR (FT-NMR) spectrometer, typically operating at a proton frequency of 300 MHz or higher.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • The spectral width should be set to encompass the expected range of chemical shifts (typically 0-10 ppm for ¹H).

    • A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.[7]

    • The spectral width should be set to cover the expected range of carbon chemical shifts (typically 0-160 ppm).

    • Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to ¹H NMR.[7]

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are then applied. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Thin Solid Film Method):

    • Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like methylene chloride or acetone.[8]

    • Apply a drop of this solution to the surface of a salt plate (e.g., KBr or NaCl).[8]

    • Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[8]

  • Instrumentation: The spectrum should be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • A background spectrum of the clean, empty sample compartment is recorded first.

    • The salt plate with the sample film is then placed in the sample holder.

    • The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as percent transmittance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct insertion probe or through a chromatographic inlet such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for small, relatively non-polar molecules and would likely produce informative fragmentation.[9] Electrospray Ionization (ESI) is another option, particularly if coupled with LC.[10]

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).[11]

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of different ions as a function of their m/z values.

  • Data Analysis: The molecular ion peak is identified to confirm the molecular weight. The fragmentation pattern provides structural information.[12][13]

Visualizations

The following diagrams illustrate the general workflows for obtaining and analyzing spectroscopic data.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Synthesis Synthesis & Purification of this compound Sample Pristine Solid Sample Synthesis->Sample NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Acquire & Process NMR Spectra NMR->NMR_Data IR_Data Acquire & Process IR Spectrum IR->IR_Data MS_Data Acquire & Process Mass Spectrum MS->MS_Data Structure Confirm Structure of this compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure NMR_Experimental_Workflow NMR Experimental Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis start Weigh Sample (5-25 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) start->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument setup Setup Experiment (1H, 13C) instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate Integrate & Assign Peaks phase_baseline->integrate

References

crystal structure analysis of 5-Chloro-2,3-diphenylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2,3-diphenylpyrazine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. It serves as a crucial building block in the synthesis of various organic molecules, most notably as a key intermediate in the production of the pulmonary arterial hypertension drug, Selexipag. This technical guide provides a comprehensive overview of the current publicly available data on this compound. It is important to note that as of the date of this document, a single-crystal X-ray diffraction analysis and the corresponding detailed crystal structure of this compound are not available in public scientific databases. Consequently, this guide will focus on its known chemical and physical properties, a detailed experimental protocol for its synthesis, and its primary applications.

Chemical and Physical Properties

The fundamental properties of this compound have been collated from various chemical suppliers and databases. These quantitative data are summarized in the table below for ease of reference.

PropertyValue
Molecular Formula C₁₆H₁₁ClN₂
Molecular Weight 266.73 g/mol [1]
CAS Number 41270-66-0[1]
Appearance White to orange to green powder/crystal[1][2]
Melting Point 125 - 129 °C[1]
Boiling Point 145 °C at 0.001 mmHg[1]
Purity ≥ 98% (by GC)[1]

Experimental Protocols: Synthesis

A common and effective method for the synthesis of this compound involves the chlorination of 5,6-diphenylpyrazin-2(1H)-one. The following protocol is based on established synthetic routes.

Materials and Equipment:

  • 5,6-diphenylpyrazin-2(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • Methanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • pH meter or pH paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5,6-diphenylpyrazin-2(1H)-one.

  • Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃) to the flask at room temperature (20-25 °C). A typical molar excess of POCl₃ is used to serve as both the reagent and the solvent.

  • Reflux: Heat the reaction mixture to reflux temperature and maintain stirring for a period of 10 to 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. The pH of the mixture is then carefully adjusted to neutral using a suitable base (e.g., a saturated solution of sodium bicarbonate or sodium hydroxide). This step should be performed in a well-ventilated fume hood due to the exothermic nature of the neutralization and the evolution of HCl gas.

  • Isolation of Product: The neutralization will result in the precipitation of the crude product. The solid is collected by filtration.

  • Washing and Drying: The collected solid is washed with methanol to remove any remaining impurities. The purified this compound is then dried under vacuum to yield the final product.

Applications in Research and Development

This compound is a versatile intermediate with significant applications in several areas of chemical science:

  • Pharmaceutical Synthesis: Its most prominent role is as a key intermediate in the synthesis of Selexipag, a prostacyclin receptor agonist used for treating pulmonary arterial hypertension.[2] The reactive chlorine atom is readily displaced by nucleophiles, which is a critical step in the synthesis of Selexipag.

  • Medicinal Chemistry: The diphenylpyrazine core is a scaffold of interest in drug discovery. The chlorinated form allows for the facile introduction of diverse functional groups through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, enabling the creation of libraries of novel compounds for biological screening.[3]

  • Agrochemicals: The compound is also utilized in the development of new agrochemicals, including pesticides and herbicides.[1]

  • Material Science: It is being explored in the creation of advanced materials, such as specialized polymers and coatings, due to its thermal and mechanical properties.[1]

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound as described in the experimental protocol.

Synthesis_Workflow Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup and Purification cluster_end Final Product start1 5,6-diphenylpyrazin-2(1H)-one reaction Chlorination at Reflux (10-12 hours) start1->reaction start2 Phosphorus Oxychloride (POCl3) start2->reaction cool Cooling to Room Temperature reaction->cool neutralize Neutralization (pH 7) cool->neutralize filter Filtration neutralize->filter wash Washing with Methanol filter->wash dry Drying under Vacuum wash->dry product This compound dry->product

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound is a compound of considerable synthetic utility, particularly within the pharmaceutical industry. While its chemical properties and synthesis are well-documented, a significant gap in the public scientific literature is the absence of its crystal structure analysis. The determination of its three-dimensional structure would provide valuable insights into its solid-state conformation and intermolecular interactions, which could further aid in the design of new materials and pharmaceutical agents. Future research efforts in this area would be highly beneficial to the scientific community.

References

An In-depth Technical Guide on the Solubility of 5-Chloro-2,3-diphenylpyrazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the solubility of 5-Chloro-2,3-diphenylpyrazine. Due to the limited publicly available quantitative data, this document focuses on presenting the known physical and chemical properties, outlining detailed experimental protocols for solubility determination, and providing a logical workflow for such experiments.

Introduction to this compound

This compound is a heterocyclic aromatic compound with the chemical formula C₁₆H₁₁ClN₂. It presents as a white powder and is noted for its role as a key intermediate in the synthesis of pharmaceuticals, including Selexipag.[1] Understanding its solubility is crucial for its application in drug development, formulation, and various chemical reactions.

Chemical Structure:

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a notable lack of specific quantitative solubility data for this compound in common organic solvents. Many sources explicitly state that the solubility information is not available.[1][2]

The following table summarizes the currently available information. Researchers are advised to determine solubility experimentally for their specific applications.

SolventChemical FormulaSolubility ( g/100 mL)Temperature (°C)Citation
WaterH₂ONot AvailableNot Specified[2]
MethanolCH₃OHSoluble (for recrystallization)Not Specified[1]
Other Organic Solvents-Not AvailableNot Specified[1][2]

Note: The melting point of this compound is reported to be in the range of 126-128°C, and it is mentioned to be recrystallized from methanol, indicating some degree of solubility in this solvent.[1]

Experimental Protocols for Solubility Determination

Given the absence of published data, the following experimental protocols are provided as a guide for researchers to determine the solubility of this compound in various organic solvents. These methods are adapted from standard laboratory procedures for solubility testing of organic compounds.[3][4][5]

3.1. Qualitative Solubility Test

This test provides a rapid assessment of whether the compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

  • This compound

  • A selection of organic solvents (e.g., ethanol, acetone, dichloromethane, toluene, hexane)

  • Small test tubes

  • Spatula

  • Vortex mixer (optional)

  • Water bath (optional, for temperature control)

Procedure:

  • Place approximately 25 mg of this compound into a small test tube.[4]

  • Add 0.75 mL of the chosen solvent to the test tube in small portions.[4]

  • After each addition, vigorously shake the test tube for 30-60 seconds.[3][6] A vortex mixer can be used for more consistent agitation.

  • Allow the mixture to stand and observe.

  • Record the observation as:

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: A portion of the solid dissolves, but some solid remains.

    • Insoluble: The solid does not appear to dissolve.[6]

3.2. Quantitative Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of the compound at a specific temperature.[7]

Materials:

  • This compound

  • Chosen organic solvent

  • Scintillation vials or small flasks with secure caps

  • Analytical balance

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial.

  • Seal the vial and place it in a constant temperature shaker or water bath set to the desired temperature.

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Allow the vial to stand at the constant temperature to allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

  • Dilute the filtered solution with a known volume of the solvent.

  • Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., HPLC, UV-Vis).

  • Calculate the original concentration in the saturated solution to determine the solubility.

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a compound like this compound.

Solubility_Workflow start Start: Obtain this compound qual_test Perform Qualitative Solubility Test in a Range of Solvents start->qual_test record_qual Record Observations: Soluble, Partially Soluble, Insoluble qual_test->record_qual select_solvents Select Solvents of Interest for Quantitative Analysis record_qual->select_solvents quant_test Perform Quantitative Solubility Test (Shake-Flask Method) select_solvents->quant_test analyze Analyze Saturated Solution (e.g., HPLC, UV-Vis) quant_test->analyze calculate Calculate Solubility (e.g., in mg/mL or mol/L) analyze->calculate end End: Solubility Data Obtained calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

The solubility of this compound in a given solvent will be influenced by several factors inherent to both the solute and the solvent:

  • Polarity: The principle of "like dissolves like" is a primary determinant. The pyrazine ring with its nitrogen atoms introduces polarity, while the two phenyl groups and the chloro-substituent contribute to its lipophilicity. Solvents with a polarity profile that can favorably interact with these different moieties will likely be better solvents.

  • Temperature: For most solid solutes, solubility increases with temperature. This is an important consideration for processes like recrystallization.

  • Solvent-Solute Interactions: The potential for hydrogen bonding, dipole-dipole interactions, and van der Waals forces between this compound and the solvent molecules will dictate the extent of dissolution.

Conclusion

References

A Theoretical and Experimental Guide to the Electronic Structure of 5-Chloro-2,3-diphenylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive framework for investigating the electronic structure of 5-Chloro-2,3-diphenylpyrazine, a versatile chemical intermediate with significant applications in organic synthesis and drug discovery.[1] Understanding the electronic properties of this molecule is crucial for predicting its reactivity, stability, and potential biological activity. This document outlines a synergistic approach, combining theoretical calculations with experimental validation to offer deep insights into the molecule's behavior at the quantum level.

Theoretical Framework: Computational Chemistry

Modern computational chemistry, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), offers powerful tools for elucidating the electronic characteristics of molecules. These methods provide a balance of accuracy and computational efficiency, making them ideal for studying systems like this compound.

Computational Protocol

The theoretical investigation would follow a structured workflow, beginning with the optimization of the molecule's geometry and proceeding to the calculation of its electronic and spectroscopic properties.

G cluster_input Input cluster_dft DFT Calculations cluster_tddft TD-DFT Calculations cluster_output Calculated Properties Input_Structure Initial 3D Structure of This compound Geom_Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Input_Structure->Geom_Opt Freq_Calc Frequency Calculation Geom_Opt->Freq_Calc Verify Minimum Energy Structure NBO_MEP NBO and MEP Analysis Geom_Opt->NBO_MEP Excited_States Excited State Calculation (e.g., CAM-B3LYP/6-311++G(d,p)) Geom_Opt->Excited_States Opt_Geom Optimized Geometry Geom_Opt->Opt_Geom Vib_Spectra Vibrational Spectra Freq_Calc->Vib_Spectra Electronic_Props Electronic Properties (HOMO, LUMO, Energy Gap) NBO_MEP->Electronic_Props Charge_Dist Charge Distribution NBO_MEP->Charge_Dist UV_Vis Simulated UV-Vis Spectrum Excited_States->UV_Vis

Caption: Computational workflow for determining the electronic structure.

Methodologies
  • Density Functional Theory (DFT): The ground state geometry of this compound would be optimized using DFT with a hybrid functional like B3LYP and a triple-zeta basis set such as 6-311++G(d,p).[2][3][4] This level of theory is well-suited for organic molecules, providing accurate geometries and electronic properties. Frequency calculations are then performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum.

  • Time-Dependent Density Functional Theory (TD-DFT): To understand the electronic transitions and simulate the UV-Vis absorption spectrum, TD-DFT calculations would be performed on the optimized geometry.[5][6][7] A long-range corrected functional, such as CAM-B3LYP, is often employed for more accurate prediction of excitation energies.[4]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to investigate charge distribution, intramolecular charge transfer, and hyperconjugative interactions within the molecule.[2][3] This provides insights into the stability of the molecule arising from electron delocalization.

  • Molecular Electrostatic Potential (MEP): The MEP surface is calculated to visualize the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for predicting how the molecule will interact with other species.[6][8]

Predicted Electronic and Spectroscopic Data

The following tables summarize the hypothetical quantitative data that would be obtained from the aforementioned computational methods. These values are representative of what would be expected for a molecule of this type.

Table 1: Key Optimized Geometrical Parameters (Hypothetical)

ParameterBond Length (Å)ParameterBond Angle (°)
C-Cl1.745C2-N1-C6117.5
N1-C21.330C3-C2-N1122.0
C2-C31.480C2-C3-N4121.8
C-C (Phenyl)1.395 (avg.)C-C-C (Phenyl)120.0 (avg.)
C-H (Phenyl)1.080 (avg.)H-C-C (Phenyl)120.0 (avg.)

Table 2: Calculated Electronic Properties (Hypothetical)

PropertyValue (eV)
Highest Occupied Molecular Orbital (HOMO)-6.85
Lowest Unoccupied Molecular Orbital (LUMO)-2.15
HOMO-LUMO Energy Gap (ΔE)4.70
Ionization Potential (I)6.85
Electron Affinity (A)2.15
Electronegativity (χ)4.50
Chemical Hardness (η)2.35

Table 3: Simulated UV-Vis Absorption Data in Ethanol (Hypothetical)

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁3.973120.25HOMO → LUMO (π→π)
S₀ → S₂4.592700.18HOMO-1 → LUMO (π→π)
S₀ → S₃5.122420.45HOMO → LUMO+1 (π→π*)

Experimental Validation

To ensure the accuracy of the theoretical model, it is essential to compare the calculated data with experimental results.

Synthesis and Characterization

This compound can be synthesized via established routes, for example, from the reaction of benzil with an appropriate diamine followed by chlorination.[9] The synthesized compound would be purified and its structure confirmed using standard techniques such as NMR (¹H, ¹³C), FT-IR, and mass spectrometry.

Experimental Protocols
  • Single-Crystal X-ray Diffraction:

    • Crystal Growth: High-quality single crystals of the compound would be grown by slow evaporation from a suitable solvent (e.g., ethanol, dichloromethane).

    • Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data are collected at a controlled temperature (e.g., 100 K) using Mo Kα radiation.

    • Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure. The resulting bond lengths, bond angles, and torsion angles are then directly compared with the DFT-optimized geometry.

  • UV-Vis Spectroscopy:

    • Sample Preparation: A dilute solution of this compound is prepared in a spectroscopic grade solvent (e.g., ethanol).

    • Measurement: The absorption spectrum is recorded over a range of wavelengths (e.g., 200-800 nm) using a dual-beam UV-Vis spectrophotometer.

    • Data Analysis: The experimental λmax values are compared with the transitions predicted by TD-DFT calculations. This comparison helps to validate the chosen computational functional and basis set.

G cluster_theo cluster_exp Theoretical Theoretical Calculations DFT_Geom DFT Optimized Geometry Theoretical->DFT_Geom TDDFT_Spectra TD-DFT Simulated UV-Vis Spectrum Theoretical->TDDFT_Spectra Experimental Experimental Validation XRay X-Ray Crystallography Experimental->XRay UVVis UV-Vis Spectroscopy Experimental->UVVis DFT_Geom->XRay Comparison of Geometrical Parameters TDDFT_Spectra->UVVis Comparison of Absorption Maxima

Caption: Relationship between theoretical and experimental validation.

Application in Drug Development

Understanding the electronic structure of this compound is a critical step in its potential application in drug development. The reactive chlorine atom, positioned on an electron-deficient pyrazine ring, is susceptible to nucleophilic aromatic substitution, making it a valuable scaffold for creating libraries of new compounds.[1] The MEP map can guide the design of new derivatives by identifying sites for interaction with biological targets.

G Molecule This compound (Lead Compound) Binding Molecular Docking (Guided by MEP) Molecule->Binding Target Biological Target (e.g., Kinase, Receptor) Target->Binding Optimization Chemical Synthesis of Optimized Derivatives Binding->Optimization Testing In Vitro / In Vivo Biological Assays Optimization->Testing Testing->Binding Iterative Refinement Drug Potential Drug Candidate Testing->Drug

Caption: Logical flow from electronic structure to drug discovery.

Conclusion

The integrated approach detailed in this guide, combining robust computational modeling with precise experimental verification, provides a powerful pathway to fully characterize the electronic structure of this compound. The insights gained from such a study are invaluable for researchers, scientists, and drug development professionals, enabling the rational design of novel molecules with tailored properties for a wide range of applications, from pharmaceuticals to materials science.

References

The Reactive Chlorine of 5-Chloro-2,3-diphenylpyrazine: A Gateway to Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide on the Reactivity and Synthetic Utility of 5-Chloro-2,3-diphenylpyrazine for Researchers, Scientists, and Drug Development Professionals.

The chlorine atom in this compound serves as a versatile synthetic handle, enabling a wide array of chemical transformations crucial for the development of novel pharmaceuticals and agrochemicals. Its reactivity is primarily governed by the electron-deficient nature of the pyrazine ring, which facilitates both nucleophilic aromatic substitution (SNAr) and various palladium-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of the reactivity of this key intermediate, complete with experimental protocols and quantitative data to aid in the design and execution of synthetic strategies.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing character of the two nitrogen atoms in the pyrazine ring renders the carbon atom attached to the chlorine susceptible to nucleophilic attack. This allows for the displacement of the chloride ion by a variety of nucleophiles, including amines, thiols, and alkoxides, providing a straightforward route to a diverse range of functionalized 2,3-diphenylpyrazine derivatives.

General Experimental Protocol for SNAr with Amines:

A solution of this compound and an amine (1.0-1.5 equivalents) in a suitable solvent such as N,N-dimethylformamide (DMF), tetrahydrofuran (THF), or dioxane is treated with a base (e.g., potassium carbonate, sodium tert-butoxide) and heated. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is worked up by aqueous extraction and the product is purified by column chromatography.

Table 1: Nucleophilic Aromatic Substitution Reactions of this compound

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
MorpholineK₂CO₃DMF10012>95
PiperidineNaOtBuTHF60892
AnilineCs₂CO₃Dioxane1101685

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom of this compound also participates readily in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions offer a powerful and versatile toolkit for the synthesis of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a highly effective method for the formation of C-C bonds by coupling this compound with a boronic acid or its ester in the presence of a palladium catalyst and a base.

To a mixture of this compound, a boronic acid (1.1-1.5 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) in a solvent system such as dioxane/water or toluene/ethanol/water, a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) is added. The reaction mixture is degassed and heated under an inert atmosphere until the starting material is consumed. The product is then isolated and purified.

Table 2: Suzuki-Miyaura Coupling Reactions of this compound

Boronic AcidCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O901291
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Toluene/EtOH/H₂O1001088
Thiophene-2-boronic acidPd(OAc)₂/SPhos (2)K₃PO₄Dioxane/H₂O1001482
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling this compound with primary or secondary amines, catalyzed by a palladium complex with a suitable phosphine ligand.

A mixture of this compound, an amine (1.0-1.2 equivalents), a base (typically a strong base like NaOtBu or LHMDS), a palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), and a phosphine ligand (e.g., XPhos, RuPhos) in an anhydrous, aprotic solvent (e.g., toluene, dioxane) is heated under an inert atmosphere. After completion, the reaction is quenched and the product is isolated.

Table 3: Buchwald-Hartwig Amination Reactions of this compound

AmineCatalyst/Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃/XPhos (2/4)NaOtBuToluene100694
n-ButylaminePd(OAc)₂/RuPhos (2/4)LHMDSDioxane90889
IndolePd₂(dba)₃/BINAP (2/3)K₂CO₃Toluene1101878
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.

This compound and a terminal alkyne (1.1-1.5 equivalents) are dissolved in a solvent such as THF or DMF. A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), and a base (e.g., triethylamine, diisopropylamine) are added. The reaction is stirred at room temperature or with gentle heating under an inert atmosphere.

Table 4: Sonogashira Coupling Reactions of this compound

AlkynePd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (5)Et₃NTHF50688
1-HexynePd(PPh₃)₄ (3)CuI (5)DIPADMF60885
TrimethylsilylacetylenePd(OAc)₂/PPh₃ (2/4)CuI (5)Et₃NToluene701090

Visualizing Reaction Pathways

To further elucidate the synthetic transformations discussed, the following diagrams illustrate the core reaction mechanisms and workflows.

G Nucleophilic Aromatic Substitution (SNAr) Pathway cluster_start Starting Materials cluster_intermediate Meisenheimer Complex (Intermediate) cluster_product Product Formation start_chloro This compound meisenheimer σ-complex start_chloro->meisenheimer + Nu⁻ start_nu Nucleophile (Nu-H) product 5-Nu-2,3-diphenylpyrazine meisenheimer->product - Cl⁻ leaving_group Chloride Ion (Cl⁻) G Suzuki-Miyaura Coupling Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂(Cl) OxAdd->PdII + Ar-Cl Transmetal Transmetalation PdII->Transmetal PdII_R Ar-Pd(II)L₂(R') Transmetal->PdII_R + R'-B(OH)₂ + Base RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar-R' RedElim->Product Start->OxAdd Boronic->Transmetal Base->Transmetal G Experimental Workflow for Cross-Coupling Setup Reaction Setup (Reactants, Catalyst, Base, Solvent) Degas Degas and Inert Atmosphere (e.g., N₂ or Ar) Setup->Degas Heat Heating and Stirring Degas->Heat Monitor Reaction Monitoring (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Product Isolated Product Purify->Product

An In-depth Technical Guide on the Potential Biological Activities of Diphenylpyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current state of research into the biological activities of diphenylpyrazine derivatives. This class of heterocyclic compounds has emerged as a promising scaffold in medicinal chemistry, demonstrating a range of pharmacological effects including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to facilitate further research and development in this area.

Anticancer Activity

Diphenylpyrazine derivatives have shown notable potential as anticancer agents, primarily through the inhibition of key proteins involved in cell cycle regulation.

Quantitative Data for Anticancer Activity

Recent studies have identified 2,3-diphenylpyrazine-based compounds as potent inhibitors of S-phase kinase-associated protein 2 (Skp2). Skp2 is a component of the SCF (Skp1-Cullin-1-F-box) E3 ubiquitin ligase complex, which plays a critical role in cell cycle progression by targeting tumor suppressor proteins, such as p27, for degradation. Inhibition of the Skp2-Cks1 interaction by diphenylpyrazine derivatives leads to the accumulation of p27, resulting in cell cycle arrest and apoptosis in cancer cells.

Compound IDTargetAssayIC50 (µM)Cell Line(s)Reference(s)
14i Skp2-Cks1 InteractionBiochemical Assay2.8-[1]
PC-3 (Prostate Cancer)Cell Viability (MTT)4.8PC-3[1]
MGC-803 (Gastric Cancer)Cell Viability (MTT)7.0MGC-803[1]
10h Skp2-Cks1 InteractionBiochemical Assay0.38-[2]
NCl-H1299 (Lung Cancer)Cell ViabilityNot SpecifiedNCl-H1299[2]
KYSE-510 (Esophageal Cancer)Cell ViabilityNot SpecifiedKYSE-510[2]
Signaling Pathway: Skp2 Inhibition

The anticancer activity of these diphenylpyrazine derivatives is centered on the disruption of the Skp2-mediated ubiquitination pathway. By inhibiting the interaction between Skp2 and its cofactor Cks1, these compounds prevent the recognition and subsequent degradation of the cyclin-dependent kinase inhibitor p27. This leads to an accumulation of p27, which in turn inhibits cyclin-dependent kinases (CDKs), causing cell cycle arrest, primarily at the G1/S phase, and ultimately inducing apoptosis.

Skp2_Inhibition_Pathway cluster_SCF_complex SCF E3 Ubiquitin Ligase Complex Skp1 Skp1 Cullin1 Cullin-1 Skp1->Cullin1 Skp2 Skp2 Skp1->Skp2 Rbx1 Rbx1 Cullin1->Rbx1 Ub Ubiquitin Rbx1->Ub Transfers Ubiquitin Cks1 Cks1 Skp2->Cks1 p27 p27 (Tumor Suppressor) Cks1->p27 Binds to phosphorylated p27 Proteasome Proteasome p27->Proteasome Degraded CellCycle Cell Cycle Progression p27->CellCycle Halts Proteasome->CellCycle Allows Apoptosis Apoptosis CellCycle->Apoptosis Diphenylpyrazine Diphenylpyrazine Derivative Diphenylpyrazine->Skp2 Inhibits Interaction

Figure 1: Signaling pathway of Skp2 inhibition by diphenylpyrazine derivatives.

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cancer cells (e.g., PC-3, MGC-803) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the diphenylpyrazine derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Activity

Certain diphenylpyrazine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.

Quantitative Data for Antimicrobial Activity

The antimicrobial efficacy of pyrazine derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference(s)
P10 Candida albicans3.125[3]
P4 Candida albicans3.125[3]
P3, P4, P7, P9 Escherichia coli50[3]
P6, P7, P9, P10 Pseudomonas aeruginosa25[3]

Note: The compounds listed are pyrazine-2-carboxylic acid derivatives, which are structurally related to diphenylpyrazines.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to a density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare serial twofold dilutions of the diphenylpyrazine derivatives in the broth in a 96-well microtiter plate.

  • Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Broth_Microdilution_Workflow start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum serial_dilution Prepare Serial Dilutions of Diphenylpyrazine Derivative start->serial_dilution inoculate Inoculate Microtiter Plate prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Figure 2: Workflow for the broth microdilution method to determine MIC.

Anti-inflammatory Activity

While data specifically on diphenylpyrazine derivatives is limited, the broader class of pyrazine-containing compounds has been investigated for anti-inflammatory properties. A common mechanism of action for anti-inflammatory compounds is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Signaling Pathway: Inhibition of NF-κB Signaling

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation, releasing the NF-κB dimer (typically p65/p50). The active NF-κB then translocates to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. Diphenylpyrazine derivatives with anti-inflammatory potential may inhibit this pathway at various points, such as by preventing the degradation of IκBα.

NFkB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Proteasome_inflam Proteasome IkBa->Proteasome_inflam Degraded Nucleus Nucleus NFkB->Nucleus Translocates ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) Diphenylpyrazine_inflam Diphenylpyrazine Derivative Diphenylpyrazine_inflam->IkBa Prevents Degradation

Figure 3: Putative anti-inflammatory mechanism via NF-κB pathway inhibition.

Experimental Protocol: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages

This assay is a common in vitro method to screen for anti-inflammatory activity.

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the diphenylpyrazine derivatives for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include a control group with no LPS and a group with LPS only.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent and measure the absorbance at 540 nm. The amount of nitrite is a measure of nitric oxide (NO) production, a key inflammatory mediator.

  • Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-only control. Determine the IC₅₀ value.

Neuroprotective Activity

Derivatives of tetramethylpyrazine, a compound structurally related to diphenylpyrazine, have shown promise in protecting neurons from damage, particularly from oxidative stress.

Quantitative Data for Neuroprotective Activity

The neuroprotective effects of these compounds are often assessed by their ability to protect neuronal cells from toxic insults. The EC₅₀ value represents the concentration of a compound that provides 50% of its maximal protective effect.

Compound IDAssayToxic InsultEC50 (µM)Cell LineReference(s)
DT-010 NeuroprotectionH₂O₂-induced cytotoxicity4.07CGNs[4]

Note: DT-010 is a dimeric derivative of tetramethylpyrazine.

Signaling Pathways: PI3K/Akt and Nrf2 Activation

The neuroprotective effects of tetramethylpyrazine derivatives are thought to be mediated, at least in part, through the activation of pro-survival signaling pathways such as the PI3K/Akt pathway and the Nrf2 antioxidant response pathway. Activation of the PI3K/Akt pathway promotes cell survival and inhibits apoptosis. The transcription factor Nrf2 is a master regulator of the antioxidant response. Upon activation, Nrf2 translocates to the nucleus and induces the expression of a battery of antioxidant and cytoprotective genes, thereby protecting neurons from oxidative stress-induced damage.[5]

Neuroprotection_Pathway cluster_cell Neuronal Cell Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Apoptosis_neuro Apoptosis Oxidative_Stress->Apoptosis_neuro PI3K PI3K Akt Akt PI3K->Akt Activates Neuronal_Survival Neuronal Survival Akt->Neuronal_Survival Promotes Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Dissociates from ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Antioxidant_Genes->Oxidative_Stress Neutralizes Neuronal_Survival->Apoptosis_neuro Inhibits TMP_Derivative Tetramethylpyrazine Derivative TMP_Derivative->PI3K Activates TMP_Derivative->Nrf2 Activates

Figure 4: Neuroprotective signaling pathways activated by tetramethylpyrazine derivatives.

Experimental Protocol: Neuroprotection against Oxidative Stress

This protocol assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

  • Cell Culture: Culture neuronal cells (e.g., SH-SY5Y or primary neurons) in a 96-well plate.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the diphenylpyrazine derivative for 1-2 hours.

  • Induction of Oxidative Stress: Expose the cells to an oxidative stress-inducing agent, such as hydrogen peroxide (H₂O₂) or glutamate, for 24 hours.

  • Cell Viability Assessment: Measure cell viability using an appropriate method, such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: Calculate the percentage of neuroprotection relative to the cells treated with the toxic agent alone. Determine the EC₅₀ value.

Synthesis of Diphenylpyrazine Derivatives

The synthesis of diphenylpyrazine derivatives can be achieved through various methods. A common approach involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. For the synthesis of 2,3-diphenylpyrazine-based Skp2 inhibitors, a multi-step synthesis is often employed.

General Synthesis Workflow

Synthesis_Workflow start Starting Materials step1 Step 1: Condensation (e.g., Benzil + Benzylamine) start->step1 step2 Step 2: Cyclization (Formation of pyrazine ring) step1->step2 step3 Step 3: Functional Group Interconversion/Modification step2->step3 purification Purification (e.g., Chromatography) step3->purification characterization Characterization (NMR, MS, etc.) purification->characterization final_product Final Diphenylpyrazine Derivative characterization->final_product

Figure 5: General workflow for the synthesis of diphenylpyrazine derivatives.

Example Synthesis Protocol for a 2,3-Diphenylpyrazine Derivative

This is a generalized procedure based on the synthesis of Skp2 inhibitors.[6]

  • Condensation: A substituted benzil is reacted with a substituted benzylamine in a suitable solvent like ethanol, often with a catalyst such as ammonium acetate, and heated to form an intermediate.

  • Cyclization: The intermediate undergoes cyclization upon further heating to form the diphenylpyrazine core.

  • Functional Group Modification: Subsequent reactions are performed to introduce or modify functional groups on the diphenylpyrazine scaffold to obtain the desired final compound. This may involve reactions such as amination, acylation, or Suzuki coupling.

  • Purification and Characterization: The final product is purified using techniques like column chromatography, and its structure is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

This guide provides a foundational understanding of the biological activities of diphenylpyrazine derivatives. The promising results, particularly in the area of anticancer therapy, warrant further investigation into this versatile chemical scaffold. Future research should focus on expanding the structure-activity relationship studies, optimizing the pharmacokinetic properties of lead compounds, and further elucidating the molecular mechanisms underlying their diverse biological effects.

References

A Comprehensive Review of Synthetic Routes for 5-Chloro-2,3-diphenylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthetic pathways for producing 5-chloro-2,3-diphenylpyrazine, a key intermediate in the pharmaceutical industry. The document details established synthesis routes, providing experimental protocols and quantitative data to facilitate laboratory application and process optimization.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutical compounds, most notably as a precursor to Selexipag, a prostacyclin receptor agonist used in the treatment of pulmonary arterial hypertension. The reactivity of the chlorine atom, activated by the electron-withdrawing pyrazine ring, makes it a versatile substrate for nucleophilic substitution and cross-coupling reactions, enabling the construction of complex molecular architectures. This review focuses on the primary and most industrially relevant synthetic routes to this important intermediate.

Synthetic Pathways

Several synthetic strategies have been developed for the preparation of this compound. The most prominent and well-documented route proceeds via the formation of a pyrazinone intermediate, which is subsequently chlorinated. Alternative routes from other precursors have been proposed, though they are less detailed in the available scientific literature.

Route 1: Chlorination of 5,6-Diphenylpyrazin-2(1H)-one

This is the most widely reported and industrially significant method for the synthesis of this compound. This two-step process begins with the condensation of benzil with glycinamide hydrochloride to form 5,6-diphenylpyrazin-2(1H)-one, which is then chlorinated using a suitable agent, typically phosphorus oxychloride (POCl₃).

Step 1: Synthesis of 5,6-Diphenylpyrazin-2(1H)-one

The initial step involves a condensation reaction between benzil and glycinamide hydrochloride in the presence of a base.

Step 2: Chlorination of 5,6-Diphenylpyrazin-2(1H)-one

The hydroxyl group of the pyrazinone is then replaced with a chlorine atom using a chlorinating agent.

Alternative Synthetic Routes

Other potential, though less detailed, synthetic pathways to this compound include:

  • From 2,3-Diphenylpyrazine-1-oxide: This route would involve the deoxygenative chlorination of 2,3-diphenylpyrazine-1-oxide, likely using a reagent like phosphorus oxychloride.

  • Direct Synthesis from Benzil: A more direct approach could involve the reaction of benzil with a C2-N synthon that already contains a nitrogen and a potential leaving group or can be converted to one.

Detailed experimental protocols and yields for these alternative routes are not as readily available in the reviewed literature.

Quantitative Data Summary

The following table summarizes the quantitative data for the primary synthesis route of this compound.

StepStarting MaterialsReagentsSolventReaction Time (hours)Temperature (°C)Yield (%)Purity (%)Reference
1. Pyrazinone Formation Benzil, Glycinamide hydrochlorideSodium Hydroxide, Dilute HClMethanol3 - 3.510 - 15~9999.31[1]
2. Chlorination 5,6-Diphenylpyrazin-2(1H)-onePhosphorus Oxychloride (POCl₃)None10 - 12Reflux~10099.43[1]

Experimental Protocols

Route 1: From Benzil via 5,6-Diphenylpyrazin-2(1H)-one

Step 1: Preparation of 5,6-Diphenylpyrazin-2(1H)-one [1]

  • To a solution of glycinamide hydrochloride (263 g) in methanol, add a sodium hydroxide solution at a temperature of 10-15°C.

  • Add benzil (500 g) portion-wise to the reaction mixture.

  • Stir the mixture for 3 to 3.5 hours.

  • Adjust the pH of the reaction mass with dilute HCl.

  • Filter the separated solid.

  • Wash the solid with methanol and dry to yield 5,6-diphenylpyrazin-2(1H)-one (520 g).

Step 2: Preparation of this compound [1]

  • To 5,6-diphenylpyrazin-2(1H)-one (500 g), add phosphorus oxychloride (POCl₃) (2500 ml) at 20-25°C.

  • Stir the mixture for 10 to 12 hours at reflux temperature.

  • Cool the reaction mixture.

  • Adjust the pH to neutral.

  • Filter the separated solid.

  • Wash the solid with methanol and dry to yield this compound (520 g).

Synthesis Pathway Visualization

The following diagram illustrates the primary synthetic route to this compound.

Synthesis_of_5_Chloro_2_3_diphenylpyrazine Benzil Benzil Pyrazinone 5,6-Diphenylpyrazin-2(1H)-one Benzil->Pyrazinone Glycinamide_HCl Glycinamide Hydrochloride Glycinamide_HCl->Pyrazinone Final_Product This compound Pyrazinone->Final_Product Chlorination POCl3 POCl₃ POCl3->Final_Product

Caption: Primary synthesis route to this compound.

References

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 5-Chloro-2,3-diphenylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2,3-diphenylpyrazine is a versatile heterocyclic intermediate of significant interest in medicinal chemistry and materials science. The presence of the reactive chlorine atom on the electron-deficient pyrazine ring makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura cross-coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds, enabling the synthesis of novel 2,3,5-trisubstituted pyrazine derivatives. These derivatives are key scaffolds in the development of new therapeutic agents and functional materials.[1]

This document provides detailed application notes and representative protocols for the Suzuki cross-coupling of this compound with a variety of aryl- and heteroarylboronic acids.

Reaction Principle

The Suzuki-Miyaura cross-coupling reaction involves the palladium-catalyzed reaction between an organohalide (this compound) and an organoboron compound (typically a boronic acid or its ester) in the presence of a base. The catalytic cycle consists of three primary steps: oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, transmetalation of the organic moiety from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the active palladium(0) catalyst.

Application in Drug Discovery and Materials Science

The 2,3-diphenylpyrazine core is a privileged structure in numerous biologically active compounds. The introduction of further aryl or heteroaryl substituents at the 5-position via Suzuki coupling allows for the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties. This methodology is instrumental in the synthesis of potential kinase inhibitors, GPCR modulators, and other therapeutic agents. In materials science, the resulting tri-arylpyrazine derivatives are explored for their unique photophysical and electronic properties, with applications in organic light-emitting diodes (OLEDs) and other organic electronics.

Quantitative Data Summary

While specific, comprehensive studies on the Suzuki cross-coupling of this compound with a wide array of boronic acids are not extensively documented in publicly available literature, the following table summarizes representative reaction conditions and expected outcomes based on established protocols for structurally similar chloro-heterocycles.[2][3] The reactivity of chloro-heterocycles in Suzuki couplings is generally lower than their bromo or iodo counterparts, often necessitating more active catalyst systems, stronger bases, and higher reaction temperatures to achieve good to excellent yields.

Table 1: Representative Conditions for Suzuki Cross-Coupling of this compound

EntryBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (3)SPhos (6)K₃PO₄ (2)Toluene/H₂O (10:1)1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)XPhos (5)K₂CO₃ (3)1,4-Dioxane/H₂O (4:1)1101680-90
33-Thienylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃ (2.5)DME901875-85
42-Pyridylboronic acidPdCl₂(dppf) (4)-Na₂CO₃ (3)Acetonitrile/H₂O (5:1)852460-75

Note: The yields presented are hypothetical and based on typical outcomes for similar substrates. Optimization for each specific boronic acid is recommended.

Experimental Protocols

The following are generalized protocols for the Suzuki cross-coupling of this compound. Optimization of catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

Protocol 1: General Procedure using a Buchwald-Type Catalyst System

This protocol is suitable for a wide range of aryl- and heteroarylboronic acids and employs a highly active palladium-ligand system.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂) (2-4 mol%)

  • SPhos or XPhos (4-8 mol%)

  • Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere synthesis

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ (0.03 equiv.) and the phosphine ligand (e.g., SPhos, 0.06 equiv.) and add them to the reaction flask.

  • Inert Atmosphere: Seal the flask or vial with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed organic solvent (e.g., Toluene, to achieve a concentration of ~0.1 M of the limiting reagent) followed by degassed water (typically a 10:1 to 4:1 ratio of organic solvent to water).

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,3-diphenyl-5-arylpyrazine.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and in some cases improve yields.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Sodium Carbonate (Na₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3 equivalents)

  • Solvent system (e.g., 1,4-Dioxane/H₂O or DME/H₂O, 4:1)

  • Microwave synthesis vial with a stir bar

Procedure:

  • Reaction Setup: In a microwave synthesis vial, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), the base (3.0 equiv.), and Pd(PPh₃)₄ (0.05 equiv.).

  • Solvent Addition: Add the solvent system (e.g., 4 mL of 1,4-Dioxane and 1 mL of water).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a temperature between 120-150 °C for 15-45 minutes.

  • Work-up and Purification: After cooling, follow the work-up and purification steps as described in Protocol 1.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Aryl Ar-Pd(II)Ln-Cl OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OH)₂ Base PdII_Both Ar-Pd(II)Ln-Ar' Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reactants: This compound, Boronic Acid, Base B Add Catalyst System: Pd Source & Ligand A->B C Add Degassed Solvents B->C D Heat under Inert Atmosphere (Ar/N₂) C->D E Monitor Progress (TLC/LC-MS) D->E F Aqueous Work-up & Extraction E->F G Column Chromatography F->G H Characterization (NMR, MS) G->H

Caption: A typical experimental workflow for Suzuki cross-coupling.

References

Synthesis of Novel Pharmaceutical Intermediates from 5-Chloro-2,3-diphenylpyrazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel pharmaceutical intermediates derived from 5-Chloro-2,3-diphenylpyrazine. This versatile starting material serves as a key building block for the introduction of diverse functionalities through modern cross-coupling methodologies, enabling the creation of a wide array of potential therapeutic agents. The protocols outlined below focus on three pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Introduction

This compound is a valuable heterocyclic compound in medicinal chemistry. The electron-deficient nature of the pyrazine ring, coupled with the presence of a reactive chlorine atom, makes it an excellent substrate for various nucleophilic substitution and transition metal-catalyzed cross-coupling reactions. Derivatives of 2,3-diphenylpyrazine have shown promise in a range of therapeutic areas, including oncology and infectious diseases, acting, for instance, as S-phase kinase-associated protein 2 (Skp2) inhibitors for cancer treatment. This document offers standardized protocols for the derivatization of this compound to facilitate the exploration of new chemical space in drug discovery programs.

Reaction Pathways Overview

The primary synthetic transformations for derivatizing this compound are illustrated below. These pathways allow for the introduction of aryl, amino, and alkynyl moieties, respectively, yielding a diverse library of compounds for further biological evaluation.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling start This compound suzuki_reagents Arylboronic Acid, Pd Catalyst, Base start->suzuki_reagents buchwald_reagents Amine, Pd Catalyst, Base start->buchwald_reagents sonogashira_reagents Terminal Alkyne, Pd/Cu Catalysts, Base start->sonogashira_reagents suzuki_product 5-Aryl-2,3-diphenylpyrazine suzuki_reagents->suzuki_product buchwald_product 5-Amino-2,3-diphenylpyrazine buchwald_reagents->buchwald_product sonogashira_product 5-Alkynyl-2,3-diphenylpyrazine sonogashira_reagents->sonogashira_product

Caption: Key synthetic pathways for the derivatization of this compound.

Quantitative Data Summary

The following table summarizes representative reaction conditions and expected yields for the synthesis of various 5-substituted-2,3-diphenylpyrazine derivatives based on established methodologies for similar substrates. Note: These are generalized conditions and may require optimization for specific substrates.

EntryCoupling ReactionCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Suzuki-Miyaura(4-Methoxyphenyl)boronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/Ethanol/H₂O1001280-95
2Suzuki-Miyaura(4-Fluorophenyl)boronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃1,4-Dioxane/H₂O901285-98
3Buchwald-HartwigMorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001675-90
4Buchwald-HartwigPiperidinePd(OAc)₂ (2)BINAP (3)K₃PO₄1,4-Dioxane1101870-85
5SonogashiraPhenylacetylenePdCl₂(PPh₃)₂ (2)-Et₃NDMF80685-95
6SonogashiraTrimethylsilylacetylenePdCl₂(PPh₃)₂ (2) / CuI (4)-DIPATHF65880-92

Experimental Protocols

General Considerations: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-2,3-diphenylpyrazines

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

G cluster_workflow Suzuki-Miyaura Coupling Workflow reagents Combine this compound, Arylboronic acid, Base, and Pd Catalyst in a Schlenk flask. inert Evacuate and backfill with inert gas (3x). reagents->inert solvent Add degassed solvent. inert->solvent heat Heat mixture with stirring. solvent->heat workup Cool, dilute with organic solvent, wash with water and brine. heat->workup purify Dry, concentrate, and purify by column chromatography. workup->purify product 5-Aryl-2,3-diphenylpyrazine purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene, Ethanol, and Water (4:1:1 mixture), degassed

  • Schlenk flask and magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Add the degassed solvent mixture (toluene/ethanol/water) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC. Upon completion (typically 8-16 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the desired 5-aryl-2,3-diphenylpyrazine.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 5-Amino-2,3-diphenylpyrazines

This protocol details a general method for the palladium-catalyzed amination of this compound with a primary or secondary amine.

G cluster_workflow Buchwald-Hartwig Amination Workflow reagents Combine Pd precatalyst, ligand, and base in a Schlenk tube. inert Evacuate and backfill with inert gas (3x). reagents->inert add_reagents Add solvent, this compound, and amine. inert->add_reagents heat Heat mixture with stirring. add_reagents->heat workup Cool, quench with water, and extract with organic solvent. heat->workup purify Dry, concentrate, and purify by column chromatography. workup->purify product 5-Amino-2,3-diphenylpyrazine purify->product

Caption: Experimental workflow for the Buchwald-Hartwig amination reaction.

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., morpholine, piperidine) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

  • Schlenk tube and magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk tube equipped with a magnetic stir bar.

  • Seal the tube, remove from the glovebox, and add anhydrous, degassed toluene via syringe.

  • Add the amine, followed by this compound.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Upon completion (typically 12-24 hours), cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-amino-2,3-diphenylpyrazine derivative.

Protocol 3: Sonogashira Coupling for the Synthesis of 5-Alkynyl-2,3-diphenylpyrazines

This protocol outlines a general procedure for the palladium- and copper-cocatalyzed coupling of this compound with a terminal alkyne.

G cluster_workflow Sonogashira Coupling Workflow reagents Combine this compound, Pd and Cu catalysts in a flask. inert Evacuate and backfill with inert gas (3x). reagents->inert add_reagents Add solvent, base, and terminal alkyne. inert->add_reagents heat Stir at specified temperature. add_reagents->heat workup Filter, concentrate, and partition between water and organic solvent. heat->workup purify Dry, concentrate, and purify by column chromatography. workup->purify product 5-Alkynyl-2,3-diphenylpyrazine purify->product

Caption: Experimental workflow for the Sonogashira coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (e.g., phenylacetylene) (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3.0 equiv)

  • Anhydrous, degassed DMF or THF

  • Schlenk flask and magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent (DMF or THF) followed by the base (Et₃N or DIPA).

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at the specified temperature (see table) until the starting material is consumed as indicated by TLC (typically 4-12 hours).

  • Cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-alkynyl-2,3-diphenylpyrazine.

Application Notes and Protocols for 5-Chloro-2,3-diphenylpyrazine as a Precursor for Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 5-Chloro-2,3-diphenylpyrazine as a versatile precursor in the synthesis of novel anticancer agents. This document outlines synthetic strategies, key biological targets, and detailed experimental protocols for the development and evaluation of pyrazine-based therapeutic candidates.

Introduction

This compound is a key intermediate in pharmaceutical development, particularly in the creation of anticancer agents.[1] Its unique molecular structure, featuring a reactive chlorine atom on the pyrazine ring, allows for diverse functionalization, making it an ideal building block for novel therapeutics.[1] Pyrazine derivatives have shown significant potential in oncology by targeting various cellular signaling pathways that are critical for cancer cell growth, proliferation, and survival.

Synthetic Approaches

The chemical reactivity of this compound, particularly the chlorine substituent on the electron-deficient pyrazine ring, makes it amenable to several types of organic reactions for the synthesis of diverse derivatives.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be readily displaced by a variety of nucleophiles, such as amines. This reaction is a common strategy for introducing diverse amino functionalities, a key step in the synthesis of many biologically active molecules.

Palladium-Catalyzed Cross-Coupling Reactions: This precursor is an excellent substrate for modern synthetic methods like Suzuki-Miyaura coupling, which allows for the formation of new carbon-carbon bonds with high efficiency and selectivity.

Key Biological Targets and Mechanisms of Action

Derivatives of this compound have been investigated for their inhibitory activity against several key targets in oncology.

Protein Tyrosine Phosphatases (PTPs): One of the most promising targets is the SHP2 protein, a non-receptor protein tyrosine phosphatase.[2] SHP2 is a critical component of the RAS-ERK signaling pathway, which regulates cancer cell survival and proliferation.[2] Allosteric inhibitors based on the pyrazine scaffold have been developed to target SHP2.

S-Phase Kinase-Associated Protein 2 (Skp2): Novel 2,3-diphenylpyrazine-based inhibitors have been synthesized to target the interaction between Skp2 and Cks1, showing potent anticancer effects in xenograft mice models.[2][3]

The general mechanism of action for many pyrazine-based anticancer agents involves the inhibition of key signaling pathways, leading to cell cycle arrest and apoptosis.

Data Presentation

Table 1: Anticancer Activity of 2,3-Diphenylpyrazine Derivatives
Compound IDCancer Cell LineIC50 (µM)TargetReference
14i PC-3 (Prostate)4.8Skp2[2][3]
14i MGC-803 (Gastric)7.0Skp2[2][3]

Experimental Protocols

Protocol 1: Synthesis of 2,3-Diphenyl-5-(substituted-amino)pyrazine via Nucleophilic Aromatic Substitution

This protocol describes a general method for the synthesis of N-substituted-2,3-diphenylpyrazin-5-amine derivatives from this compound. This method is adapted from a known procedure for the synthesis of a related compound.

Materials:

  • This compound

  • Substituted amine (e.g., 4-isopropylaminobutanol)

  • Deionized water

  • Methyl tert-butyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Combine this compound (1 equivalent) and the desired substituted amine (1.5 equivalents) in a round-bottom flask.

  • Heat the reaction mixture to 170-195 °C with stirring for 10-12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature (25-30 °C).

  • Add deionized water to the reaction mixture and transfer to a separatory funnel.

  • Extract the aqueous layer with methyl tert-butyl ether (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2,3-diphenyl-5-(substituted-amino)pyrazine derivative.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the synthesized compounds against cancer cell lines.

Materials:

  • Synthesized pyrazine derivatives

  • Cancer cell lines (e.g., PC-3, MGC-803)

  • 96-well plates

  • Cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare stock solutions of the synthesized pyrazine derivatives in DMSO. Serially dilute the stock solutions with culture medium to achieve the desired final concentrations. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 hours at 37 °C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 Recruits SOS SOS Grb2->SOS Ras Ras SOS->Ras SHP2->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Pyrazine_Derivative Pyrazine Derivative (SHP2 Inhibitor) Pyrazine_Derivative->SHP2

Caption: SHP2 signaling pathway and inhibition by a pyrazine derivative.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Optimization Precursor This compound Reaction Nucleophilic Aromatic Substitution (SNA_r) Precursor->Reaction Purification Purification (Column Chromatography) Reaction->Purification Derivative Pyrazine Derivative Library Purification->Derivative Cell_Culture Cancer Cell Culture (e.g., PC-3, MGC-803) Derivative->Cell_Culture Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for SHP2) Derivative->Mechanism_Study Cytotoxicity_Assay Cytotoxicity Screening (MTT Assay) Cell_Culture->Cytotoxicity_Assay IC50 IC50 Determination Cytotoxicity_Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Mechanism_Study->SAR Lead_Optimization Lead Compound Optimization SAR->Lead_Optimization

Caption: Experimental workflow for pyrazine-based anticancer agent development.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 5-Chloro-2,3-diphenylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2,3-diphenylpyrazine is a versatile heterocyclic compound that serves as a valuable building block in the synthesis of a wide range of functionalized molecules, particularly in the fields of medicinal chemistry and materials science. The electron-deficient nature of the pyrazine ring, further activated by the presence of two phenyl groups, renders the chlorine atom at the 5-position susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of diverse functionalities, including amino, thio, and alkoxy groups, providing a powerful tool for the generation of novel molecular entities with potential biological activity or unique photophysical properties.[1]

These application notes provide detailed protocols for the nucleophilic aromatic substitution on this compound with various classes of nucleophiles. The methodologies outlined herein are intended to serve as a comprehensive guide for researchers in the efficient synthesis and characterization of novel 2,3-diphenylpyrazine derivatives.

General Reaction Scheme

The nucleophilic aromatic substitution on this compound proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the chlorine, forming a Meisenheimer-like intermediate. Subsequent elimination of the chloride ion restores the aromaticity of the pyrazine ring, yielding the substituted product.

SNAr_Mechanism start This compound + Nu-H intermediate Meisenheimer-like Intermediate start->intermediate Addition (Slow) product 5-Substituted-2,3-diphenylpyrazine + HCl intermediate->product Elimination (Fast)

Caption: Generalized workflow for the nucleophilic aromatic substitution on this compound.

Experimental Protocols

The following sections provide detailed protocols for the reaction of this compound with representative amine, thiol, and alkoxide nucleophiles.

Protocol 1: Amination with Primary and Secondary Amines

This protocol describes a general procedure for the synthesis of 5-amino-2,3-diphenylpyrazine derivatives.

Materials:

  • This compound

  • Amine (e.g., 4-isopropylaniline, piperidine, morpholine)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or neat amine)

  • Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N), or excess amine)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Thin-Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add the amine (1.2-5.0 eq) and a suitable solvent if necessary. For less reactive amines, a high-boiling polar aprotic solvent like DMF or DMSO is recommended. For more reactive liquid amines, the reaction can often be performed neat.

  • If the amine hydrochloride salt is formed, add a base such as K₂CO₃ (1.5 eq) or Et₃N (1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to a temperature between 80-180 °C. The optimal temperature and reaction time will depend on the nucleophilicity of the amine. Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data Summary (Amination):

NucleophileSolventBaseTemp (°C)Time (h)Yield (%)Product
4-IsopropylaminobutanolNeatExcess Amine170-19510-12N/A*4-((2,3-Diphenylpyrazin-5-yl)(isopropyl)amino)butan-1-ol
AnilineDMFK₂CO₃1208~75 (estimated)N,2,3-Triphenylpyrazin-5-amine
PiperidineDMSOEt₃N1006~80 (estimated)5-(Piperidin-1-yl)-2,3-diphenylpyrazine
MorpholineNeatExcess Amine15012~85 (estimated)4-(2,3-Diphenylpyrazin-5-yl)morpholine

* Yield not specified in the source. Data for aniline, piperidine, and morpholine are estimated based on typical SNAr reactions on similar heterocyclic systems.

amination_workflow start Start: this compound + Amine + Base (optional) reaction Reaction: Heat in Solvent (or neat) start->reaction workup Workup: Quench, Extract, Dry reaction->workup purification Purification: Column Chromatography workup->purification product Product: 5-Amino-2,3-diphenylpyrazine Derivative purification->product

Caption: Experimental workflow for the amination of this compound.

Protocol 2: Thiolation with Thiols

This protocol outlines the synthesis of 5-(alkyl/aryl)thio-2,3-diphenylpyrazine derivatives.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer

  • Thin-Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the thiol (1.1 eq) and anhydrous solvent.

  • Cool the solution to 0 °C and add the base (1.2 eq) portion-wise to generate the thiolate in situ.

  • After stirring for 15-30 minutes at 0 °C, add a solution of this compound (1.0 eq) in the same anhydrous solvent.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. The reaction may require gentle heating (40-60 °C) for less reactive thiols.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Thiolation):

NucleophileSolventBaseTemp (°C)Time (h)Yield (%)Product
ThiophenolDMFK₂CO₃RT4~90 (estimated)2,3-Diphenyl-5-(phenylthio)pyrazine
Benzyl mercaptanTHFNaHRT3~85 (estimated)5-(Benzylthio)-2,3-diphenylpyrazine
EthanethiolDMFK₂CO₃506~75 (estimated)5-(Ethylthio)-2,3-diphenylpyrazine

Data are estimated based on typical SNAr reactions on similar heterocyclic systems.

Protocol 3: Alkoxylation with Alcohols

This protocol describes the synthesis of 5-alkoxy-2,3-diphenylpyrazine derivatives.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, isopropanol)

  • Strong Base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK))

  • Anhydrous solvent (e.g., the corresponding alcohol or THF, DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer and heating mantle

  • Thin-Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the anhydrous alcohol (as solvent) or an anhydrous solvent like THF if using a solid alcohol.

  • Add the strong base (1.2 eq) at 0 °C to generate the alkoxide.

  • After stirring for 15-30 minutes, add this compound (1.0 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and carefully quench with water.

  • Remove the solvent under reduced pressure.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Alkoxylation):

| Nucleophile | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Product | | :--- | :--- | :--- | :--- | :--- | :--- | | Sodium methoxide | Methanol | NaOMe | Reflux | 5 | ~80 (estimated) | 5-Methoxy-2,3-diphenylpyrazine | | Sodium ethoxide | Ethanol | NaOEt | Reflux | 6 | ~78 (estimated) | 5-Ethoxy-2,3-diphenylpyrazine | | Potassium tert-butoxide | THF | t-BuOK | 60 | 8 | ~70 (estimated) | 5-(tert-Butoxy)-2,3-diphenylpyrazine |

Data are estimated based on typical SNAr reactions on similar heterocyclic systems.

Characterization Data

The synthesized 2,3-diphenylpyrazine derivatives can be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Reference Spectroscopic Data for 2,5-diphenylpyrazine:

  • ¹H NMR (400 MHz, CDCl₃): δ 9.06 (s, 2H), 8.05 (d, J = 7.2 Hz, 4H), 7.53-7.46 (m, 6H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 150.7, 141.2, 136.3, 129.7, 129.0, 126.8.

  • MS (EI) m/z: 232 (M⁺).

The introduction of a substituent at the 5-position will lead to predictable changes in the NMR spectra, particularly the disappearance of the signal for the proton at the 5-position and shifts in the signals of the remaining pyrazine proton and the phenyl groups.

Conclusion

The protocols detailed in these application notes provide a robust framework for the synthesis of a variety of 5-substituted-2,3-diphenylpyrazine derivatives via nucleophilic aromatic substitution. The versatility of this reaction allows for the creation of diverse chemical libraries for applications in drug discovery and materials science. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.

References

Application Notes and Protocols for Agrochemical Development Using a 5-Chloro-2,3-diphenylpyrazine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of novel agrochemicals based on the 5-Chloro-2,3-diphenylpyrazine scaffold. This versatile chemical intermediate serves as a valuable building block for synthesizing a range of potential herbicides, fungicides, and insecticides.[1] The protocols outlined below cover synthesis, in vitro and in vivo bioassays, and elucidation of the mechanism of action.

Introduction

The this compound core is a promising scaffold for the discovery of new agrochemicals due to its synthetic tractability and the diverse biological activities exhibited by pyrazine derivatives.[2][3] The presence of a reactive chlorine atom allows for facile derivatization, enabling the exploration of a broad chemical space to optimize biological efficacy. Pyrazine-containing compounds have been reported to exhibit various agrochemical activities, including inhibition of photosynthesis and chitin biosynthesis.

Synthesis of Agrochemical Candidates from this compound

The following are generalized protocols for the synthesis of various agrochemical candidates starting from this compound.

Synthesis of N-aryl/alkyl-2,3-diphenylpyrazin-5-amine Derivatives (Potential Herbicides)

Protocol:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dioxane, add the desired aniline or alkylamine (1.2 eq).

  • Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq), to the reaction mixture.

  • Heat the mixture to 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted-2,3-diphenylpyrazin-5-amine derivative.

Synthesis of 5-(Substituted-thio)-2,3-diphenylpyrazine Derivatives (Potential Fungicides)

Protocol:

  • In a reaction vessel, dissolve the desired thiol (1.1 eq) in a suitable solvent like DMF or ethanol.

  • Add a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.2 eq), and stir for 15-30 minutes at room temperature.

  • Add a solution of this compound (1.0 eq) in the same solvent.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

  • Purify the residue by recrystallization or column chromatography to yield the target thioether derivative.

Synthesis of 5-Alkoxy-2,3-diphenylpyrazine Derivatives (Potential Insecticides)

Protocol:

  • To a solution of the desired alcohol (1.5 eq) in a dry aprotic solvent such as tetrahydrofuran (THF) or DMF, add a strong base like sodium hydride (NaH) (1.5 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC.

  • After completion, cool the reaction and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, and dry.

  • After solvent removal, purify the crude product by column chromatography.

Data Presentation: Biological Activity

Due to the limited publicly available data on the biological activity of derivatives synthesized directly from the this compound scaffold, the following tables present data for structurally similar heterocyclic compounds. These should be considered as representative examples to guide the screening of novel derivatives.

Table 1: Herbicidal Activity of Substituted N-Phenylpyrazine-2-carboxamides (Photosystem II Inhibitors)

Compound IDStructureTarget SpeciesAssay TypeActivity (IC₅₀ in µM)Reference
PC-1 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamideSpinach (Spinacia oleracea) chloroplastsOxygen Evolution Rate51.0[2][4]
PC-2 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamideGreen Algae (Chlorella vulgaris)Chlorophyll Content Reduction44.0[2][4]

Table 2: Fungicidal Activity of 5-Chloro-6-phenyl-pyridazin-3(2H)-one Derivatives

Compound IDStructureTarget FungusAssay TypeInhibition (%) @ 50 µg/mLReference
PZ-3d 2-[(6-chloropyridin-3-yl)methyl]-5-chloro-6-phenylpyridazin-3(2H)-oneFusarium oxysporumMycelial Growth38.2[5]
PZ-3e 2-(2-fluorobenzyl)-5-chloro-6-phenylpyridazin-3(2H)-oneGibberella zeaeMycelial Growth50.3[5]
PZ-3h 2-(2-methoxybenzyl)-5-chloro-6-phenylpyridazin-3(2H)-oneCercospora mandshuricaMycelial Growth47.8[5]

Table 3: Insecticidal Activity of Pyridine and Pyrazole Derivatives

Compound IDStructureTarget InsectAssay TypeActivity (LC₅₀ in ppm)Reference
PY-2 N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamideCowpea aphid (Aphis craccivora) nymphsContact0.029 (24h)[6]
PZ-3f Pyrazole Schiff baseTermitesContact0.001 µg/mL[7]
PZ-6h Glycine conjugate of fipronilLocustsContact47.68 µg/mL[7]

Experimental Protocols: Agrochemical Bioassays

Herbicidal Activity Assays

Protocol:

  • Prepare pots or trays with a standardized soil mix.

  • Sow seeds of test plant species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) at a uniform depth.

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., acetone) and make serial dilutions.

  • Apply the test solutions evenly to the soil surface using a laboratory sprayer. Include a solvent-only control and a commercial herbicide standard.

  • Place the pots in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.

  • Water the pots as needed.

  • After 14-21 days, assess the herbicidal effect by counting the number of emerged plants and visually rating the phytotoxicity (e.g., on a scale of 0-100%, where 100% is complete kill).

  • Calculate the germination inhibition percentage and the GR₅₀ (concentration required to reduce plant growth by 50%).

Protocol:

  • Sow seeds in pots and allow them to grow to the 2-4 true leaf stage.

  • Apply the test compound solutions as a foliar spray, ensuring uniform coverage.

  • Include appropriate controls as in the pre-emergence assay.

  • Return the plants to the controlled environment.

  • Observe and record the development of symptoms such as chlorosis, necrosis, and stunting at regular intervals (e.g., 3, 7, and 14 days after treatment).

  • At the end of the experiment, harvest the above-ground biomass and measure the fresh or dry weight to quantify the growth inhibition.

  • Calculate the percentage of growth inhibition relative to the control.

Fungicidal Activity Assay (In Vitro)

Protocol:

  • Prepare Potato Dextrose Agar (PDA) medium and sterilize.

  • While the medium is still molten (around 45-50 °C), add the test compound (dissolved in a minimal amount of a suitable solvent like DMSO) to achieve the desired final concentrations.

  • Pour the amended PDA into sterile Petri dishes.

  • Place a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the target fungus (e.g., Botrytis cinerea, Fusarium oxysporum) in the center of each plate.

  • Incubate the plates at the optimal temperature for the fungus (e.g., 25 °C).

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C-T)/C] x 100, where C is the average diameter of the colony in the control and T is the average diameter in the treatment.

  • Determine the EC₅₀ (effective concentration to inhibit 50% of growth).

Insecticidal Activity Assay (Contact Toxicity)

Protocol:

  • Use a suitable insect species (e.g., Myzus persicae, Spodoptera exigua).

  • Prepare a series of concentrations of the test compound in a volatile solvent (e.g., acetone).

  • Apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect using a micro-applicator.

  • Treat a control group with the solvent only.

  • Place the treated insects in clean containers with a food source and maintain them under controlled environmental conditions.

  • Record mortality at 24, 48, and 72 hours after treatment. An insect is considered dead if it is unable to move when gently prodded.

  • Correct for control mortality using Abbott's formula if necessary.

  • Calculate the LC₅₀ (lethal concentration to kill 50% of the population) using probit analysis.

Visualization of Mechanisms and Workflows

Proposed Mechanism of Action: Inhibition of Photosystem II

Many pyrazine-based herbicides are known to inhibit photosynthesis by blocking the electron transport chain in Photosystem II (PSII). They bind to the D1 protein, preventing the binding of plastoquinone (PQ) and thereby halting ATP and NADPH production, leading to oxidative stress and cell death.

Photosystem_II_Inhibition cluster_thylakoid Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo Qa QA Pheo->Qa D1 D1 Protein (QB site) Qa->D1 PQ Plastoquinone Pool D1->PQ e⁻ transfer ROS Reactive Oxygen Species (ROS) D1->ROS Light Light Energy Light->P680 Herbicide Diphenylpyrazine Herbicide Herbicide->D1 binds & blocks Damage Cell Damage & Plant Death ROS->Damage

Caption: Inhibition of Photosystem II by a diphenylpyrazine herbicide.

Proposed Mechanism of Action: Inhibition of Chitin Synthase

Certain insecticidal compounds derived from heterocyclic scaffolds act as insect growth regulators by inhibiting chitin synthase, an essential enzyme for the formation of the insect exoskeleton. This leads to molting failure and mortality.

Chitin_Synthase_Inhibition UDP_GlcNAc UDP-N-acetylglucosamine (Building Block) ChitinSynthase Chitin Synthase (Enzyme) UDP_GlcNAc->ChitinSynthase substrate Chitin Chitin Polymer (Exoskeleton Component) ChitinSynthase->Chitin polymerization Failure Molting Failure & Insect Death ChitinSynthase->Failure Molting Normal Molting Chitin->Molting Insecticide Diphenylpyrazine Insecticide Insecticide->ChitinSynthase inhibits

Caption: Inhibition of chitin synthesis by a diphenylpyrazine insecticide.

Experimental Workflow for Agrochemical Discovery

The following diagram illustrates a typical workflow for the discovery and development of novel agrochemicals based on the this compound scaffold.

Agrochemical_Workflow Start This compound Scaffold Synthesis Synthesis of Derivative Library Start->Synthesis Screening Primary Screening (Herbicidal, Fungicidal, Insecticidal) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Synthesis Inactive Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Active Lead_Opt->Synthesis Secondary_Assays Secondary Assays (Dose-Response, Spectrum) Lead_Opt->Secondary_Assays MOA Mechanism of Action Studies Secondary_Assays->MOA Field_Trials Greenhouse & Field Trials Secondary_Assays->Field_Trials Candidate Agrochemical Candidate Field_Trials->Candidate

References

Application Notes and Protocols: Heck Reaction Conditions for 5-Chloro-2,3-diphenylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for performing the Heck reaction using 5-Chloro-2,3-diphenylpyrazine as a substrate. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1][2] Given the importance of pyrazine derivatives in medicinal chemistry, this protocol offers a foundational method for the functionalization of the this compound core, a versatile intermediate in the synthesis of bioactive molecules.[3][4]

Introduction

This compound is a valuable building block in organic synthesis, particularly for the development of novel pharmaceuticals.[3][4] Its chemical reactivity, centered on the reactive chlorine atom and the stable diphenylpyrazine core, allows for a variety of transformations.[3] Among these, palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are highly efficient for creating complex molecular architectures.[3]

The Heck reaction, discovered by Tsutomu Mizoroki and Richard F. Heck, involves the reaction of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[2] While aryl chlorides are known to be less reactive than the corresponding bromides and iodides in cross-coupling reactions, advancements in catalyst systems have made their use more feasible.[5] This protocol outlines optimized conditions for the Heck reaction of this compound, taking into account the electronic properties of the pyrazine ring and the lower reactivity of the C-Cl bond.

Data Presentation: Optimized Heck Reaction Conditions

The following table summarizes typical conditions for the Heck reaction of this compound with a generic alkene (e.g., styrene or an acrylate). These parameters are based on established protocols for Heck reactions involving aryl chlorides and heterocyclic compounds.[6]

Parameter Condition 1 (Standard) Condition 2 (For less reactive alkenes) Condition 3 (Microwave-assisted)
Palladium Catalyst Pd(OAc)₂Pd₂(dba)₃Pd(OAc)₂
Ligand P(o-tol)₃XPhosBuchwald Ligand (e.g., SPhos)
Base Na₂CO₃ or K₂CO₃Cs₂CO₃K₃PO₄
Solvent DMF or DMADioxane or TolueneDioxane or Acetonitrile
Temperature 100-120 °C120-140 °C150 °C
Reaction Time 12-24 hours24-48 hours15-30 minutes
Typical Yield Moderate to GoodModerateGood to Excellent

Experimental Protocols

General Considerations
  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst.

  • Solvents should be anhydrous and degassed prior to use.

  • The choice of alkene, base, and ligand may require optimization for specific substrates.

Protocol 1: Standard Heck Reaction of this compound with Styrene

Materials:

  • This compound (1.0 mmol)

  • Styrene (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol)

  • Sodium carbonate (Na₂CO₃, 2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

  • To a dry Schlenk flask, add this compound, palladium(II) acetate, tri(o-tolyl)phosphine, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add anhydrous DMF and styrene via syringe.

  • Heat the reaction mixture to 110 °C and stir for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-styryl-2,3-diphenylpyrazine.

Mandatory Visualizations

Experimental Workflow Diagram

Heck_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Pd(OAc)₂, P(o-tol)₃, Na₂CO₃ B Inert Atmosphere: Evacuate and backfill with N₂ or Ar A->B C Add Solvents & Reagents: Anhydrous DMF, Styrene B->C D Heat and Stir: 110 °C for 18 hours C->D E Monitor Progress: TLC Analysis D->E F Cool and Dilute: Room temperature, Ethyl Acetate E->F G Filter: Remove catalyst through Celite F->G H Wash: Water and Brine G->H I Dry and Concentrate: Na₂SO₄, Rotary Evaporation H->I J Purify: Column Chromatography I->J K Final Product: 5-styryl-2,3-diphenylpyrazine J->K

Caption: Experimental workflow for the Heck reaction.

Heck Reaction Catalytic Cycle

Heck_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex1 Oxidative Addition Complex pd0->pd_complex1 Oxidative Addition pd_complex2 π-Alkene Complex pd_complex1->pd_complex2 Alkene Coordination pd_complex3 σ-Alkyl Pd(II) Complex pd_complex2->pd_complex3 Migratory Insertion pd_complex4 Hydrido-alkenyl Pd(II) Complex pd_complex3->pd_complex4 β-Hydride Elimination pd_complex4->pd0 Reductive Elimination product Substituted Alkene pd_complex4->product hx_salt [Base-H]⁺X⁻ pd_complex4->hx_salt aryl_halide Ar-X aryl_halide->pd_complex1 alkene Alkene alkene->pd_complex2 base Base base->pd0

Caption: The catalytic cycle of the Heck reaction.

References

Application Notes and Protocols: 5-Chloro-2,3-diphenylpyrazine in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 5-Chloro-2,3-diphenylpyrazine in materials science. While this compound is a known versatile building block in organic synthesis, particularly for pharmaceuticals and agrochemicals, its application in materials science is an emerging area.[1] The protocols provided are based on established synthetic methodologies for aryl chlorides and are intended to serve as a starting point for the development of novel materials.

Compound Properties and Handling

This compound is a solid, heterocyclic compound with a reactive chloro group attached to the pyrazine ring. This reactivity is key to its utility as a building block for more complex molecular architectures relevant to materials science.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 41270-66-0[1][2]
Molecular Formula C₁₆H₁₁ClN₂[1][2]
Molecular Weight 266.73 g/mol [1]
Appearance White to orange to green powder/crystal[1][2]
Melting Point 125 - 129 °C[1][2]
Boiling Point 145 °C @ 0.001 mmHg[1]
Purity ≥98% (GC)[1]
Storage Room temperature, in a cool, dark place[2]

Safety and Handling:

  • Causes skin and serious eye irritation.[2]

  • May cause long-lasting harmful effects to aquatic life.[2]

  • Wear protective gloves, eye protection, and face protection when handling.[2]

  • Wash skin thoroughly after handling.[2]

  • Dispose of contents/container to an approved waste disposal plant.[2]

  • For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[3]

Potential Applications in Materials Science

The structure of this compound, featuring a nitrogen-containing heterocyclic core and phenyl substituents, makes it an attractive candidate for the synthesis of materials for organic electronics. The reactive chlorine atom allows for the facile introduction of various functional groups through cross-coupling and nucleophilic substitution reactions.[4]

Potential applications include:

  • Organic Light-Emitting Diodes (OLEDs): The pyrazine core is electron-deficient and can be incorporated into host materials or electron-transporting materials.

  • Organic Photovoltaics (OPVs): Derivatives can be designed to act as electron acceptors.

  • Organic Field-Effect Transistors (OFETs): The planar structure of the diphenylpyrazine core can facilitate π-π stacking, which is beneficial for charge transport.

  • Sensors: Functionalization of the pyrazine ring can lead to materials that exhibit changes in their optical or electronic properties upon binding to specific analytes.

  • High-Performance Polymers: Incorporation of the rigid and thermally stable diphenylpyrazine unit into a polymer backbone can enhance thermal and mechanical properties.

Key Synthetic Pathways

The most promising routes for derivatizing this compound for materials science applications are palladium-catalyzed cross-coupling reactions. These reactions are highly versatile and tolerate a wide range of functional groups, making them ideal for the synthesis of complex organic materials.[5][6][7]

G cluster_start Starting Material cluster_reactions Synthetic Pathways cluster_products Potential Material Precursors start This compound suzuki Suzuki Coupling start->suzuki ArB(OH)₂, Pd catalyst, Base buchwald Buchwald-Hartwig Amination start->buchwald R₂NH, Pd catalyst, Base snar Nucleophilic Aromatic Substitution (SNAr) start->snar Nu⁻ (e.g., RO⁻, RS⁻) product_suzuki Aryl/Heteroaryl Substituted Diphenylpyrazines (C-C bond formation) suzuki->product_suzuki product_buchwald Amino-functionalized Diphenylpyrazines (C-N bond formation) buchwald->product_buchwald product_snar Alkoxy/Thioalkoxy Substituted Diphenylpyrazines (C-O/C-S bond formation) snar->product_snar

Caption: Key synthetic pathways for the functionalization of this compound.

Experimental Protocols

The following are generalized protocols for the derivatization of this compound. Researchers should optimize these conditions for their specific substrates.

4.1. Protocol for Suzuki Cross-Coupling

This protocol is for the formation of a C-C bond between the pyrazine core and an aryl or heteroaryl group.

  • Reagents and Materials:

    • This compound

    • Arylboronic acid (1.2 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, 2 equivalents)

    • Solvent (e.g., Toluene/H₂O or Dioxane/H₂O mixture)

    • Schlenk flask or sealed reaction vial

    • Nitrogen or Argon supply

    • Standard workup and purification supplies (solvents, silica gel, etc.)

  • Procedure:

    • To a Schlenk flask, add this compound, arylboronic acid, palladium catalyst, and base.

    • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

    • Add the degassed solvent system to the flask via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

4.2. Protocol for Buchwald-Hartwig Amination

This protocol is for the formation of a C-N bond, introducing a primary or secondary amine to the pyrazine core.

  • Reagents and Materials:

    • This compound

    • Amine (1.2 equivalents)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Phosphine ligand (e.g., XPhos, 2-4 mol%)

    • Base (e.g., NaOtBu, 1.4 equivalents)

    • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

    • Glovebox or Schlenk line for inert atmosphere

    • Standard workup and purification supplies

  • Procedure:

    • Inside a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a Schlenk flask.

    • Add the anhydrous, degassed solvent.

    • Stir the mixture for 10 minutes at room temperature to form the active catalyst.

    • Add this compound and the amine.

    • Seal the flask and heat the reaction mixture to 90-110 °C for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature.

    • Quench the reaction carefully with water or a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent, wash the combined organic layers, and dry.

    • Concentrate the solvent and purify the product by column chromatography.

Material Characterization Workflow

Once a new material is synthesized from this compound, a systematic characterization is crucial to understand its properties and potential applications.

G cluster_workflow Material Development Workflow synthesis Synthesis & Purification of Diphenylpyrazine Derivative structural Structural & Purity Analysis (NMR, MS, Elemental) synthesis->structural thermal Thermal Properties (TGA, DSC) structural->thermal optical Optical Properties (UV-Vis, Photoluminescence) structural->optical electrochem Electrochemical Properties (Cyclic Voltammetry) structural->electrochem fabrication Device Fabrication (e.g., Spin Coating) thermal->fabrication optical->fabrication electrochem->fabrication performance Device Performance Testing fabrication->performance

Caption: A typical workflow for the development and characterization of a new material.

Data Presentation for Novel Materials

For new materials synthesized from this compound, it is essential to report a standard set of data to allow for comparison with existing materials and to assess their potential for specific applications.

Table 2: Template for Reporting Properties of Novel Diphenylpyrazine-Based Materials

PropertyMethodValueUnits
Thermal Properties
Glass Transition Temperature (Tg)DSC°C
Melting Temperature (Tm)DSC°C
Decomposition Temperature (Td, 5% weight loss)TGA°C
Optical Properties (in solution)
Absorption Maximum (λabs)UV-Vis Spectroscopynm
Molar Absorptivity (ε)UV-Vis SpectroscopyM⁻¹cm⁻¹
Emission Maximum (λem)Photoluminescence Spectroscopynm
Photoluminescence Quantum Yield (ΦPL)Integrating Sphere%
Electrochemical Properties
HOMO Energy LevelCyclic VoltammetryeV
LUMO Energy LevelCyclic VoltammetryeV
Electrochemical Band GapCyclic VoltammetryeV
Device Performance (Example: OLED)
Turn-on VoltageElectroluminescence MeasurementV
Maximum External Quantum Efficiency (EQE)Electroluminescence Measurement%
Maximum LuminanceElectroluminescence Measurementcd/m²
Color Coordinates (CIE 1931)Electroluminescence Measurement(x, y)

By systematically applying these synthetic protocols and characterization techniques, researchers can unlock the potential of this compound as a valuable building block for the next generation of advanced organic materials.

References

Application Notes and Protocols for Creating Fluorescent Probes with a Diphenylpyrazine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, photophysical properties, and biological applications of fluorescent probes based on a diphenylpyrazine core. Detailed experimental protocols and data are included to facilitate the adoption and adaptation of these powerful tools in academic and industrial research settings.

Introduction to Diphenylpyrazine-Based Fluorescent Probes

Fluorescent probes are indispensable tools in modern biology and drug discovery, enabling the visualization and quantification of biological processes in real-time.[1] Probes with a diphenylpyrazine core have emerged as a promising class of fluorophores due to their unique photophysical properties, including large Stokes shifts and high photostability.[2] The diphenylpyrazine scaffold, characterized by a central pyrazine ring substituted with two phenyl groups, serves as an excellent electron-accepting (A) core. This core can be further functionalized with electron-donating (D) groups to create "push-pull" or D-A-D type architectures, which often exhibit intramolecular charge transfer (ICT) and solvatochromic properties.[2]

Data Presentation: Photophysical Properties

The photophysical properties of fluorescent probes are critical for their application in biological imaging. Key parameters include the maximum absorption wavelength (λ_abs_), maximum emission wavelength (λ_em_), Stokes shift, and fluorescence quantum yield (Φ_F_). The following table summarizes these properties for a selection of diphenylpyrazine-based fluorescent probes.

Probe Name/Structureλ_abs_ (nm)λ_em_ (nm)Stokes Shift (nm)Quantum Yield (Φ_F_)SolventReference
(OMeTPA)₂-Pyr425560135Not ReportedToluene[2]
2,5-di(phenylethynyl)-3,6-dimethylpyrazine362, 381379, 39517, 14Not ReportedCyclohexaneN/A
2,5-bis(4-ethylphenylethynyl)-3,6-dimethylpyrazine365, 384382, 39917, 15Not ReportedCyclohexaneN/A

Experimental Protocols

Synthesis of a D-A-D Type Diphenylpyrazine Probe: (OMeTPA)₂-Pyr

This protocol describes the synthesis of a donor-acceptor-donor (D-A-D) type fluorescent probe with a pyrazine acceptor core and triphenylamine donor groups, designated as (OMeTPA)₂-Pyr.[2]

Materials:

  • 2,5-dibromopyrazine

  • 4-methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Nitrogen gas (N₂)

  • 50 mL Schlenk tube

  • Separatory funnel

Procedure:

  • In a 50 mL Schlenk tube, combine 2,5-dibromopyrazine (242 mg, 1.01 mmol), 4-methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline (1.29 g, 3.04 mmol), Pd₂(dba)₃ (127 mg, 0.14 mmol), SPhos (88 mg, 0.21 mmol), and Cs₂CO₃ (6.91 g, 21.21 mmol).

  • Add a 2:1 mixture of toluene and water (15 mL) to the Schlenk tube.

  • Purge the reaction mixture with nitrogen gas.

  • Stir the mixture at 85 °C for 24 hours under a nitrogen atmosphere.

  • After 24 hours, cool the solution to room temperature.

  • Transfer the reaction mixture to a 250 mL separatory funnel.

  • Separate the organic phase.

  • Extract the aqueous phase with dichloromethane.

  • Combine the organic phases and proceed with standard purification techniques (e.g., column chromatography) to isolate the (OMeTPA)₂-Pyr probe.

Live-Cell Imaging Protocol

This protocol provides a general guideline for staining and imaging live cells with diphenylpyrazine-based fluorescent probes. Optimization may be required for specific cell types and probes.[2][3]

Materials:

  • Live cells cultured on glass-bottom dishes or coverslips

  • Diphenylpyrazine fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation: Culture cells to the desired confluency in a suitable imaging vessel.

  • Probe Preparation: Prepare a working solution of the diphenylpyrazine probe by diluting the stock solution in pre-warmed complete cell culture medium to the final desired concentration (typically in the low micromolar range).

  • Cell Staining: a. Aspirate the culture medium from the cells. b. Gently wash the cells once with pre-warmed PBS. c. Add the probe-containing medium to the cells. d. Incubate the cells at 37°C for a suitable duration (e.g., 15-30 minutes). The optimal incubation time should be determined empirically.

  • Washing: a. Aspirate the staining solution. b. Wash the cells 2-3 times with pre-warmed PBS or complete culture medium to remove unbound probe and reduce background fluorescence.

  • Imaging: a. Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells. b. Image the cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for the specific diphenylpyrazine probe.

Visualizations

Logical Workflow for Fluorescent Probe Development

The development of novel fluorescent probes follows a structured workflow, from initial design to final application.

G cluster_0 Probe Design & Synthesis cluster_1 Photophysical Characterization cluster_2 In Vitro & In Cellulo Evaluation cluster_3 Application A Conceptual Design (Target Analyte, Sensing Mechanism) B In Silico Modeling (DFT Calculations) A->B C Chemical Synthesis B->C D Purification & Characterization (NMR, Mass Spec) C->D E Absorption & Emission Spectra D->E F Quantum Yield Determination E->F G Photostability & Solvatochromism F->G H Selectivity & Sensitivity Assays G->H I Cytotoxicity Assessment H->I J Live-Cell Imaging I->J K High-Content Screening J->K L Drug Discovery J->L

Caption: Workflow for the development and application of fluorescent probes.

Experimental Workflow for Live-Cell Imaging

A typical experimental workflow for utilizing diphenylpyrazine probes in live-cell imaging involves several key steps.

G A Cell Seeding (Glass-bottom dish) B Cell Culture (Desired confluency) A->B C Probe Preparation (Dilution in media) B->C D Cell Staining (Incubation with probe) C->D E Washing Steps (Remove unbound probe) D->E F Image Acquisition (Fluorescence Microscopy) E->F G Image Analysis (Quantification) F->G

Caption: A streamlined workflow for live-cell imaging experiments.

Hypothetical Signaling Pathway Application

While specific applications of diphenylpyrazine probes in signaling pathway studies are still emerging, their properties make them suitable for monitoring events such as changes in intracellular ion concentrations or enzyme activities that are integral to many signaling cascades. For instance, a diphenylpyrazine probe could be designed to respond to changes in intracellular calcium levels, a key second messenger in numerous pathways.[4][5][6]

G cluster_0 Cellular Signaling Cascade cluster_1 Probe Detection A External Stimulus B Receptor Activation A->B C Second Messenger Production (e.g., IP3) B->C D Calcium Release from ER C->D E Downstream Kinase Activation (e.g., PKC, CaMKII) D->E G Diphenylpyrazine-Ca2+ Probe (Fluorescence OFF) D->G F Cellular Response E->F H Probe Binds Ca2+ (Fluorescence ON) G->H [Ca2+] increase

Caption: Monitoring calcium signaling with a hypothetical diphenylpyrazine probe.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-2,3-diphenylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5-Chloro-2,3-diphenylpyrazine.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the synthesis, offering potential causes and actionable solutions to improve reaction outcomes.

Question 1: Why is the yield of my this compound synthesis consistently low?

Answer: Low yields can arise from several factors throughout the synthetic process. Consider the following:

  • Purity of Starting Material: The primary precursor, 5,6-diphenylpyrazin-2(1H)-one, must be of high purity. Impurities from its own synthesis can lead to side reactions during chlorination.[1] It is crucial to purify the starting materials before use.[2][3]

  • Inefficient Chlorination: The reaction of 5,6-diphenylpyrazin-2(1H)-one with phosphorus oxychloride (POCl₃) is a critical step.[2] Ensure that the POCl₃ is fresh and not partially hydrolyzed. The reaction typically requires heating at reflux for an extended period (10-12 hours) to drive it to completion.[2]

  • Suboptimal Reaction Conditions: Pyrazine syntheses are often sensitive to reaction conditions.[1] Insufficient reaction time or temperature can lead to incomplete conversion. A systematic optimization of parameters may be necessary to boost yield.[4]

  • Product Degradation: Harsh workup conditions can degrade the final product.[4] When neutralizing the excess POCl₃, the process should be done carefully and at a low temperature to avoid unwanted side reactions or degradation of the desired product.

  • Incomplete Oxidation of Dihydropyrazine Intermediate: In the broader context of pyrazine synthesis, many methods proceed through a dihydropyrazine intermediate that requires oxidation.[1] If this oxidation is incomplete, it will result in a mixed product and a lower yield of the aromatic pyrazine.[4]

Question 2: I am observing significant byproduct formation. What are the likely impurities and how can I minimize them?

Answer: The formation of byproducts consumes starting materials and complicates purification. Common impurities include:

  • Unreacted Starting Material: The most common impurity is the starting 5,6-diphenylpyrazin-2(1H)-one. This indicates an incomplete reaction. Consider increasing the reaction time, temperature, or the molar excess of the chlorinating agent.

  • Hydrolysis Products: Phosphorus oxychloride reacts violently with water. If there is moisture in the reaction setup or reagents, POCl₃ will hydrolyze. During workup, the chlorinated product can also hydrolyze back to the starting pyrazinone if conditions are not controlled.

  • Over-chlorination: While less common for this specific substrate, overly harsh conditions could potentially lead to other chlorinated species.

To minimize these, ensure all glassware is thoroughly dried, use anhydrous solvents, and utilize fresh, high-quality reagents.

Question 3: The purification of this compound is challenging. What are the best practices?

Answer: Purification can indeed be a bottleneck. Here are some effective strategies:

  • Recrystallization: This is a common method for purifying solid pyrazine derivatives.[4] The key is selecting an appropriate solvent system where the product is highly soluble at elevated temperatures but poorly soluble at low temperatures.[1] Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals rather than an amorphous precipitate.[1]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel chromatography is a viable option. A solvent system, typically a gradient of petroleum ether and ethyl acetate, can be used for effective separation.[4]

  • Washing: After filtration, washing the crude solid product with a suitable solvent, such as cold methanol, can help remove residual reagents and more soluble impurities.[2]

Question 4: What are the critical safety precautions when working with Phosphorus Oxychloride (POCl₃)?

Answer: Phosphorus oxychloride is a hazardous substance and must be handled with extreme care in a well-ventilated chemical fume hood.

  • Corrosivity: It is highly corrosive and can cause severe burns upon contact with skin or eyes. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Reactivity with Water: POCl₃ reacts violently with water, releasing toxic hydrogen chloride (HCl) gas and phosphoric acid. All reactions must be conducted under anhydrous conditions.

  • Inhalation Hazard: The vapors are toxic and can cause severe respiratory irritation.

Data Presentation

Optimizing reaction parameters is key to maximizing yield. The following tables provide a framework for understanding the impact of different variables on the synthesis.

Table 1: Effect of Reaction Temperature and Time on Yield

EntryTemperature (°C)Time (hours)Yield (%)
1801265
2100 (Reflux)885
3100 (Reflux)1292
4100 (Reflux)1691

Note: Data is illustrative and based on general chemical principles for optimization. Actual results may vary.

Table 2: Influence of Reagent Stoichiometry

EntryMolar Ratio (Pyrazinone:POCl₃)Time (hours)Conversion (%)
11:31278
21:51294
31:71295

Note: Data is illustrative. Using a larger excess of POCl₃ can also serve as the solvent for the reaction.[2]

Experimental Protocols

A detailed, two-step methodology for the synthesis is provided below.

Step 1: Synthesis of 5,6-diphenylpyrazin-2(1H)-one

This procedure is a common method for generating the pyrazine core structure.

  • Reactants: Combine Benzil (1 equivalent) and ethylene diamine (1 equivalent) in a round-bottom flask.[4]

  • Solvent: Add aqueous methanol as the solvent.[4]

  • Catalyst: Introduce a catalytic amount of a suitable base, such as potassium tert-butoxide (t-BuOK).[4]

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, the intermediate dihydropyrazine is typically oxidized in situ or during workup to form the more stable pyrazinone. The exact mechanism can vary.

  • Purification: The crude product is purified by recrystallization or silica gel chromatography to yield pure 5,6-diphenylpyrazin-2(1H)-one.

Step 2: Synthesis of this compound

This protocol is adapted from established patent literature.[2]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5,6-diphenylpyrazin-2(1H)-one (1 equivalent).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (5 mL per gram of starting material) at room temperature (20-25 °C).[2]

  • Heating: Heat the mixture to reflux and maintain stirring for 10 to 12 hours.[2]

  • Cooling & Quenching: After the reaction period, cool the mixture to room temperature. Slowly and carefully quench the excess POCl₃ by adding the reaction mixture to ice water.

  • Neutralization: Adjust the pH of the aqueous solution to neutral using a suitable base (e.g., aqueous NaOH solution). This should be done in an ice bath to control the exothermic reaction.

  • Isolation: The solid product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Washing & Drying: Wash the filtered solid with methanol and dry it thoroughly to obtain the final product, this compound.[2]

Visualizations

The following diagrams illustrate the synthesis pathway and a logical workflow for troubleshooting common issues.

G reactant reactant product product A Benzil + Ethylene Diamine B 5,6-diphenylpyrazin-2(1H)-one A->B Condensation/ Oxidation C This compound B->C POCl₃, Reflux (10-12h)

Caption: General synthesis pathway for this compound.

G start_node start_node decision_node decision_node action_node action_node outcome_node outcome_node problem_node problem_node start Low Yield or Impure Product purity Precursor Purity Checked? start->purity purify Purify 5,6-diphenylpyrazin-2(1H)-one via Recrystallization[1] purity->purify No conditions Reaction Conditions Optimal? purity->conditions Yes purify->conditions optimize Increase Reflux Time to 12h[2] Ensure Anhydrous Conditions conditions->optimize No workup Workup Issues? conditions->workup Yes optimize->workup control_workup Quench & Neutralize on Ice Bath workup->control_workup Yes success Yield Improved workup->success No, All Good control_workup->success

References

Technical Support Center: Purification of 5-Chloro-2,3-diphenylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 5-Chloro-2,3-diphenylpyrazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two primary and most effective methods for the purification of crude this compound are recrystallization and column chromatography. The choice between these methods typically depends on the level and nature of the impurities present in the crude product.

Q2: What are the likely impurities in crude this compound?

A2: Based on common synthetic routes, the most probable impurities include:

  • Unreacted starting material: 2,3-diphenyl-5(2H)-pyrazinone.

  • Reagent residues: Residual phosphorus oxychloride (POCl₃) if used for chlorination.

  • By-products: Phosphorylated pyrazinone species and other chlorinated by-products.

Q3: How can I assess the purity of my this compound sample?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method for qualitative purity assessment. A suitable mobile phase for TLC analysis is a mixture of hexane and ethyl acetate. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is recommended.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Solution(s)
Compound does not dissolve in the hot solvent. The chosen solvent is not polar enough.Select a more polar solvent or use a solvent mixture. For instance, if hexane fails, try a mixture of hexane and ethyl acetate, or toluene.
"Oiling out" instead of crystallization. The boiling point of the solvent is higher than the melting point of the compound (125-129 °C). The solution is too concentrated.Use a solvent with a lower boiling point. Add more hot solvent to decrease the concentration.
No crystals form upon cooling. The solution is not sufficiently saturated. The cooling process is too gradual.Evaporate some of the solvent to increase the concentration. Try faster cooling in an ice bath. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of pure this compound.
The recrystallized product is still impure. The cooling process was too rapid, leading to the trapping of impurities. The chosen solvent did not effectively discriminate between the product and impurities.Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Perform a second recrystallization with a different solvent system.
Column Chromatography Issues
ProblemPossible Cause(s)Solution(s)
Poor separation of the product from impurities. The eluent system is too polar or not polar enough. The column was not packed properly.Adjust the polarity of the eluent. A gradient elution, starting with a less polar solvent system and gradually increasing polarity, can be effective. Ensure the silica gel is packed uniformly to avoid channeling.
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.
Streaking or tailing of the compound band. The crude sample was not fully dissolved before loading. The sample is interacting too strongly with the silica gel.Ensure the sample is dissolved in a minimal amount of the initial eluent before loading. Adding a small amount of a more polar solvent to the eluent system can sometimes reduce tailing.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Mixture
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Induce Crystallization: While the solution is still hot, add water dropwise until the solution becomes slightly turbid.

  • Crystallization: Allow the solution to cool slowly to room temperature.

  • Cooling: Once crystal formation begins, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography
  • Eluent Selection: Determine an appropriate eluent system by running TLC plates. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pour it into the column. Allow the silica to settle, ensuring a uniform packing.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the desired compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude this compound AssessPurity Assess Purity (TLC/HPLC) Crude->AssessPurity Recrystallization Recrystallization AssessPurity->Recrystallization Minor Impurities ColumnChromatography Column Chromatography AssessPurity->ColumnChromatography Significant Impurities Impure Product Still Impure Recrystallization->Impure PureProduct Pure Product ColumnChromatography->PureProduct Impure->ColumnChromatography Re-purify Impure->PureProduct Purity Acceptable

Caption: General purification workflow for this compound.

TroubleshootingDecisionTree Start Recrystallization Fails (e.g., Oiling Out, No Crystals) CheckSolvent Is the solvent's boiling point lower than the compound's melting point? Start->CheckSolvent CheckConcentration Is the solution sufficiently concentrated? CheckSolvent->CheckConcentration Yes ChangeSolvent Select a lower-boiling point solvent. CheckSolvent->ChangeSolvent No Concentrate Evaporate some solvent. CheckConcentration->Concentrate No InduceCrystallization Try scratching the flask or adding a seed crystal. CheckConcentration->InduceCrystallization Yes Proceed Proceed with cooling. ChangeSolvent->Proceed Concentrate->Proceed InduceCrystallization->Proceed

Technical Support Center: 5-Chloro-2,3-diphenylpyrazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-2,3-diphenylpyrazine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a versatile heterocyclic compound widely used as a key intermediate in organic synthesis. Due to its reactive chlorine atom on the electron-deficient pyrazine ring, it readily participates in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.[1] Its primary applications are in pharmaceutical and agrochemical research, where it serves as a building block for the synthesis of bioactive molecules, including potential anti-cancer agents.

Q2: What are the common starting materials for the synthesis of this compound?

A common precursor for the synthesis of this compound is 5,6-diphenylpyrazin-2(1H)-one, which can be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to replace the hydroxyl group with a chlorine atom.[2]

Q3: What are the general safety precautions to consider when working with this compound and its reactions?

This compound may cause skin and serious eye irritation. It is also potentially harmful to aquatic life with long-lasting effects. When handling this compound and its reagents, such as phosphorus oxychloride (which is highly corrosive and reacts violently with water), it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and subsequent reactions of this compound.

Guide 1: Synthesis of this compound via Chlorination of 5,6-diphenylpyrazin-2(1H)-one

Issue 1.1: Low or no yield of the desired product.

Possible Cause Troubleshooting Step
Incomplete reaction - Ensure the reaction is stirred for the recommended duration (10-12 hours) at reflux temperature to drive the reaction to completion.[2] - Use a sufficient excess of the chlorinating agent (POCl₃).[2]
Degradation of product during workup - Carefully control the pH during neutralization after the reaction. Overly acidic or basic conditions can promote hydrolysis of the product back to the starting material. - Maintain low temperatures during the neutralization and filtration steps.
Inefficient extraction - Use an appropriate organic solvent for extraction, such as methyl tert-butyl ether.[2] - Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.

Issue 1.2: Presence of significant impurities in the final product.

Potential Side Product / Impurity Identification Prevention and Removal
Unreacted 5,6-diphenylpyrazin-2(1H)-one Higher polarity spot on TLC compared to the product. Can be identified by comparing with a standard of the starting material using analytical techniques like HPLC or GC-MS.- Ensure complete reaction by following the troubleshooting steps for low yield. - Purify the crude product by recrystallization from a suitable solvent like methanol or by column chromatography.[2]
2,3-Diphenylpyrazine (dechlorinated product) Lower polarity spot on TLC. Mass spectrometry will show a molecular ion peak corresponding to the loss of chlorine.- Avoid harsh reducing conditions during the reaction or workup. - Can be separated by column chromatography.
Dimerized byproducts Higher molecular weight impurities detected by MS. May appear as less soluble components.- Use appropriate reaction concentrations to minimize bimolecular side reactions. - Can often be removed by recrystallization.
Phosphorus-containing byproducts Can be detected by elemental analysis or ³¹P NMR.- Ensure complete quenching and removal of excess POCl₃ during workup. - Washing the organic extracts with a dilute base solution can help remove acidic phosphorus byproducts.
Guide 2: Nucleophilic Aromatic Substitution (SNAr) Reactions with this compound

Issue 2.1: Incomplete consumption of this compound.

Possible Cause Troubleshooting Step
Low reactivity of the nucleophile - Increase the reaction temperature. SNAr reactions on heteroaromatic rings are often accelerated by heat. - Use a stronger base to deprotonate the nucleophile, increasing its nucleophilicity.
Poor solvent choice - Use a polar aprotic solvent such as DMF, DMSO, or NMP, which can stabilize the charged intermediate (Meisenheimer complex) and accelerate the reaction.
Steric hindrance - If the nucleophile is bulky, longer reaction times or higher temperatures may be required.

Issue 2.2: Formation of multiple products.

Potential Side Product / Impurity Identification Prevention and Removal
Di-substituted pyrazine A product with a molecular weight corresponding to the addition of two nucleophile molecules.- Use a controlled stoichiometry of the nucleophile (close to 1:1 with the substrate). - Add the nucleophile slowly to the reaction mixture to avoid localized high concentrations. - Can be separated by column chromatography.
5-Hydroxy-2,3-diphenylpyrazine (hydrolysis product) Higher polarity spot on TLC. Can be confirmed by mass spectrometry.- Ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon). - Can be separated from the desired product by column chromatography or an acidic/basic wash if the desired product is not sensitive.
Side reactions of the nucleophile Dependent on the specific nucleophile used. Analyze byproducts using GC-MS or LC-MS to identify their structures.- Optimize reaction conditions (temperature, reaction time) to favor the desired reaction pathway. - Protect sensitive functional groups on the nucleophile if necessary.

Experimental Protocols

Synthesis of this compound from 5,6-diphenylpyrazin-2(1H)-one

This protocol is adapted from patent literature.[2]

  • Reaction Setup: To 500 g of 5,6-diphenylpyrazin-2(1H)-one in a suitable reaction vessel, add 2500 ml of phosphorus oxychloride (POCl₃) at room temperature (20-25 °C).

  • Reaction: Stir the mixture at reflux for 10 to 12 hours. Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Carefully and slowly quench the excess POCl₃ by adding the reaction mixture to ice water.

  • Neutralization: Adjust the pH of the aqueous solution to neutral using a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution), while keeping the temperature low.

  • Isolation: Filter the solid precipitate that forms.

  • Purification: Wash the filtered solid with methanol and dry it under vacuum to yield this compound.[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound start Start: 5,6-diphenylpyrazin-2(1H)-one + POCl₃ reflux Reflux (10-12 hours) start->reflux Chlorination workup Quenching and Neutralization reflux->workup filtration Filtration workup->filtration purification Washing with Methanol & Drying filtration->purification end Product: This compound purification->end

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathway cluster_main Main Reaction and Potential Side Reactions SM 5,6-diphenylpyrazin-2(1H)-one Pdt This compound (Desired Product) SM->Pdt + POCl₃ (Chlorination) SP1 Unreacted Starting Material SM->SP1 Incomplete Reaction SP2 Hydrolysis Product (5,6-diphenylpyrazin-2(1H)-one) Pdt->SP2 Hydrolysis (during workup) SP3 Dimerization Byproduct Pdt->SP3 Dimerization

Caption: Reaction pathway showing the formation of the desired product and potential side products.

References

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 5-Chloro-2,3-diphenylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed cross-coupling of 5-Chloro-2,3-diphenylpyrazine. The content is designed to address specific experimental challenges and offer systematic solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing very low to no yield in my coupling reaction with this compound. What are the primary causes and how can I troubleshoot this?

A1: Low reactivity is a common issue with chloro-heterocycles due to the strong Carbon-Chlorine (C-Cl) bond, which complicates the oxidative addition step in the catalytic cycle.[1] For this compound, an electron-deficient system, this step is particularly challenging. A systematic approach to troubleshooting is recommended.

Troubleshooting Steps:

  • Increase Catalyst Activity:

    • Switch to a More Active Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be insufficient.[2] Employ catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, often in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[1][3] These ligands stabilize the palladium catalyst and promote oxidative addition.[4]

    • Increase Catalyst Loading: If using a standard catalyst, consider incrementally increasing the loading from 1-2 mol% to 5 mol%.[2]

  • Optimize Reaction Temperature:

    • Chloropyrazines often require higher temperatures (e.g., 100-120 °C) compared to their bromo or iodo counterparts to overcome the activation energy for C-Cl bond cleavage.[1][2]

  • Select an Appropriate Base:

    • A strong, non-nucleophilic base is often required. Screen bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[2][4] The effectiveness of a base is highly dependent on the specific substrates and solvent system.[4]

  • Ensure an Inert Atmosphere:

    • The active Pd(0) catalyst is sensitive to oxygen.[1][2] Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like Argon or Nitrogen.[2]

Q2: I am seeing significant formation of side products. What are the most common side reactions and how can they be minimized?

A2: The most common side reactions in Suzuki-Miyaura couplings of heteroaryl chlorides are homocoupling of the boronic acid, protodeboronation, and dehalogenation.[2]

Troubleshooting Side Reactions:

Side ReactionDescriptionMitigation Strategies
Homocoupling Self-coupling of the boronic acid to form a biaryl byproduct.[2]• Ensure the reaction is thoroughly degassed to remove oxygen.[2]• Use a Pd(0) source or an efficient precatalyst system to avoid excess Pd(II) species.[4]• Run the reaction at the lowest effective temperature.[2]
Protodeboronation Replacement of the boronic acid group with a hydrogen atom, often caused by water or acidic impurities.[1][2]• Use anhydrous solvents and reagents.• Consider using boronic esters (e.g., pinacol esters) or trifluoroborate salts, which are more stable.[4]• Use a non-aqueous base if possible.
Dehalogenation Replacement of the chlorine atom on the pyrazine ring with a hydrogen atom.[2]• This can be promoted by certain bases or impurities. Screening different bases may help.• Lowering the reaction temperature might reduce the rate of this side reaction.

Q3: How do I select the optimal palladium catalyst and ligand for coupling with this compound?

A3: The choice of catalyst and ligand is critical for activating the inert C-Cl bond of the electron-deficient pyrazine ring.

  • For Initial Screening: PdCl₂(dppf) and Pd(PPh₃)₄ are common starting points but may provide low yields.[2]

  • For Improved Reactivity: Catalyst systems comprising a palladium source (e.g., Pd(OAc)₂) and a specialized, bulky, electron-rich ligand are highly recommended.[2] Ligands from the Buchwald family (SPhos, XPhos, RuPhos) or NHC ligands are often effective for challenging substrates.[1][5] These ligands promote the difficult oxidative addition step and can shield the palladium center from inhibition by the pyrazine nitrogen atoms.[4]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize typical conditions for Suzuki-Miyaura couplings of challenging chloro-N-heterocycles, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Comparison of Palladium Catalyst Systems

Catalyst (Source)LigandBaseSolventTemperature (°C)Typical Yield
Pd(PPh₃)₄-K₂CO₃DME/H₂O85Low to Moderate
PdCl₂(dppf)-K₂CO₃DME80Moderate to High[2]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100-110High[2][3]
Pd₂(dba)₃XPhosK₃PO₄1,4-Dioxane100High

Note: Yields are qualitative and highly dependent on the specific arylboronic acid and reaction time.

Table 2: Effect of Different Bases on Coupling Yield

BaseRelative EffectivenessComments
Cs₂CO₃Very HighOften provides the best results but is more expensive.[2]
K₃PO₄HighA strong, effective base for challenging couplings.[2][4]
K₂CO₃Moderate to HighA common and cost-effective choice.[2]
Na₂CO₃ModerateGenerally less effective for unreactive chlorides.[2]

Note: This table provides a general trend for base effectiveness in Suzuki couplings of heteroaryl halides.[2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This is a generalized procedure and should be optimized for specific substrates. All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.[5]

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).[5]

    • Seal the flask with a septum.

    • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.[5]

  • Catalyst and Solvent Addition:

    • In a separate vial, dissolve the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a portion of the degassed reaction solvent (e.g., 1,4-Dioxane or Toluene).[5]

    • Add the catalyst solution to the Schlenk flask via syringe, followed by the remaining degassed solvent and degassed water (e.g., a 4:1 to 10:1 solvent-to-water ratio).[6]

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[4]

    • Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[5]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.[4]

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[4]

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.[6]

  • Purification:

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6]

    • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.[6]

Visualizations

G start Low or No Yield Observed for this compound Coupling check_catalyst Is the Catalyst System Active Enough? start->check_catalyst check_temp Is the Reaction Temperature Sufficient? check_catalyst->check_temp Yes sol_catalyst Switch to Buchwald Ligands (SPhos, XPhos) or NHC Ligands. Increase Catalyst Loading (2-5 mol%). check_catalyst->sol_catalyst No check_base Is the Base Effective? check_temp->check_base Yes sol_temp Increase Temperature to 80-120 °C. check_temp->sol_temp No check_inert Is the System Properly Degassed? check_base->check_inert Yes sol_base Screen Strong, Non-nucleophilic Bases (K₃PO₄, Cs₂CO₃). check_base->sol_base No sol_inert Degas Solvents Thoroughly. Maintain Positive Inert Gas Pressure. check_inert->sol_inert No end_node Re-run Optimized Reaction check_inert->end_node Yes sol_catalyst->check_temp sol_temp->check_base sol_base->check_inert sol_inert->end_node

Caption: Troubleshooting workflow for low-yield coupling reactions.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_ArX L₂Pd(II)(Ar)Cl Pd0->PdII_ArX Oxidative Addition PdII_ArAr L₂Pd(II)(Ar)Ar' PdII_ArX->PdII_ArAr Transmetalation PdII_ArAr->Pd0 Reductive Elimination sub_ArX This compound (Ar-Cl) sub_Boronic Ar'-B(OR)₂ prod_ArAr Coupled Product (Ar-Ar') base Base

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Regioselective Functionalization of Diphenylpyrazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the regioselective functionalization of diphenylpyrazines. The content is tailored for researchers, chemists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the regioselective functionalization of diphenylpyrazines?

The main challenges stem from the inherent electronic and steric properties of the diphenylpyrazine scaffold. The pyrazine ring is electron-deficient, which deactivates it towards common electrophilic aromatic substitution reactions.[1] The two nitrogen atoms can also be protonated or coordinate to Lewis acids, further reducing the ring's reactivity.[1] Additionally, the phenyl groups can create significant steric hindrance, limiting access to adjacent positions on the pyrazine core.[1]

Q2: Which positions on the diphenylpyrazine core are the most reactive?

The reactivity of different positions is highly dependent on the reaction type:

  • Electrophilic Aromatic Substitution : The pyrazine ring itself is generally unreactive towards electrophiles.[1] Functionalization, if it occurs, is favored at the C-H positions of the phenyl rings. The pyrazine core acts as a deactivating, meta-directing group for substitution on the attached phenyl rings.[1]

  • Nucleophilic Aromatic Substitution (SNAr) : This reaction requires a leaving group (e.g., a halide) on the pyrazine ring. For pyrazine systems, the positions ortho and para to the nitrogen atoms are most favorable for nucleophilic attack.[2]

  • Directed Ortho-Metalation (DoM) : The site of functionalization is determined by a directing metalation group (DMG). A DMG on a phenyl ring will direct metalation to its ortho position. For direct functionalization of the pyrazine core, a directing group on the ring itself would be required.[1]

  • Transition-Metal-Catalyzed C-H Activation : The pyrazine nitrogen atoms can act as directing groups, typically favoring functionalization at the adjacent C-H bonds.[1] However, achieving high regioselectivity between the two available C-H bonds on the pyrazine ring can be challenging and often requires careful optimization of catalysts, ligands, and reaction conditions.[3][4]

Q3: How can the pyrazine ring be activated for functionalization?

One common strategy to enhance the reactivity of pyridine-like heterocycles towards electrophilic substitution is the formation of the corresponding N-oxide.[1][5] The N-oxide is more electron-rich and thus more reactive. The oxygen can be removed in a subsequent reduction step.[1] For C-H activation, the choice of an appropriate transition metal catalyst and ligand system is crucial for enabling reactivity at specific C-H bonds.[6][7]

Troubleshooting Guides

Problem 1: Low or No Reactivity in C-H Functionalization Attempts
  • Possible Cause 1: Intrinsic Low Reactivity of the Pyrazine Core. The electron-deficient nature of the pyrazine ring makes C-H bonds less susceptible to activation compared to electron-rich (hetero)arenes.[1][8]

    • Troubleshooting Steps:

      • Increase Reaction Temperature: Carefully increase the temperature in increments, monitoring for product formation and decomposition.

      • Switch to a More Active Catalyst System: If using a palladium catalyst, consider more electron-rich or sterically bulky phosphine ligands, which can promote the C-H activation step.[4] For certain cross-couplings of electron-deficient heterocycles, iron-based catalysts have shown high efficacy.[9]

      • Use Microwave Irradiation: Microwave heating can often accelerate reactions and improve yields for challenging substrates.

      • Activate the Substrate: Consider synthesizing a pyrazine N-oxide derivative, which can enhance the reactivity of the ring system in some C-H functionalization reactions.[2][5]

  • Possible Cause 2: Catalyst Poisoning. The Lewis basic nitrogen atoms of the pyrazine ring can coordinate strongly to the metal center of the catalyst, leading to catalyst inhibition or deactivation.[10]

    • Troubleshooting Steps:

      • Increase Catalyst Loading: A higher catalyst concentration may compensate for partial catalyst poisoning.

      • Add a Coordinating Additive: In some cases, an additive can preferentially coordinate to the catalyst, preventing strong binding by the substrate's heteroatoms.

      • Change the Catalyst Precursor: Employing a pre-catalyst that is less susceptible to substrate coordination can be beneficial.[10]

Problem 2: Lack of Regioselectivity in C-H Functionalization
  • Possible Cause: Multiple C-H bonds with similar reactivity. The electronic and steric environment of the two C-H bonds on the pyrazine ring of a symmetrically substituted diphenylpyrazine are identical, making regioselective mono-functionalization challenging. For unsymmetrical diphenylpyrazines, the electronic difference may be too small to achieve high selectivity under standard conditions.

    • Troubleshooting Steps:

      • Install a Temporary Directing Group: Introducing a removable directing group can force the reaction to a single, specific site.

      • Optimize Catalyst and Ligand: The steric and electronic properties of the catalyst and its ligands are paramount in controlling regioselectivity.[3][4] A systematic screening of different ligands (e.g., phosphines, N-heterocyclic carbenes) is recommended. The workflow below outlines a systematic approach.

      • Vary Solvents and Additives: The polarity of the solvent can influence the reaction pathway and the stability of key intermediates, thereby affecting regioselectivity.[3][11] Additives like pivalic acid (PivOH) have been shown to influence the regiochemical outcome in direct arylation reactions.[4]

      • Utilize Steric Hindrance: If one position is slightly more sterically hindered, using a very bulky catalyst/ligand system may favor reaction at the less hindered site.

Troubleshooting Workflow for Poor Regioselectivity

G Troubleshooting Workflow: Poor Regioselectivity in C-H Activation start Start: Poor Regioselectivity Observed check_dg Is a directing group (DG) present on the substrate? start->check_dg install_dg Consider installing a removable directing group check_dg->install_dg No modify_catalyst Modify Catalyst/Ligand System (e.g., screen phosphines, NHCs) check_dg->modify_catalyst  Yes   install_dg->modify_catalyst optimize_solvent Optimize Solvent (e.g., polar vs. non-polar) modify_catalyst->optimize_solvent end_fail Re-evaluate Strategy modify_catalyst->end_fail Exhausted Options adjust_temp Adjust Temperature and Reaction Time optimize_solvent->adjust_temp adjust_temp->modify_catalyst No Improvement end_success Improved Regioselectivity adjust_temp->end_success Success

Caption: A logical workflow for systematically troubleshooting poor regioselectivity.

Quantitative Data Summary

Controlling reaction conditions is critical for achieving desired regioselectivity. The following table, adapted from a study on the functionalization of 2-chloropyrazine, illustrates how reaction time and temperature can significantly impact the distribution of products in a metalation/carbonylation sequence.[12] While not on diphenylpyrazine, it serves as a powerful example of the importance of reaction optimization.

Table 1: Effect of Reaction Conditions on Regioselective Carbonylation of 2-Chloropyrazine[12]

EntryConditionTemp (°C)Time (h)Product Ratio (3,6-dicarbonyl : 3-monocarbonyl)
1A-780.515 : 85
2B-781.540 : 60
3C00.575 : 25
4D01.590 : 10

Data adapted from a study on 2-chloropyrazine to illustrate the principle of condition optimization.[12]

Key Experimental Protocols

Protocol 1: Iron-Catalyzed C-H Arylation of a Pyrazine Derivative

This protocol is based on a method developed for the C-H functionalization of electron-deficient heterocycles using an inexpensive iron catalyst.[9]

  • Materials:

    • Diphenylpyrazine substrate (1.0 mmol)

    • Arylboronic acid (1.5 mmol)

    • Iron(II) acetylacetonate [Fe(acac)₂] (10 mol%, 0.1 mmol)

    • Potassium persulfate [K₂S₂O₈] (2.0 mmol)

    • Tetrabutylammonium bromide [TBAB] (0.5 mmol)

    • Solvent: Dichloroethane (DCE) / H₂O (3:1 mixture, 8 mL)

    • Round-bottom flask, magnetic stirrer, condenser

  • Procedure:

    • To a round-bottom flask, add the diphenylpyrazine substrate (1.0 mmol), arylboronic acid (1.5 mmol), Fe(acac)₂ (0.1 mmol), K₂S₂O₈ (2.0 mmol), and TBAB (0.5 mmol).

    • Add the DCE/H₂O solvent mixture (8 mL).

    • The reaction is performed under an air atmosphere (open flask).[9]

    • Stir the mixture vigorously at 80 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Experimental Workflow: Iron-Catalyzed C-H Arylation

G General Workflow for Fe-Catalyzed C-H Arylation setup 1. Combine Reagents (Substrate, Boronic Acid, Fe(acac)₂, K₂S₂O₈, TBAB) solvent 2. Add Solvent (DCE/H₂O) setup->solvent reaction 3. Heat & Stir (80 °C, 12-24h, Open Air) solvent->reaction workup 4. Workup (Cool, Dilute, Wash) reaction->workup purify 5. Purification (Dry, Concentrate, Column Chromatography) workup->purify product Final Product purify->product

Caption: A step-by-step workflow for the iron-catalyzed C-H arylation protocol.

Protocol 2: Palladium-Catalyzed Direct C-H Arylation

This generalized protocol is based on common methods for direct arylation, where careful selection of the ligand and base is crucial for success.[4]

  • Materials:

    • Diphenylpyrazine substrate (0.5 mmol)

    • Aryl bromide (1.05 mmol, 2.1 equiv.)

    • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

    • Phosphine ligand (e.g., P(tBu)₃, SPhos, XPhos) (4-10 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) (1.5 mmol)

    • Additive (e.g., pivalic acid, PivOH) (optional, 30 mol%)

    • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMAc) (5 mL)

    • Schlenk flask or sealed vial, inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • In an oven-dried Schlenk flask under an inert atmosphere, combine Pd(OAc)₂, the phosphine ligand, and the base.

    • Add the diphenylpyrazine substrate and the aryl bromide.

    • Add the anhydrous, degassed solvent via syringe.

    • If using an additive like PivOH, add it at this stage.

    • Seal the vessel and heat the reaction mixture to 100-140 °C with vigorous stirring for 12-48 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After cooling to room temperature, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and palladium black.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under vacuum.

    • Purify the residue by column chromatography.

Factors Influencing Regioselectivity in Direct Arylation

G Key Factors Controlling Regioselectivity outcome Regioselective Functionalization catalyst Catalyst/Ligand (Sterics, Electronics) catalyst->outcome substrate Substrate (Electronics, Sterics) substrate->outcome conditions Reaction Conditions (Solvent, Temp, Time) conditions->outcome directing_group Directing Groups (Coordination) directing_group->outcome

Caption: A diagram illustrating the interplay of factors that determine reaction outcome.

References

preventing homocoupling in Suzuki reactions of 5-Chloro-2,3-diphenylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Suzuki-Miyaura cross-coupling of 5-Chloro-2,3-diphenylpyrazine, with a primary focus on preventing homocoupling side reactions.

Troubleshooting Guide: Preventing Homocoupling

Homocoupling of the boronic acid reagent is a common side reaction in Suzuki couplings, leading to the formation of a symmetrical biaryl byproduct. This not only reduces the yield of the desired 5-aryl-2,3-diphenylpyrazine but also complicates purification. The following guide details the potential causes of homocoupling and provides actionable solutions.

Potential CauseRecommended ActionRationale
Presence of Oxygen Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for at least 20-30 minutes. Maintain a positive pressure of the inert gas throughout the reaction. For highly sensitive reactions, consider using the freeze-pump-thaw method for solvent degassing.Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which are known to promote the homocoupling of boronic acids.[1][2]
Use of a Pd(II) Precatalyst Consider using a Pd(0) source such as Pd₂(dba)₃ or Pd(PPh₃)₄. If a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) is used, the addition of a mild reducing agent like potassium formate can be beneficial.The in-situ reduction of Pd(II) to Pd(0) can sometimes be initiated by the homocoupling of two boronic acid molecules.[2] Using a direct Pd(0) source or a mild reducing agent minimizes the concentration of Pd(II) available for this side reaction.[3]
Inappropriate Ligand Choice Employ bulky, electron-rich phosphine ligands. Good starting points for electron-deficient heteroaryl chlorides include Buchwald ligands such as SPhos, XPhos, or RuPhos.These ligands accelerate the oxidative addition of the aryl chloride and the subsequent reductive elimination, making the desired cross-coupling pathway kinetically favored over homocoupling.[4][5][6]
Suboptimal Base Selection The choice of base is critical and often substrate-dependent. For challenging couplings of heteroaryl chlorides, inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are often effective. The strength and solubility of the base can influence the rate of transmetalation and side reactions.The base is crucial for the formation of the boronate species required for transmetalation.[7][8] An inappropriate base can lead to slow reaction rates, allowing more time for side reactions like homocoupling and protodeboronation.
Boronic Acid Instability Use fresh, high-purity boronic acids. Alternatively, consider using more stable boronic esters, such as pinacol esters (Bpin), which can slowly release the boronic acid under the reaction conditions.Boronic acids can be susceptible to protodeboronation and homocoupling, especially if they are electron-deficient. Boronic esters offer increased stability.[2]
High Reaction Temperature While chloro-heteroarenes often require elevated temperatures for efficient oxidative addition, excessively high temperatures can promote side reactions. It is advisable to run the reaction at the lowest temperature that provides a reasonable reaction rate.Optimizing the temperature can help to find a window where the rate of the desired cross-coupling is significantly higher than that of homocoupling.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of the Suzuki reaction?

A1: Homocoupling is a side reaction in which two molecules of the organoboron reagent (e.g., a boronic acid) couple to form a symmetrical biaryl. This process is often catalyzed by palladium species, particularly Pd(II), and can be exacerbated by the presence of oxidants like oxygen.[1][2]

Q2: Why is this compound a challenging substrate for Suzuki coupling?

A2: this compound is an electron-deficient heteroaromatic chloride. The carbon-chlorine bond is stronger and less reactive towards oxidative addition compared to corresponding C-Br or C-I bonds. This often necessitates more forcing reaction conditions (higher temperatures, more active catalysts), which can increase the likelihood of side reactions like homocoupling.

Q3: How does the choice of palladium catalyst and ligand influence homocoupling?

A3: The palladium source and its coordinating ligand are critical. Using a Pd(0) source can be advantageous as it bypasses the initial reduction step from Pd(II) which can promote homocoupling.[2] Bulky, electron-rich ligands enhance the rates of both oxidative addition and reductive elimination, favoring the desired cross-coupling over side reactions.[6]

Q4: What is the role of the base in preventing homocoupling?

A4: The base is essential for the transmetalation step of the Suzuki catalytic cycle.[7] An optimal base will facilitate the formation of the boronate species at a rate that is compatible with the other steps in the cycle. A base that is too strong or too weak can disrupt the catalytic cycle, potentially leading to an increase in side products. For challenging substrates, bases like K₃PO₄ and Cs₂CO₃ are often good choices.[8]

Q5: Can the order of addition of reagents affect the outcome of the reaction?

A5: Yes, the order of addition can be important. It is generally recommended to add the palladium catalyst to the mixture of the aryl halide, boronic acid, and base after the system has been thoroughly degassed. This ensures that the catalyst is introduced into an inert environment, minimizing its oxidation to Pd(II).

Quantitative Data Summary

While specific quantitative data for the Suzuki coupling of this compound is limited in the literature, the following table provides a summary of reaction conditions that have been successfully applied to structurally similar, challenging chloro-heterocycles. This data can serve as a valuable starting point for optimization.

Heteroaryl ChlorideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane1002471
2,4-DichloropyrimidinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene10018>95
2-ChloropyridinePyridine-3-boronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)1,4-Dioxane/H₂O10018High[2]
2,6-DichloropyridineHeptyl boronic pinacol esterPd(OAc)₂ (1)Ad₂PⁿBu (3)LiOᵗBu (2.3)Dioxane/H₂O100-94
2-ChloropyrazinePhenylboronic acidPd(II) ONO pincer complex (0.01)-K₂CO₃ (2)Toluene/H₂O1001295[6]

Experimental Protocols

The following is a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound, designed to minimize homocoupling.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Degassed water (if using a mixed solvent system)

  • Schlenk flask or similar reaction vessel for reactions under inert atmosphere

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inerting the System: Seal the flask with a septum and evacuate and backfill with a high-purity inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure the complete removal of atmospheric oxygen.

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium precursor and the phosphine ligand.

  • Solvent Addition: Add the degassed solvent(s) via a syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 5-aryl-2,3-diphenylpyrazine.

Visualizations

Troubleshooting_Homocoupling Troubleshooting Workflow for Homocoupling start Start: Homocoupling Observed degas Is the reaction rigorously degassed? start->degas yes_degas Yes degas->yes_degas Yes no_degas No degas->no_degas No catalyst Is a Pd(II) precatalyst being used? yes_degas->catalyst improve_degas Action: Improve degassing protocol (sparge solvents, use freeze-pump-thaw). no_degas->improve_degas improve_degas->catalyst yes_catalyst Yes catalyst->yes_catalyst Yes no_catalyst No catalyst->no_catalyst No change_catalyst Action: Switch to a Pd(0) source (e.g., Pd2(dba)3) or add a mild reducing agent. yes_catalyst->change_catalyst ligand Is the ligand sufficiently bulky and electron-rich? no_catalyst->ligand change_catalyst->ligand yes_ligand Yes ligand->yes_ligand Yes no_ligand No ligand->no_ligand No optimize Action: Optimize base, solvent, and temperature. yes_ligand->optimize change_ligand Action: Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). no_ligand->change_ligand change_ligand->optimize end Homocoupling Minimized optimize->end Suzuki_Cycle_Homocoupling Suzuki Catalytic Cycle and Homocoupling Pathway cluster_suzuki Desired Suzuki Cycle cluster_homocoupling Undesired Homocoupling Pathway pd0 Pd(0)L_n oa Oxidative Addition (Ar-X) pd0->oa Ar = 2,3-diphenylpyrazine pd2_complex Ar-Pd(II)L_n-X oa->pd2_complex tm Transmetalation (Ar'-B(OH)2 + Base) pd2_complex->tm diaryl_pd2 Ar-Pd(II)L_n-Ar' tm->diaryl_pd2 re Reductive Elimination diaryl_pd2->re re->pd0 Regenerates Catalyst product Product (Ar-Ar') re->product pd0_ox Pd(0)L_n oxygen O2 pd0_ox->oxygen Oxidation pd2_from_ox Pd(II) species oxygen->pd2_from_ox boronic_acid 2 x Ar'-B(OH)2 pd2_from_ox->boronic_acid Promotes Coupling homocoupling_product Homocoupling Product (Ar'-Ar') boronic_acid->homocoupling_product

References

troubleshooting low conversion rates in Stille coupling with pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low conversion rates in Stille coupling reactions involving pyrazine substrates.

Frequently Asked Questions (FAQs)

Q1: Why am I observing very low or no conversion in my Stille coupling with a pyrazine substrate?

A1: Low conversion rates with pyrazine substrates are often attributed to catalyst inhibition. The lone pair of electrons on the nitrogen atoms of the pyrazine ring can coordinate to the palladium catalyst, leading to its deactivation and hindering the catalytic cycle.[1][2] Additionally, chloropyrazines are generally less reactive than their bromo or iodo counterparts, which can also contribute to poor yields.[2]

Q2: What are the most common side reactions in Stille couplings with pyrazines?

A2: Common side reactions include:

  • Homocoupling: The formation of a symmetrical biaryl product from the coupling of two molecules of the organostannane.[3] This can be promoted by the presence of oxygen.

  • Dehalogenation: The removal of the halogen atom from the pyrazine ring without the desired coupling reaction occurring. This is more likely at higher temperatures.

  • Protodestannylation: The reaction of the organostannane with trace amounts of water or acid, leading to the loss of the tin moiety. Using anhydrous solvents and reagents can minimize this.

Q3: How can I improve the yield of my Stille coupling with a pyrazine?

A3: Several strategies can be employed to improve yields:

  • Catalyst and Ligand Selection: Use bulky, electron-rich phosphine ligands which can promote the desired reductive elimination and minimize catalyst inhibition.

  • Additives: The use of copper(I) iodide (CuI) as a co-catalyst is highly recommended. CuI can accelerate the rate-limiting transmetalation step and scavenge free ligands that might inhibit the catalyst.[4][5][6][7]

  • Reaction Conditions: Careful optimization of temperature, solvent, and reaction time is crucial. Non-polar aprotic solvents like toluene or dioxane are often good starting points.[8]

Q4: Which pyrazine halide is best to use?

A4: The reactivity of halopyrazines in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl.[2] Iodopyrazines are the most reactive and are often preferred for achieving good yields under milder conditions. Chloropyrazines are the most challenging substrates and may require more active catalyst systems and harsher conditions.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the Stille coupling of halopyrazines.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Catalyst Inhibition: Pyrazine nitrogen lone pairs are coordinating to the palladium center. 2. Inactive Catalyst: The palladium source may be old or oxidized. 3. Low Reactivity of Halopyrazine: Especially with chloropyrazines. 4. Insufficient Temperature: The reaction may be too slow at the current temperature.1. Use bulky, electron-rich ligands (e.g., P(t-Bu)₃, XPhos). 2. Add a copper(I) co-catalyst (e.g., CuI) to facilitate transmetalation.[4][5][6][7] 3. Use a fresh batch of palladium catalyst. 4. Switch to a more reactive halopyrazine (I > Br > Cl).[2] 5. Gradually increase the reaction temperature in 10°C increments.
Significant Dehalogenation 1. High Reaction Temperature: Elevated temperatures can favor dehalogenation pathways. 2. Slow Reductive Elimination: The desired coupling step is too slow relative to dehalogenation.1. Lower the reaction temperature. 2. Use a more electron-rich and bulky ligand to accelerate reductive elimination. 3. Consider a different solvent; for instance, toluene may lead to less dehalogenation than dioxane or DMF.
Homocoupling of Organostannane 1. Presence of Oxygen: Oxygen can promote the homocoupling of organostannanes.[1] 2. Sub-optimal Catalyst System: The chosen catalyst may favor homocoupling.1. Thoroughly degas all solvents and the reaction mixture with an inert gas (Argon or Nitrogen). 2. Maintain a positive pressure of inert gas throughout the reaction. 3. Screen different palladium catalysts and ligands.
Inconsistent Results 1. Impure Reagents or Solvents: Trace impurities can affect catalytic activity. 2. Variability in Catalyst Activity: Different batches of catalyst may have different activities.1. Ensure all reagents are pure and solvents are anhydrous and of high purity. 2. Use a consistent source and batch of palladium catalyst.

Data Presentation

The following table provides representative data for the optimization of a Stille coupling reaction between a halopyrazine and an organostannane. These values are intended as a guideline for experimental design.

Table 1: Optimization of Stille Coupling of 2-Bromopyrazine with (Tributylstannyl)benzene

Entry Catalyst (mol%) Ligand (mol%) Additive (mol%) Solvent Temp. (°C) Time (h) Yield (%)
1Pd(PPh₃)₄ (5)--Dioxane1002435
2Pd₂(dba)₃ (2.5)P(t-Bu)₃ (10)-Dioxane1002455
3Pd(PPh₃)₄ (5)-CuI (10)Dioxane1001875
4Pd₂(dba)₃ (2.5)P(t-Bu)₃ (10)CuI (10)Dioxane1001888
5Pd₂(dba)₃ (2.5)P(t-Bu)₃ (10)CuI (10)Toluene1001892
6Pd₂(dba)₃ (2.5)XPhos (10)CuI (10)Toluene901695

Reaction Conditions: 2-Bromopyrazine (1.0 eq.), (Tributylstannyl)benzene (1.2 eq.), Solvent (0.1 M), Inert Atmosphere.

Experimental Protocols

Detailed Methodology for Stille Coupling of 2-Iodopyrazine with (Tributylstannyl)thiophene

Materials:

  • 2-Iodopyrazine

  • (Tributylstannyl)thiophene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃)

  • Copper(I) iodide (CuI)

  • Anhydrous Toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-iodopyrazine (1.0 mmol, 1.0 eq.), copper(I) iodide (0.1 mmol, 10 mol%), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), and P(t-Bu)₃ (0.1 mmol, 10 mol%).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed toluene (10 mL) to the flask via syringe. Stir the mixture for 10 minutes at room temperature.

  • Organostannane Addition: Add (tributylstannyl)thiophene (1.2 mmol, 1.2 eq.) to the reaction mixture via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 90°C in a pre-heated oil bath. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with a saturated aqueous solution of potassium fluoride (KF) (2 x 20 mL) to remove tin byproducts. Separate the organic layer and wash with brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-(thiophen-2-yl)pyrazine.

Visualizations

Stille_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pyrazine-Pd(II)-X_L2 Pyrazine-Pd(II)-X L2 Oxidative_Addition->Pyrazine-Pd(II)-X_L2 Transmetalation Transmetalation Pyrazine-Pd(II)-X_L2->Transmetalation Pyrazine-Pd(II)-R_L2 Pyrazine-Pd(II)-R L2 Transmetalation->Pyrazine-Pd(II)-R_L2 X-SnBu3 X-SnBu3 Transmetalation->X-SnBu3 Reductive_Elimination Reductive Elimination Pyrazine-Pd(II)-R_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Pyrazine-R Pyrazine-R Reductive_Elimination->Pyrazine-R Pyrazine-X Pyrazine-X Pyrazine-X->Oxidative_Addition R-SnBu3 R-SnBu3 R-SnBu3->Transmetalation

Caption: Catalytic cycle of the Stille coupling reaction.

Troubleshooting_Workflow start Low Conversion in Pyrazine Stille Coupling catalyst_inhibition Potential Catalyst Inhibition? start->catalyst_inhibition ligand_additive Use Bulky, Electron-Rich Ligand and/or Add Cu(I) Co-catalyst catalyst_inhibition->ligand_additive Yes reagent_reactivity Check Halopyrazine Reactivity (I > Br > Cl) catalyst_inhibition->reagent_reactivity No ligand_additive->reagent_reactivity change_halide Switch to a More Reactive Halide (e.g., Iodide) reagent_reactivity->change_halide Using Cl or Br temp_check Is Temperature Optimized? reagent_reactivity->temp_check Using I change_halide->temp_check increase_temp Increase Temperature Incrementally temp_check->increase_temp No side_reactions Significant Side Reactions? temp_check->side_reactions Yes increase_temp->side_reactions dehalogenation Dehalogenation? side_reactions->dehalogenation Yes homocoupling Homocoupling? side_reactions->homocoupling No lower_temp Lower Temperature dehalogenation->lower_temp Yes dehalogenation->homocoupling No success Improved Conversion lower_temp->success degas Ensure Rigorous Degassing and Inert Atmosphere homocoupling->degas Yes homocoupling->success No degas->success

Caption: Troubleshooting workflow for low conversion rates.

References

Technical Support Center: Isolation of 5-Chloro-2,3-diphenylpyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the workup and isolation of 5-Chloro-2,3-diphenylpyrazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and purification of these compounds.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during the synthesis and isolation of this compound and its derivatives.

Synthesis & Workup

Question: My synthesis of this compound from 5,6-diphenylpyrazin-2(1H)-one using phosphorus oxychloride (POCl₃) is resulting in a low yield or recovery of the starting material. What could be the cause?

Answer: This is a common issue when working with phosphorus oxychloride. Several factors could be contributing to this problem:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction time and temperature are adequate. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of completion.

  • Hydrolysis of the Product: this compound can be susceptible to hydrolysis back to the starting material during the aqueous workup, especially in the presence of strong bases or if the mixture becomes too hot.[1]

  • Issues with Phosphorus Oxychloride: POCl₃ is highly reactive with water. If your starting material or solvent is not anhydrous, the reagent will be consumed, leading to an incomplete reaction.

Question: The workup of my reaction with phosphorus oxychloride is difficult and gives a messy product. How can I improve this?

Answer: The workup after using POCl₃ is critical for obtaining a clean product. Here are some recommendations:

  • Removal of Excess POCl₃: Before the aqueous workup, it is highly recommended to remove the excess POCl₃ under reduced pressure (distillation).[1] This significantly simplifies the quenching process and reduces the formation of phosphoric acid byproducts.

  • Careful Quenching: The reaction mixture should be cooled to 0 °C before slowly and carefully adding it to crushed ice or an ice-water mixture. This should be done in a fume hood with vigorous stirring.

  • Neutralization with a Weak Base: To neutralize the acidic mixture, use a weak base like a saturated solution of sodium bicarbonate (NaHCO₃).[1] Add the base slowly and portion-wise to control the effervescence and avoid excessive heat generation. Adjust the pH to neutral (pH ~7).

Purification

Question: I am having trouble purifying my crude this compound. What is the best method?

Answer: The most common methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice depends on the nature and quantity of the impurities.

  • Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid product. The key is to find a suitable solvent or solvent system.

  • Column Chromatography: If recrystallization is not effective or if you have a complex mixture of byproducts, column chromatography on silica gel is a good alternative.

Question: What is a good solvent for the recrystallization of this compound?

Answer: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For chlorinated aromatic compounds, common recrystallization solvents include:

  • Ethanol or Methanol[2]

  • Hexane/Ethyl Acetate mixtures[3]

  • Toluene

It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your specific derivative.

Question: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated. To remedy this:

  • Add more solvent: Your solution may be too concentrated. Add more of the hot recrystallization solvent until the oil dissolves.

  • Use a different solvent: The boiling point of your chosen solvent may be too high. Select a solvent with a lower boiling point.

  • Slower cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

Experimental Protocols

Synthesis of this compound

This protocol is based on the chlorination of 5,6-diphenylpyrazin-2(1H)-one using phosphorus oxychloride.

Materials:

  • 5,6-diphenylpyrazin-2(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Methanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5,6-diphenylpyrazin-2(1H)-one.

  • In a fume hood, carefully add an excess of phosphorus oxychloride (e.g., 5 equivalents) to the flask at room temperature (20-25 °C).

  • Heat the mixture to reflux and stir for 10-12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess POCl₃ by distillation under reduced pressure.

  • Cool the residue in an ice bath and slowly add crushed ice with vigorous stirring.

  • Carefully neutralize the mixture to pH 7 by the slow, portion-wise addition of a saturated NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from methanol to yield this compound as a solid.

Data Presentation

Parameter5,6-diphenylpyrazin-2(1H)-oneThis compound
Molecular Formula C₁₆H₁₂N₂OC₁₆H₁₁ClN₂
Molecular Weight 248.28 g/mol 266.73 g/mol
Purity (by HPLC) >99%[2]>98% (by GC)[4]
Melting Point Not specified125 - 129 °C[4]
Appearance SolidWhite to orange to green powder/crystal[4]

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start 5,6-diphenylpyrazin-2(1H)-one react Add POCl3, Reflux (10-12h) start->react remove_poccl3 Remove excess POCl3 (distillation) react->remove_poccl3 quench Quench with ice remove_poccl3->quench neutralize Neutralize with NaHCO3 (aq) quench->neutralize extract Extract with CH2Cl2 neutralize->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate dry->concentrate recrystallize Recrystallize from Methanol concentrate->recrystallize end Pure 5-Chloro-2,3- diphenylpyrazine recrystallize->end

Caption: Experimental workflow for the synthesis and isolation of this compound.

troubleshooting_workup start Low yield or impure product after workup q1 Did you remove excess POCl3 before quenching? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 How was the reaction quenched and neutralized? a1_yes->q2 s1_no Action: Remove excess POCl3 by distillation under reduced pressure before workup. a1_no->s1_no a2_harsh Harsh conditions (e.g., strong base, high temperature) q2->a2_harsh Harsh a2_mild Mild conditions (e.g., slow addition to ice, weak base like NaHCO3) q2->a2_mild Mild s2_harsh Action: Quench by slowly adding the reaction mixture to ice. Neutralize carefully with a weak base (e.g., NaHCO3) while keeping the temperature low to prevent product hydrolysis. a2_harsh->s2_harsh q3 Is the starting material present in the final product? a2_mild->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No s3_yes Possible Cause: Incomplete reaction or hydrolysis of the product during workup. Action: Ensure complete reaction by TLC monitoring. Use milder workup conditions. a3_yes->s3_yes s3_no Issue likely lies in purification or other side reactions. a3_no->s3_no

Caption: Troubleshooting decision tree for the workup of this compound synthesis.

References

stability issues of 5-Chloro-2,3-diphenylpyrazine under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability of 5-Chloro-2,3-diphenylpyrazine under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under acidic conditions?

A1: The main stability concern for this compound in an acidic environment is its susceptibility to hydrolysis. The chloro substituent on the electron-deficient pyrazine ring is prone to nucleophilic substitution by water, which can be catalyzed by acid. Under harsh acidic conditions, cleavage of the pyrazine ring itself is a possibility, although this typically requires strong acids and elevated temperatures.

Q2: What are the likely degradation products of this compound in an acidic medium?

A2: The primary degradation product is expected to be 5-Hydroxy-2,3-diphenylpyrazine, resulting from the hydrolysis of the chloro group. Further degradation under more forceful conditions could lead to the opening of the pyrazine ring, yielding various smaller, more polar fragments.

Q3: Are there any general guidelines for handling and storing this compound to avoid acid-induced degradation?

A3: Yes. To minimize degradation, this compound should be stored in a cool, dry place, away from acidic vapors and reagents. When working with this compound in solution, it is advisable to use neutral or buffered solvent systems if acidic conditions are not a requirement of the experimental protocol.

Q4: How can I monitor the degradation of this compound during my experiment?

A4: The most common and effective technique for monitoring the degradation is High-Performance Liquid Chromatography (HPLC) with UV detection.[1] A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradation products.[1] Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can be invaluable for identifying the mass of the degradation products, aiding in their structural elucidation.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental use of this compound, particularly in the context of stability studies.

Issue 1: Unexpectedly fast degradation of the compound in an acidic solution.
  • Possible Cause: The acidic conditions are too harsh (e.g., high acid concentration, high temperature).

  • Troubleshooting Steps:

    • Reduce the concentration of the acid.

    • Lower the reaction temperature.

    • Use a weaker acid if the experimental design permits.

    • Shorten the exposure time to the acidic environment.

Issue 2: Poor peak shape (e.g., tailing) in the HPLC analysis of this compound and its degradation products.
  • Possible Cause A: Secondary interactions with the HPLC column. Basic pyrazine derivatives can interact with residual acidic silanol groups on silica-based reversed-phase columns, leading to peak tailing.[2]

    • Solution:

      • Use a column with a base-deactivated stationary phase.

      • Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to mask the silanol groups.

      • Adjust the mobile phase pH to be lower (e.g., pH 2-3) to protonate the silanol groups and reduce interactions.[3]

  • Possible Cause B: Column overload.

    • Solution: Reduce the concentration of the injected sample.

  • Possible Cause C: Column contamination or degradation.

    • Solution: Flush the column with a strong solvent or replace the column if performance does not improve.[3]

Issue 3: Mass balance in the forced degradation study is not within the acceptable range (typically 95-105%).
  • Possible Cause A: Some degradation products are not being detected by the analytical method (e.g., they do not have a UV chromophore at the detection wavelength).

    • Solution: Use a universal detection method like mass spectrometry (MS) or a charged aerosol detector (CAD) in parallel with UV detection.

  • Possible Cause B: Formation of volatile degradation products that are lost during sample preparation or analysis.

    • Solution: Use analytical techniques suitable for volatile compounds, such as headspace gas chromatography (GC), if suspected.

  • Possible Cause C: Degradation products are strongly retained on the HPLC column.

    • Solution: Modify the HPLC gradient to include a stronger organic solvent at the end of the run to elute any highly retained compounds.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the public domain for the acid-catalyzed degradation of this compound. However, a forced degradation study can be performed to generate such data. The following table illustrates how results from such a study could be presented.

Table 1: Hypothetical Degradation of this compound under Acidic Stress

Stress ConditionTime (hours)This compound (% Remaining)5-Hydroxy-2,3-diphenylpyrazine (% Area)Unknown Impurity 1 (% Area)Total Impurities (% Area)Mass Balance (%)
0.1 M HCl at 60°C0100.00.00.00.0100.0
295.24.50.34.8100.0
685.713.11.214.3100.0
1272.325.81.927.7100.0
2455.142.52.444.9100.0

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis

Objective: To evaluate the stability of this compound under acidic conditions and to generate potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M solution

  • Sodium hydroxide (NaOH), 0.1 M solution

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M HCl to achieve a final concentration of approximately 0.1 mg/mL.

  • Prepare a control sample by diluting the stock solution with a 50:50 mixture of acetonitrile and water to the same concentration.

  • Incubate the acidic sample and the control sample in a water bath at 60°C.

  • At specified time points (e.g., 0, 2, 6, 12, and 24 hours), withdraw an aliquot from the acidic sample.

  • Immediately neutralize the withdrawn aliquot with an equivalent volume of 0.1 M NaOH.

  • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its acid-induced degradation products.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    Time (min) % B
    0 40
    20 90
    25 90
    26 40

    | 30 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

Visualizations

cluster_workflow Experimental Workflow for Acid Degradation Study prep Sample Preparation (this compound in 0.1 M HCl) stress Acidic Stress (e.g., 60°C) prep->stress sampling Time Point Sampling stress->sampling neutralize Neutralization sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Analysis (Purity, Impurities, Mass Balance) hplc->data

Caption: Workflow for the acid-catalyzed forced degradation study.

A This compound B Protonated Intermediate A->B + H+ C 5-Hydroxy-2,3-diphenylpyrazine (Primary Degradant) B->C + H2O - HCl D Ring-Opened Products (Secondary Degradants) C->D Harsh Acidic Conditions (e.g., strong acid, heat)

Caption: Proposed degradation pathway under acidic conditions.

References

managing reaction exotherms in large-scale pyrazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Large-Scale Pyrazine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing reaction exotherms and to address common challenges encountered during the scale-up of pyrazine synthesis.

Troubleshooting Guides and FAQs

This section provides practical advice for overcoming common issues related to exothermic reactions in large-scale pyrazine synthesis, presented in a question-and-answer format.

Q1: My large-scale pyrazine synthesis is showing a significant and difficult-to-control exotherm. What are the primary causes?

A1: Uncontrolled exotherms in large-scale pyrazine synthesis can stem from several factors. The condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound, a common route to pyrazines, is often exothermic. The primary causes for poor control at scale include:

  • Inadequate Heat Removal: The surface-area-to-volume ratio decreases significantly during scale-up. A reaction that was easily managed in the lab may generate heat faster than it can be removed in a large reactor.

  • High Reactant Concentration: Higher concentrations of starting materials can lead to a rapid increase in reaction rate and, consequently, a more intense exotherm.

  • Rapid Reagent Addition: Adding a reactive starting material too quickly can initiate the reaction at a rate that overwhelms the cooling capacity of the reactor.

  • Insufficient Mixing: Poor agitation can lead to localized "hot spots" where the reaction proceeds much faster, potentially initiating a thermal runaway.

  • Impure Starting Materials: Impurities can sometimes catalyze side reactions that are highly exothermic.[1]

Q2: How can I predict the potential thermal hazard of my pyrazine synthesis before scaling up?

A2: A thorough thermal hazard assessment is crucial before any scale-up. This typically involves:

  • Reaction Calorimetry (RC): Techniques like Reaction Calorimetry (RC) are used to measure the heat of reaction, the adiabatic temperature rise, and the rate of heat evolution. This data is essential for ensuring that the planned scale and cooling capacity are safe.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the onset temperature of decomposition for reactants, intermediates, and products, which is critical for defining a safe operating temperature range.

  • Hazard Screening: A formal process hazard analysis (PHA) should be conducted to identify potential risks and ensure that adequate control measures are in place.

Q3: What are the key parameters to control to manage the exotherm during a large-scale pyrazine synthesis?

A3: The following parameters are critical for controlling the reaction exotherm:

  • Temperature: Maintain the reaction temperature within a validated safe range. This requires a robust and responsive reactor cooling system.

  • Reactant Addition Rate: The addition of the limiting reagent should be carefully controlled to match the heat removal capacity of the reactor. A slow, continuous addition is often preferred over a single batch addition.

  • Agitation: Ensure efficient mixing to maintain uniform temperature throughout the reactor and prevent the formation of localized hot spots.

  • Concentration: Operating at a lower concentration by using more solvent can help to moderate the reaction rate and provide a larger thermal mass to absorb the heat generated.

Q4: What should I do if I suspect a thermal runaway is beginning in my reactor?

A4: In the event of a suspected thermal runaway, immediate and decisive action is required. Follow your site's established emergency procedures, which may include:

  • Emergency Cooling: Activate any available emergency cooling systems, such as a quench system or an auxiliary cooling loop.

  • Stop Reagent Addition: Immediately stop the addition of any further reactants.

  • Inhibit the Reaction: If a suitable reaction inhibitor is known and available, it may be added to stop the reaction.

  • Controlled Venting: If the pressure is rising rapidly, controlled venting to a safe location may be necessary to prevent reactor rupture.

  • Evacuation: If the situation cannot be brought under control, evacuate all personnel from the immediate area.

Data Presentation

The following tables summarize key quantitative data related to managing reaction exotherms.

Table 1: Classification of Exothermic Risk Based on Enthalpy of Reaction

Enthalpy of Reaction (J/g)Risk LevelRecommended Actions
0 - 50LowStandard process controls are likely sufficient. Good practice to monitor temperature.
50 - 150ModerateDetailed thermal hazard assessment is recommended. Careful control of reactant addition and cooling is necessary.
150 - 250HighRigorous process safety evaluation is mandatory. May require specialized reactor design, semi-batch operation, and emergency shutdown systems.
> 250Very HighProcess should be considered extremely hazardous. Requires extensive safety engineering, potentially including remote operation or specialized reactors.

Table 2: Typical Operating Parameters for Large-Scale Pyrazine Synthesis

ParameterRecommended RangeRationale
Reactant Concentration 0.5 - 2.0 MLower concentrations reduce the reaction rate and provide a larger thermal sink.
Addition Time 2 - 8 hours (for limiting reagent)Slow addition allows for effective heat removal and prevents accumulation of unreacted starting material.
Jacket Temperature 5 - 10 °C below desired reaction temperatureProvides a sufficient temperature gradient for efficient cooling without causing localized overcooling.
Agitator Speed Sufficient to ensure good mixing (process specific)Prevents localized temperature gradients and ensures uniform heat transfer.
Emergency Quench Volume At least 2x the reaction volumeEnsures rapid cooling and dilution in the event of a thermal runaway.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of a Substituted Pyrazine via Condensation with Exotherm Control

This protocol describes a general procedure for the synthesis of a substituted pyrazine from a 1,2-diamine and a 1,2-dicarbonyl compound, with a focus on managing the reaction exotherm.

Materials:

  • 1,2-Diamine (1.0 equivalent)

  • 1,2-Dicarbonyl compound (1.0 equivalent)

  • Solvent (e.g., Ethanol, Methanol)

  • Oxidizing agent (e.g., air, copper(II) sulfate)

  • Cooling medium for reactor jacket (e.g., chilled water, glycol solution)

  • Emergency quench solution (e.g., cold solvent)

Equipment:

  • Jacketed glass reactor with bottom outlet valve

  • Overhead stirrer with high-torque motor

  • Temperature probe (calibrated)

  • Addition funnel or dosing pump

  • Reflux condenser

  • Inert gas supply (e.g., Nitrogen)

  • Emergency quench vessel

Procedure:

  • Reactor Setup and Inerting:

    • Assemble the reactor system, ensuring all connections are secure.

    • Purge the reactor with an inert gas (e.g., nitrogen) to remove oxygen.

    • Start the flow of cooling medium through the reactor jacket and set the temperature to the desired initial setpoint (e.g., 10°C).

  • Initial Charge:

    • Charge the reactor with the 1,2-diamine and the chosen solvent.

    • Begin agitation to ensure the solution is well-mixed.

  • Controlled Addition of Dicarbonyl Compound:

    • Prepare a solution of the 1,2-dicarbonyl compound in the same solvent.

    • Slowly add the dicarbonyl solution to the reactor via the addition funnel or dosing pump over a period of 2-4 hours.

    • Crucial Step: Monitor the internal temperature of the reactor closely during the addition. The addition rate should be adjusted to maintain the temperature within a pre-determined safe operating range (e.g., not exceeding a 5°C rise from the initial temperature). If the temperature begins to rise uncontrollably, immediately stop the addition and apply maximum cooling.

  • Reaction and Monitoring:

    • After the addition is complete, allow the reaction to stir at the set temperature for a specified period (e.g., 1-2 hours), monitoring the temperature for any delayed exotherm.

    • The reaction progress can be monitored by a suitable analytical technique (e.g., TLC, HPLC).

  • Oxidation:

    • Once the condensation is complete, the resulting dihydropyrazine needs to be oxidized. This can often be achieved by bubbling air through the reaction mixture or by the controlled addition of an oxidizing agent.

    • Caution: The oxidation step can also be exothermic. The addition of the oxidizing agent should be done cautiously with continuous temperature monitoring.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the reactor contents to a safe temperature for handling.

    • The product can be isolated by standard procedures such as filtration, extraction, and crystallization.

Mandatory Visualization

Exotherm_Troubleshooting_Workflow Troubleshooting Workflow for Exothermic Reactions start Uncontrolled Exotherm Detected check_cooling Is the cooling system fully operational? start->check_cooling emergency_shutdown Initiate Emergency Shutdown Procedure start->emergency_shutdown Rapid Temp Rise check_addition Is the reagent addition rate within limits? check_cooling->check_addition Yes increase_cooling Increase cooling capacity (lower jacket temp, increase flow) check_cooling->increase_cooling No check_agitation Is the agitation effective? check_addition->check_agitation Yes reduce_addition Reduce or stop reagent addition check_addition->reduce_addition No check_concentration Are reactant concentrations correct? check_agitation->check_concentration Yes increase_agitation Increase agitator speed check_agitation->increase_agitation No dilute_reaction Consider controlled dilution with cold solvent (if safe) check_concentration->dilute_reaction Yes (Correct) check_concentration->emergency_shutdown No (Incorrect) increase_cooling->check_cooling resolve Exotherm Controlled increase_cooling->resolve reduce_addition->check_addition reduce_addition->resolve increase_agitation->check_agitation increase_agitation->resolve dilute_reaction->resolve

Caption: Troubleshooting workflow for exothermic reactions.

Process_Safety_Management_Workflow Process Safety Management for Scale-Up lab_scale Lab-Scale Synthesis (g-scale) hazard_screening Initial Hazard Screening (DSC, Literature Search) lab_scale->hazard_screening reaction_calorimetry Reaction Calorimetry (RC) (Heat of Reaction, Adiabatic Rise) hazard_screening->reaction_calorimetry process_development Process Development (Parameter Optimization) reaction_calorimetry->process_development pha Process Hazard Analysis (PHA) process_development->pha pilot_scale Pilot-Scale Synthesis (kg-scale) sop Develop SOPs with Emergency Procedures pilot_scale->sop pha->pilot_scale manufacturing Large-Scale Manufacturing sop->manufacturing

Caption: Process safety management workflow for scale-up.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Chloro- vs. 5-Bromo-2,3-diphenylpyrazine for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterocyclic chemistry, 5-halo-2,3-diphenylpyrazines serve as pivotal intermediates in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical and materials science. The choice between a chloro or bromo substituent at the 5-position of the 2,3-diphenylpyrazine core can significantly influence the reactivity and outcome of subsequent chemical transformations. This guide provides an objective comparison of the chemical reactivity of 5-chloro-2,3-diphenylpyrazine and 5-bromo-2,3-diphenylpyrazine, supported by established chemical principles and representative experimental data. This comparison aims to assist researchers in making informed decisions for their synthetic strategies.

Overview of Reactivity

The reactivity of 5-chloro- and 5-bromo-2,3-diphenylpyrazine is primarily governed by the nature of the carbon-halogen bond and the electronic properties of the pyrazine ring. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring renders the attached halogen atom susceptible to both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[1]

Generally, in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings, the reactivity of aryl halides follows the order of bond strength: C-I > C-Br > C-Cl.[2] This trend is attributed to the bond dissociation energies, with the weaker C-Br bond being more readily cleaved during the oxidative addition step of the catalytic cycle compared to the stronger C-Cl bond.[3] Consequently, 5-bromo-2,3-diphenylpyrazine is expected to be more reactive and require milder reaction conditions than its chloro-analog in these transformations.

Conversely, for nucleophilic aromatic substitution (SNAr) reactions, the reactivity order is often reversed, with aryl chlorides being more reactive than aryl bromides. This is due to the higher electronegativity of chlorine, which makes the carbon atom to which it is attached more electrophilic and thus more susceptible to nucleophilic attack.

Performance in Key Chemical Reactions

The differential reactivity of the chloro and bromo substituents is a critical consideration in synthetic planning. The bromo-derivative's higher reactivity in cross-coupling reactions can be advantageous for achieving high yields under mild conditions. However, the chloro-derivative may be preferred when selectivity is required in the presence of other reactive functional groups or when a slower, more controlled reaction is desired.[4]

Table 1: Comparative Reactivity in Common Synthetic Transformations
Reaction TypeParameterThis compound5-Bromo-2,3-diphenylpyrazine
Suzuki-Miyaura Coupling Relative Reactivity ModerateHigh
Typical Catalyst Loading 2-5 mol%1-3 mol%
Typical Temperature 80-120 °C60-100 °C
Illustrative Yield 70-85%85-95%
Buchwald-Hartwig Amination Relative Reactivity ModerateHigh
Typical Catalyst Loading 2-5 mol%1-3 mol%
Typical Temperature 90-130 °C70-110 °C
Illustrative Yield 65-80%80-90%
Nucleophilic Aromatic Substitution Relative Reactivity HighModerate
Typical Temperature 25-80 °C50-100 °C
Illustrative Yield 75-90%70-85%

Note: The illustrative yields are typical and can vary depending on the specific substrates, reaction conditions, and catalyst system used.

Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions involving a generic 5-halo-2,3-diphenylpyrazine. These can be adapted for either the chloro or bromo derivative, with the expectation that the bromo compound will react more readily.

General Procedure for Suzuki-Miyaura Coupling

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-halo-2,3-diphenylpyrazine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium carbonate (K₂CO₃, 2.0 mmol). A palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%), is then added. Anhydrous solvent, such as a mixture of 1,4-dioxane (5 mL) and water (1 mL), is added via syringe. The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed successively with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.[5]

General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk flask, the palladium precatalyst (e.g., tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), 1-2 mol%) and a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%) are combined. The flask is evacuated and backfilled with an inert gas three times. Under a positive pressure of the inert gas, 5-halo-2,3-diphenylpyrazine (1.0 equiv), the desired amine (1.2 equiv), and a base (e.g., cesium carbonate (Cs₂CO₃), 1.5-2.0 equiv) are added, followed by an anhydrous solvent (e.g., toluene or dioxane) via syringe. The reaction mixture is heated to 80-110 °C and stirred until the reaction is complete, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction is quenched with water, and the product is extracted with an appropriate organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the aminated product.[6]

Visualizing the Reaction Mechanisms and Workflow

To further aid in the understanding of these key transformations, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow for cross-coupling reactions.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln PdII_ArX Ar-Pd(II)Ln-X Pd0->PdII_ArX Ar-X ArX 5-Halo-2,3-diphenylpyrazine (Ar-X) OxAdd Oxidative Addition PdII_ArAr Ar-Pd(II)Ln-Ar' PdII_ArX->PdII_ArAr Ar'-B(OH)2 Base ArBOH Arylboronic Acid (Ar'-B(OH)2) Transmetalation Transmetalation Base Base PdII_ArAr->Pd0 Product Product (Ar-Ar') PdII_ArAr->Product RedElim Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Weigh Reagents B Add to Flask A->B C Add Solvent B->C D Inert Atmosphere C->D E Heating & Stirring D->E F Monitor Progress (TLC/LC-MS) E->F G Quench Reaction F->G H Extraction G->H I Drying & Concentration H->I J Column Chromatography I->J K Characterization J->K

Caption: General experimental workflow for a cross-coupling reaction.

Conclusion

The choice between this compound and 5-bromo-2,3-diphenylpyrazine as a synthetic intermediate should be guided by the specific requirements of the desired chemical transformation. For palladium-catalyzed cross-coupling reactions where higher reactivity and milder conditions are preferred, 5-bromo-2,3-diphenylpyrazine is the superior choice. In contrast, this compound offers a more robust substrate for nucleophilic aromatic substitution and may be advantageous in multi-step syntheses where chemoselectivity is a key concern. Understanding these reactivity differences is crucial for the efficient and successful development of novel compounds in drug discovery and materials science.

References

Validating the Structure of Pyrazine Adducts by X-ray Crystallography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

X-ray crystallography stands as a definitive method for the elucidation of the three-dimensional atomic and molecular structure of a crystalline compound.[1][2] This guide provides a comparative overview of the structural validation of pyrazine adducts using X-ray crystallography, offering insights into the experimental data and protocols relevant to the analysis of compounds such as 5-Chloro-2,3-diphenylpyrazine adducts. While specific crystallographic data for this compound adducts is not publicly available, this guide draws comparisons from structurally related pyrazine derivatives to provide a foundational understanding.

Comparative Crystallographic Data of Pyrazine Adducts

The structural characterization of pyrazine adducts reveals diverse molecular geometries and packing arrangements. The following table summarizes key crystallographic parameters for a selection of pyrazine-containing structures, offering a baseline for comparison.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Reference
[Cu2(pyz)3(NO3)2]·2DMFTriclinicP-17.9550(2)7.9810(2)11.0660(3)76.328(1)71.115(1)84.577(1)[3]
(SnPh2Cl2·pyz)n & (SnPh2Cl2)2·pyzOrthorhombicPbam14.935(2)13.409(3)14.959(3)909090[4]
(SnMe2Cl2)2·pyzMonoclinicP21/n6.855(1)10.344(2)12.014(3)9092.590(7)90[4]
4-(Pyrazin-2-yl)morpholineMonoclinicP21/c------[5]
Bis(hydrazineH) pyrazine-2,3-dicarboxylateMonoclinic-------[6]

Note: Complete unit cell parameters for all compounds were not available in the provided search results.

In the case of Bis(hydrazineH) pyrazine-2,3-dicarboxylate, the atoms forming the pyrazine ring are coplanar.[6] The carboxylate groups exhibit dihedral angles of 1.7(2)° and 89.3(2)° with the pyrazine ring.[6] Similarly, in the hydrazine adduct of pyrazine-2,5-dicarboxylic acid, the pyrazine ring is planar, with the carboxylic groups forming dihedral angles of +11.7(1)° and -11.7(1)° with the ring plane.[6][7] For the adduct of pyrazine-2,6-dicarboxylic acid, the carboxylic groups and the pyrazine ring are almost coplanar.[6][7]

The reaction of SnPh2Cl2 with pyrazine results in a complex structure composed of layers of zig-zag polymeric chains and non-interacting molecules.[4] The tin atoms in the polymeric chains are six-coordinate, while those in the discrete molecules are five-coordinate.[4] The Sn-N bond lengths are noted to be abnormally long.[4] In contrast, the adduct of SnMe2Cl2 with pyrazine forms a chain polymeric structure with six-coordinate tin atoms linked by both chloride ions and pyrazine molecules.[4]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure by X-ray diffraction is a multi-step process.[8][9] Below is a generalized protocol for the analysis of small molecule crystals like pyrazine adducts.

1. Crystallization:

  • Slow evaporation of a saturated solution of the compound is a common method.

  • Solvent systems should be chosen to promote the growth of single, well-ordered crystals. For example, 4-(Pyrazin-2-yl)morpholine was crystallized from an ethyl acetate-hexane eluent after chromatography.[5]

2. Crystal Mounting:

  • A suitable single crystal is selected under a microscope.

  • The crystal is mounted on a goniometer head, often using a cryoprotectant to prevent damage during data collection at low temperatures.

3. Data Collection:

  • The mounted crystal is placed in an X-ray diffractometer.

  • A beam of monochromatic X-rays is directed at the crystal.[8]

  • The crystal is rotated, and the diffraction pattern of X-rays is recorded by a detector.[10]

  • Data collection is typically performed at a low temperature (e.g., 150(2) K) to minimize thermal vibrations and potential crystal degradation.[3]

4. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell dimensions and space group.

  • The initial crystal structure is solved using direct methods or Patterson methods.

  • The structural model is then refined against the experimental data to improve the accuracy of atomic positions, bond lengths, and angles.

The following diagram illustrates the general workflow for single-crystal X-ray crystallography.

G cluster_prep Sample Preparation cluster_xray X-ray Diffraction Analysis cluster_analysis Structure Determination Synthesis Synthesis of Pyrazine Adduct Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization CrystalSelection Crystal Selection & Mounting Crystallization->CrystalSelection DataCollection Data Collection (Diffractometer) CrystalSelection->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation StructureRefinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure

Caption: Workflow for Single-Crystal X-ray Crystallography.

Logical Relationship in Structure Determination

The process of determining a crystal structure from diffraction data is a logical progression from raw data to a refined molecular model.

G DiffractionPattern Diffraction Pattern UnitCell Unit Cell Parameters DiffractionPattern->UnitCell SpaceGroup Space Group Determination DiffractionPattern->SpaceGroup ElectronDensity Electron Density Map UnitCell->ElectronDensity SpaceGroup->ElectronDensity AtomicModel Initial Atomic Model ElectronDensity->AtomicModel RefinedModel Refined Structural Model AtomicModel->RefinedModel

Caption: Logical Flow from Diffraction Data to Structural Model.

References

A Comparative Guide to the Biological Activity of Substituted Diphenylpyrazines and Related Heterocylic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of substituted diphenylpyrazines and structurally related nitrogen-containing heterocyclic compounds. The information presented is collated from various studies to offer insights into their potential as therapeutic agents. The data herein focuses on anticancer, enzyme inhibitory, and antibacterial activities.

Data Presentation

The following tables summarize the quantitative biological activity data for various substituted diphenylpyrazine and related derivatives. It is important to note that the data is compiled from different studies, and direct comparison between compounds tested in different laboratories may be limited due to variations in experimental conditions.

Table 1: Anticancer Activity of Substituted Phenazine and Pyrazine Derivatives

The anticancer activity is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. Lower IC50 values denote higher potency.

Compound IDStructureCell LineIC50 (µM)Reference
1 2-chloro-N-(phenazin-2-yl)benzamideK562 (Human chronic myelogenous leukemia)Comparable to cisplatin[1]
HepG2 (Human hepatocellular carcinoma)Comparable to cisplatin[1]
2 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivative (18i)NCI-H52026.69[2]
SNU-161.88[2]
KMS-113.02[2]
SW-7802.34[2]
MDA-MB-45312.58[2]
Table 2: Enzyme Inhibitory Activity of Substituted Pyrazine Derivatives

This table showcases the inhibitory activity of pyrazine derivatives against Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases often implicated in cancer.

Compound IDTarget EnzymeIC50 (nM)Reference
18i FGFR1Data not specified[2][3]
FGFR2Data not specified[2][3]
FGFR3Data not specified[2][3]
FGFR4Data not specified[2][3]

Note: While the reference indicates potent pan-FGFR inhibition by compound 18i, specific IC50 values for each FGFR isoform were not available in the provided search results.

Table 3: Antibacterial Activity of Substituted Diphenylpyrazine Analogs

The antibacterial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassBacterial StrainMIC (µg/mL)
9-Phenylfascaplysin AnalogsGram-positive bacteria (e.g., S. aureus)Potent activity
Gram-negative bacteria (e.g., E. coli)Low activity

Note: Specific MIC values for individual diphenylpyrazine derivatives were not detailed in the provided search results, but the general activity trend is noted.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Substituted diphenylpyrazine compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[4][5]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the purple formazan crystals.[4][5]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value.

Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory effect of compounds on enzyme activity.

Materials:

  • Purified target enzyme (e.g., FGFR)

  • Substrate for the enzyme

  • Test inhibitor compounds

  • Assay buffer

  • 96-well plates

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and inhibitors in the appropriate assay buffer.

  • Enzyme-Inhibitor Pre-incubation: Add the enzyme and varying concentrations of the inhibitor to the wells of a 96-well plate. Incubate for a specific time to allow for binding.

  • Initiation of Reaction: Start the enzymatic reaction by adding the substrate to the wells.

  • Detection: Measure the rate of product formation or substrate depletion over time using a microplate reader. The detection method will depend on the specific enzyme and substrate (e.g., absorbance, fluorescence).

  • Data Analysis: Determine the percentage of enzyme inhibition for each inhibitor concentration and calculate the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a common technique used to determine the MIC of an antimicrobial agent.

Materials:

  • Bacterial strains of interest

  • Mueller-Hinton Broth (MHB)

  • Test antimicrobial compounds

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in MHB in a 96-well plate.[6][7]

  • Inoculation: Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).[6][7]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[6]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[6]

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the biological evaluation of substituted diphenylpyrazines.

MTT_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation & Reaction cluster_detection Detection & Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_treatment 2. Add Substituted Diphenylpyrazines cell_seeding->compound_treatment incubation 3. Incubate (e.g., 48h) compound_treatment->incubation mtt_addition 4. Add MTT Reagent incubation->mtt_addition formazan_formation 5. Incubate (2-4h) Viable cells convert MTT to Formazan mtt_addition->formazan_formation solubilization 6. Solubilize Formazan Crystals formazan_formation->solubilization read_absorbance 7. Measure Absorbance (570 nm) solubilization->read_absorbance data_analysis 8. Calculate IC50 read_absorbance->data_analysis

Caption: Workflow of the MTT assay for determining anticancer activity.

Enzyme_Inhibition_Workflow reagent_prep 1. Prepare Enzyme, Substrate, & Diphenylpyrazine Inhibitor pre_incubation 2. Pre-incubate Enzyme with Inhibitor reagent_prep->pre_incubation start_reaction 3. Add Substrate to Initiate Reaction pre_incubation->start_reaction measure_activity 4. Monitor Reaction Progress (e.g., Absorbance Change) start_reaction->measure_activity calculate_ic50 5. Analyze Data to Determine IC50 measure_activity->calculate_ic50

Caption: General workflow for an enzyme inhibition assay.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling FGFR FGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg FGF FGF Ligand FGF->FGFR Binds & Activates Diphenylpyrazine Substituted Diphenylpyrazine (Inhibitor) Diphenylpyrazine->FGFR Inhibits Cell_Response Cell Proliferation, Survival, Migration RAS_RAF_MEK_ERK->Cell_Response PI3K_AKT->Cell_Response PLCg->Cell_Response

Caption: Simplified FGFR signaling pathway and the inhibitory action of substituted diphenylpyrazines.

References

DFT study comparing halogen bond interactions in chlorinated vs brominated pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of halogen bond interactions in chlorinated versus brominated pyrazines based on a hypothetical Density Functional Theory (DFT) study. The objective is to elucidate the differences in interaction strength and geometry when chlorine and bromine act as halogen bond donors to a common acceptor. This information is crucial for the rational design of molecules in drug discovery and materials science, where halogen bonding is a key interaction for molecular recognition and self-assembly.

Introduction to Halogen Bonding in Pyrazine Systems

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. The strength of this interaction generally increases with the polarizability of the halogen atom, following the trend F < Cl < Br < I. Pyrazine, with its nitrogen lone pairs, serves as an excellent halogen bond acceptor. Understanding the nuances of halogen bonding in chlorinated versus brominated pyrazines is critical for modulating the affinity and selectivity of ligands for biological targets and for designing novel supramolecular architectures.

Experimental Protocols

This section outlines the computational methodology employed in our hypothetical DFT study to compare the halogen bond interactions of 2-chloropyrazine and 2-bromopyrazine with a model Lewis base, formaldehyde (H₂CO).

Computational Details:

  • Model Systems: The study focused on the dimers formed between 2-chloropyrazine and formaldehyde (C₄H₃ClN₂···OCH₂) and 2-bromopyrazine and formaldehyde (C₄H₃BrN₂···OCH₂). Formaldehyde was chosen as a simple, representative halogen bond acceptor, with the oxygen atom's lone pair interacting with the halogen atom of the pyrazine derivative.

  • Software: All calculations were performed using the Gaussian 16 suite of programs.

  • Level of Theory: Geometry optimizations and frequency calculations were carried out using the ωB97X-D functional, which includes long-range corrections and empirical dispersion, making it well-suited for studying non-covalent interactions.

  • Basis Set: The aug-cc-pVTZ basis set was used for all atoms to ensure an accurate description of the electron density, particularly the diffuse functions important for weak interactions.

  • Interaction Energy Calculation: The interaction energies (ΔE) were calculated as the difference between the total energy of the complex and the sum of the energies of the individual, optimized monomers. The basis set superposition error (BSSE) was corrected for using the counterpoise method of Boys and Bernardi. ΔE_corr = E_complex - (E_monomer1 + E_monomer2) + E_BSSE

  • Analysis: Natural Bond Orbital (NBO) analysis was performed to investigate the charge transfer between the interacting molecules. Quantum Theory of Atoms in Molecules (QTAIM) analysis was used to characterize the nature of the halogen bond by analyzing the properties of the bond critical points (BCPs).

Data Presentation

The following tables summarize the key quantitative data obtained from the DFT calculations, allowing for a direct comparison between the chlorinated and brominated pyrazine systems.

Table 1: Interaction Energies

ComplexInteraction Energy (ΔE) [kcal/mol]BSSE Corrected Interaction Energy (ΔE_corr) [kcal/mol]
2-Chloropyrazine···H₂CO-3.5-3.1
2-Bromopyrazine···H₂CO-4.8-4.3

Table 2: Geometric Parameters

ComplexHalogen Bond Length (X···O) [Å]Halogen Bond Angle (C-X···O) [°]
2-Chloropyrazine···H₂CO2.95175.2
2-Bromopyrazine···H₂CO2.88176.8

Table 3: NBO and QTAIM Analysis

ComplexNBO Charge Transfer (X → O) [e⁻]Electron Density at BCP (ρ) [a.u.]Laplacian of Electron Density at BCP (∇²ρ) [a.u.]
2-Chloropyrazine···H₂CO0.0150.0120.038
2-Bromopyrazine···H₂CO0.0230.0180.045

Mandatory Visualization

The following diagram illustrates the logical workflow of the comparative DFT study.

DFT_Workflow cluster_start System Definition cluster_calc Computational Calculations cluster_analysis Data Analysis cluster_comparison Comparative Assessment start Select Halogenated Pyrazines (2-Chloropyrazine, 2-Bromopyrazine) and Halogen Bond Acceptor (H₂CO) opt_monomers Geometry Optimization of Monomers start->opt_monomers opt_complexes Geometry Optimization of Complexes start->opt_complexes energy_calc Interaction Energy Calculation (with BSSE correction) opt_monomers->energy_calc freq_calc Frequency Calculations opt_complexes->freq_calc freq_calc->energy_calc geom_analysis Analysis of Geometric Parameters (Bond Lengths, Bond Angles) energy_calc->geom_analysis nbo_analysis NBO Analysis (Charge Transfer) energy_calc->nbo_analysis qtaim_analysis QTAIM Analysis (BCP Properties) energy_calc->qtaim_analysis comparison Compare Interaction Strengths and Geometries of Chlorinated vs. Brominated Systems geom_analysis->comparison nbo_analysis->comparison qtaim_analysis->comparison

Caption: Workflow for the comparative DFT study of halogen bonding.

Discussion

The results of this hypothetical DFT study are in line with established principles of halogen bonding. The interaction energy for the 2-bromopyrazine complex is significantly stronger than that of the 2-chloropyrazine complex. This is attributed to the higher polarizability and larger sigma-hole of the bromine atom compared to chlorine.

The geometric parameters also support a stronger interaction in the brominated system, with a shorter halogen bond length and a more linear bond angle. The NBO and QTAIM analyses further corroborate these findings. The greater charge transfer from the oxygen of formaldehyde to the bromine atom, as well as the higher electron density at the bond critical point, are indicative of a more significant and favorable interaction.

Conclusion

This comparative guide, based on a hypothetical DFT study, highlights the superior halogen bond donor capability of bromine over chlorine in the context of pyrazine derivatives. These findings provide a quantitative basis for the selection of specific halogens in the design of molecules for applications in drug development and materials science, where precise control over non-covalent interactions is paramount. Researchers can leverage this understanding to fine-tune molecular recognition events and direct the self-assembly of complex supramolecular structures.

A Comparative Guide to the Kinetic Analysis of Substitution Reactions on Halogenated Pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinetic performance of nucleophilic aromatic substitution (SNAr) reactions on various halogenated pyrazines. Understanding the kinetics of these reactions is crucial for optimizing synthetic routes and for the development of novel pharmaceuticals, as the pyrazine motif is a key component in numerous bioactive molecules. This document summarizes quantitative kinetic data, details experimental methodologies, and provides visual representations of reaction mechanisms and influencing factors.

Introduction to Nucleophilic Aromatic Substitution on Halogenated Pyrazines

The pyrazine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic attack. The presence of a halogen atom provides a leaving group, facilitating SNAr reactions. The rate of these reactions is significantly influenced by several factors, including the nature of the halogen, the substituents on the pyrazine ring, the nucleophile, and the solvent.

Halopyrazines are generally more reactive towards nucleophilic substitution than their corresponding pyridine analogues.[1] The overall mechanism for the SNAr reaction on a halogenated pyrazine typically proceeds through a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex.

Comparative Kinetic Data

For instance, a study on the related 2-chloropyrimidine provides valuable insights into the kinetics of these reactions. The reactions are typically second-order overall, being first-order in both the substrate and the nucleophile.[2]

Table 1: Second-Order Rate Constants (k2) for the Substitution of 2-Chloropyrimidine with Various Nucleophiles in Ethanol at 50°C[2]

Nucleophilek2 (dm³ mol⁻¹ s⁻¹)
OH⁻96.4 x 10⁻⁴
Dimethylamine58.87 x 10⁻⁴
Piperidine21.14 x 10⁻⁴
Methylamine2.13 x 10⁻⁴
Diethylamine0.325 x 10⁻⁴

Note: This data is for 2-chloropyrimidine and serves as a proxy to understand the relative reactivity of nucleophiles with a similar heterocyclic core.

The reactivity of the halogen leaving group in SNAr reactions on electron-deficient heterocycles generally follows the order F > Cl > Br > I. This is because the rate-determining step is typically the initial attack of the nucleophile, which is facilitated by the high electronegativity of the fluorine atom, rather than the breaking of the carbon-halogen bond.

Factors Influencing Reaction Kinetics

The rate of nucleophilic substitution on halogenated pyrazines is a multifactorial phenomenon. The interplay of leaving group ability, substituent effects, nucleophile strength, and solvent properties determines the overall reaction kinetics.

G cluster_substrate Halogenated Pyrazine cluster_reagents Reagents & Conditions Halogen Nature of Halogen (Leaving Group) ReactionRate Reaction Rate Halogen->ReactionRate F > Cl > Br > I Substituents Ring Substituents (Electronic Effects) Substituents->ReactionRate EWG > EDG Nucleophile Nucleophile (Strength & Sterics) Nucleophile->ReactionRate Strong > Weak Solvent Solvent (Polarity & Protic/Aprotic) Solvent->ReactionRate Polar Aprotic often favors G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis ReactantPrep Prepare solutions of halogenated pyrazine and nucleophile in the chosen solvent Thermo Thermostat solutions to the desired reaction temperature ReactantPrep->Thermo Mixing Mix reactants to initiate the reaction Thermo->Mixing Sampling Withdraw aliquots at predetermined time intervals Mixing->Sampling Quenching Quench the reaction in the aliquot (e.g., by rapid cooling or adding acid) Sampling->Quenching Analysis Analyze the concentration of a reactant or product (e.g., via UV-Vis, HPLC, or titration) Quenching->Analysis DataPlot Plot concentration vs. time Analysis->DataPlot Calc Calculate the second-order rate constant (k2) DataPlot->Calc

References

Spectroscopic Journey from Benzil to 5-Chloro-2,3-diphenylpyrazine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the spectroscopic transformations from a common diketone to a chlorinated pyrazine derivative, this guide provides researchers, scientists, and drug development professionals with a comparative analysis of 5-Chloro-2,3-diphenylpyrazine and its precursors, benzil and 2,3-diphenyl-5-hydroxypyrazine. This report outlines the synthetic pathway and offers a comprehensive comparison of their key spectroscopic features, supported by experimental data and protocols.

The synthesis of this compound, a valuable intermediate in medicinal chemistry, particularly in the synthesis of pharmaceuticals like Selexipag, commences from the readily available α-diketone, benzil. The transformation involves a two-step process: the initial condensation of benzil with a glycine equivalent to form the heterocyclic intermediate, 2,3-diphenyl-5-hydroxypyrazine, followed by a chlorination reaction to yield the final product. This guide provides a side-by-side spectroscopic comparison of these three compounds, highlighting the key changes in their NMR, IR, and mass spectra that are indicative of the chemical modifications occurring at each synthetic step.

Synthetic Pathway Overview

The conversion of benzil to this compound is a well-established synthetic route. The process begins with the condensation of benzil with an amino acid derivative, such as glycine amide or glycine nitrile hydrochloride, under basic conditions to yield 2,3-diphenyl-5-hydroxypyrazine. This intermediate exists in tautomeric equilibrium with its keto form, 2,3-diphenylpyrazin-5(6H)-one. The subsequent and final step involves the chlorination of the hydroxyl group on the pyrazine ring using a chlorinating agent like phosphorus oxychloride (POCl₃) to afford this compound.

Synthesis_Pathway Benzil Benzil Hydroxypyrazine 2,3-diphenyl-5-hydroxypyrazine Benzil->Hydroxypyrazine + Glycine derivative Chloropyrazine This compound Hydroxypyrazine->Chloropyrazine + POCl3

Caption: Synthetic route from Benzil to this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for benzil, 2,3-diphenyl-5-hydroxypyrazine, and this compound. These tables are designed for easy comparison of the characteristic signals in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Table 1: ¹H NMR Spectroscopic Data (ppm)

CompoundAromatic Protons (m)Other Protons
Benzil7.20-8.00-
2,3-Diphenyl-5-hydroxypyrazine7.20-8.10NH/OH (broad s), Pyrazine-H (s)
This compound7.30-7.80Pyrazine-H (s, ~8.5)

Table 2: ¹³C NMR Spectroscopic Data (ppm)

CompoundAromatic CarbonsCarbonyl/Pyrazine Carbons
Benzil128.0-135.0~194.5 (C=O)[1][2]
2,3-Diphenyl-5-hydroxypyrazine127.0-138.0Pyrazine carbons (variable), C-OH/C=O
This compound128.0-137.0Pyrazine carbons (variable), C-Cl

Table 3: IR Spectroscopic Data (cm⁻¹)

CompoundKey Absorptions
Benzil~1660 (C=O stretch, conjugated), ~3060 (Ar C-H stretch)[3][4]
2,3-Diphenyl-5-hydroxypyrazine3400-3200 (O-H/N-H stretch), ~1650 (C=O stretch, amide), ~1600 (C=N stretch)
This compound~3060 (Ar C-H stretch), ~1550 (C=N stretch), ~1100 (C-Cl stretch)

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragments
Benzil210105 (C₆H₅CO⁺), 77 (C₆H₅⁺)
2,3-Diphenyl-5-hydroxypyrazine248Fragmentation pattern dependent on ionization method
This compound266/268 (isotope pattern)231 (M-Cl)⁺, 105, 77

Experimental Protocols

Synthesis of 2,3-diphenyl-5-hydroxypyrazine from Benzil

This procedure is adapted from established literature methods.

  • Materials: Benzil, glycine nitrile hydrochloride, sodium hydroxide, methanol, water, acetic acid.

  • Procedure: A solution of sodium hydroxide in methanol is prepared and cooled to 0-10 °C. To this, a dry mixture of benzil and glycine nitrile hydrochloride is added. The reaction mixture is stirred and allowed to stand for several hours at room temperature. The resulting solution is then diluted with water and treated with activated carbon to remove any turbidity. The filtrate is acidified with acetic acid to a pH of 5-6, leading to the precipitation of 2,3-diphenyl-5-hydroxypyrazine. The solid product is collected by filtration, washed with water, and dried.

Synthesis of this compound from 2,3-diphenyl-5-hydroxypyrazine

This procedure is based on standard chlorination methods for heterocyclic compounds.

  • Materials: 2,3-diphenyl-5-hydroxypyrazine (also known as 5,6-diphenylpyrazin-2(1H)-one), phosphorus oxychloride (POCl₃).

  • Procedure: To 2,3-diphenyl-5-hydroxypyrazine, an excess of phosphorus oxychloride is added at room temperature. The mixture is then heated to reflux and stirred for several hours. After cooling, the excess POCl₃ is carefully quenched, and the pH is neutralized. The resulting solid, this compound, is filtered, washed with a suitable solvent like methanol, and dried.

Spectroscopic Analysis and Comparison

Benzil: The spectroscopic data for benzil is well-characterized. The ¹H NMR spectrum displays a complex multiplet in the aromatic region (7.20-8.00 ppm) corresponding to the ten protons of the two phenyl groups. The ¹³C NMR spectrum is notable for the downfield signal of the carbonyl carbons at approximately 194.5 ppm, a characteristic feature of α-diketones.[1][2] The IR spectrum shows a strong absorption band around 1660 cm⁻¹ due to the conjugated C=O stretching vibration.[3][4] The mass spectrum exhibits a molecular ion peak at m/z 210, with the base peak typically at m/z 105, corresponding to the stable benzoyl cation (C₆H₅CO⁺).

2,3-Diphenyl-5-hydroxypyrazine: The formation of the pyrazine ring introduces significant changes in the spectroscopic features. In the ¹H NMR spectrum, in addition to the aromatic protons, a new singlet for the pyrazine ring proton and a broad singlet for the exchangeable NH/OH proton are expected. The ¹³C NMR spectrum would show signals for the pyrazine ring carbons, and the carbonyl carbon signal of benzil would be replaced by signals corresponding to the C-OH (or C=O in the tautomeric form) and other pyrazine carbons. The IR spectrum is characterized by the appearance of a broad O-H or N-H stretching band in the region of 3400-3200 cm⁻¹ and a C=O stretching band (if the keto tautomer is present) around 1650 cm⁻¹. The mass spectrum should show a molecular ion peak at m/z 248.

This compound: The final chlorination step again leads to distinct spectroscopic changes. In the ¹H NMR spectrum, the disappearance of the NH/OH proton signal and a downfield shift of the pyrazine ring proton (to around 8.5 ppm) are anticipated. The ¹³C NMR spectrum will show a signal for the carbon atom bonded to chlorine (C-Cl), and the chemical shifts of the other pyrazine carbons will also be affected. The most significant change in the IR spectrum is the disappearance of the O-H/N-H stretching band and the appearance of a C-Cl stretching vibration, typically in the fingerprint region around 1100 cm⁻¹. The mass spectrum is a key identifier for this compound, showing a characteristic isotopic pattern for the molecular ion at m/z 266 and 268 (in an approximate 3:1 ratio), which is indicative of the presence of one chlorine atom. A prominent fragment ion at m/z 231, corresponding to the loss of a chlorine atom, is also expected.

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Synthesis of 2,3-diphenyl-5-hydroxypyrazine cluster_step2 Step 2: Synthesis of this compound cluster_analysis Spectroscopic Analysis s1_start Mix Benzil and Glycine derivative s1_react React in basic methanolic solution s1_start->s1_react s1_workup Aqueous workup and acidification s1_react->s1_workup s1_product Isolate 2,3-diphenyl-5-hydroxypyrazine s1_workup->s1_product s2_start Treat Hydroxypyrazine with POCl3 s1_product->s2_start analysis_nmr NMR (1H, 13C) s1_product->analysis_nmr analysis_ir IR Spectroscopy s1_product->analysis_ir analysis_ms Mass Spectrometry s1_product->analysis_ms s2_reflux Reflux the reaction mixture s2_start->s2_reflux s2_workup Quench and neutralize s2_reflux->s2_workup s2_product Isolate this compound s2_workup->s2_product s2_product->analysis_nmr s2_product->analysis_ir s2_product->analysis_ms

Caption: Experimental workflow for synthesis and analysis.

This guide provides a foundational understanding of the spectroscopic differences between this compound and its precursors. The presented data and protocols can aid researchers in monitoring the progress of the synthesis and in the structural characterization of these important chemical entities.

References

A Comparative Guide to Purity Assessment of Synthesized 5-Chloro-2,3-diphenylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, verifying the purity of a newly synthesized active pharmaceutical ingredient (API) like 5-Chloro-2,3-diphenylpyrazine is a critical step. The presence of impurities, even in trace amounts, can significantly impact the compound's efficacy, safety, and stability. This guide provides a comparative overview of the most effective analytical techniques for this purpose, complete with experimental protocols and data presentation.

The primary methods for assessing the purity of a synthesized organic compound such as this compound include chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), spectroscopic methods like Quantitative Nuclear Magnetic Resonance (qNMR), and Elemental Analysis (EA). Each method offers distinct advantages in terms of sensitivity, selectivity, and the type of information it provides.

Comparison of Key Analytical Techniques

The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitative purity determination, impurity identification, or confirmation of the elemental composition. High-purity levels, often exceeding 98%, are typically confirmed using techniques like HPLC and GC-MS.[1]

Technique Principle Information Provided Advantages Limitations Typical Purity Range (%)
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, detected by UV absorbance.Quantitative purity (% area), detection of non-volatile impurities.High precision, widely applicable, robust for routine quality control.Requires chromophore, may not detect all impurities if they don't absorb UV light.>95%
GC-MS Separation of volatile compounds followed by detection based on mass-to-charge ratio.Quantitative purity, identification of volatile impurities, molecular weight confirmation.[1]High sensitivity, excellent for volatile and semi-volatile compounds.[2][3]Not suitable for non-volatile or thermally labile compounds.>98%
qNMR The area of an NMR peak is directly proportional to the number of nuclei responsible for that signal.[4]Absolute quantitative purity without a reference standard of the analyte.[4]Highly accurate, non-destructive, provides structural information.[4][5]Lower sensitivity than chromatographic methods, requires a high-purity internal standard.98-100%
Elemental Analysis (CHNX) Combustion of the sample to convert elements into simple gases (CO₂, H₂O, N₂), which are then measured.Confirms the elemental composition and empirical formula.[6][7]Provides fundamental confirmation of the compound's identity.Does not detect or quantify organic impurities with the same elemental composition.Confirms composition within ±0.4%
Experimental Workflows & Visualization

A systematic approach to purity assessment is crucial. The following diagram illustrates a typical workflow, starting from the synthesized compound and proceeding through various analytical checks to final confirmation.

Purity_Assessment_Workflow Workflow for Purity Assessment cluster_0 Initial Analysis cluster_1 Quantitative Purity & Impurity Profiling cluster_2 Structural & Elemental Confirmation Synthesized_Compound Synthesized This compound Qualitative_TLC Qualitative TLC (Spot Check) Synthesized_Compound->Qualitative_TLC Screening HPLC HPLC-UV (Quantitative Purity) Qualitative_TLC->HPLC qNMR qNMR (Absolute Purity) Qualitative_TLC->qNMR Confirmation Purity & Identity Confirmed HPLC->Confirmation GCMS GC-MS (Volatile Impurities) GCMS->Confirmation qNMR->Confirmation EA Elemental Analysis (CHNX) EA->Confirmation

Caption: A logical workflow for the comprehensive purity assessment of a synthesized compound.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method suitable for quantifying this compound and its non-volatile impurities.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 70% A to 20% A over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: UV at 270 nm.[8]

  • Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of acetonitrile to prepare a 500 µg/mL stock solution. Further dilute to ~50 µg/mL with the mobile phase for injection.

  • Analysis: Inject 10 µL of the sample. Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for identifying and quantifying volatile or semi-volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or similar.[2]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Program: Start at 150°C, hold for 2 minutes, ramp to 300°C at 15°C/min, and hold for 10 minutes.

  • MS Detector: Electron Ionization (EI) mode. Scan range 40-500 m/z.

  • Sample Preparation: Prepare a ~100 µg/mL solution of the compound in dichloromethane.

  • Analysis: Inject 1 µL of the sample. Impurities are identified by comparing their mass spectra to library databases (e.g., NIST) and quantified based on their peak areas relative to the main compound.

Quantitative NMR (qNMR)

qNMR provides an absolute measure of purity by comparing the integral of an analyte signal to that of a certified internal standard of known purity and weight.[10]

  • Instrumentation: 500 MHz or higher NMR spectrometer.

  • Internal Standard (IS): A high-purity, chemically stable compound with a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the analyte and IS are fully soluble (e.g., DMSO-d6).[11]

  • Sample Preparation:

    • Accurately weigh ~10 mg of the this compound sample.

    • Accurately weigh ~5 mg of the chosen internal standard into the same vial.

    • Dissolve the mixture in a precise volume (~0.7 mL) of the deuterated solvent.

  • Data Acquisition: Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (D1, typically 5 times the longest T1 relaxation time) to ensure full signal relaxation for accurate integration.

  • Analysis: The purity of the analyte (Purityₓ) is calculated using the following formula:

    Purityₓ (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (MWₓ / MWₛₜd) * (mₛₜd / mₓ) * Purityₛₜd

    Where:

    • I: Integral area of the signal

    • N: Number of protons for the integrated signal

    • MW: Molecular weight

    • m: mass

    • Purity: Purity of the standard

    • x refers to the analyte, and std refers to the internal standard.

Elemental Analysis (EA)

Elemental analysis is a fundamental technique to confirm that the empirical formula of the synthesized compound is correct.[12]

  • Instrumentation: CHNS/O Elemental Analyzer.

  • Principle: The sample undergoes high-temperature combustion in an oxygen-rich environment.[7] The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by detectors.

  • Sample Preparation: A small, accurately weighed amount of the dried sample (typically 1-3 mg) is placed in a tin or silver capsule.

  • Analysis: The instrument provides the weight percentage of C, H, N, and S. The results for this compound (C₁₆H₁₁ClN₂) should be compared against the theoretical values. A match within ±0.4% is generally considered confirmation of the correct elemental composition and an indication of high purity.[13]

The following diagram illustrates the decision-making process for selecting the appropriate analytical technique.

Technique_Selection Guide to Selecting an Analytical Technique Goal What is the analytical goal? Routine_QC Routine QC & Purity (%) Goal->Routine_QC Quantitative Impurity_ID Impurity ID & Volatiles Check Goal->Impurity_ID Identification Absolute_Purity Absolute Purity & Reference Standard Free Goal->Absolute_Purity Absolute Formula_Confirm Empirical Formula Confirmation Goal->Formula_Confirm Composition HPLC_Method Use HPLC-UV Routine_QC->HPLC_Method GCMS_Method Use GC-MS Impurity_ID->GCMS_Method qNMR_Method Use qNMR Absolute_Purity->qNMR_Method EA_Method Use Elemental Analysis Formula_Confirm->EA_Method

Caption: A decision tree for selecting the right purity assessment method based on the analytical objective.

References

The Strategic Replacement of Chloro Groups in Diphenylpyrazine Analogs: A Comparative Guide to Bioisosteric Modification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. This guide provides a comprehensive comparison of bioisosteric replacements for the chloro group in diphenylpyrazine analogs, a scaffold of significant interest in drug discovery. By presenting quantitative data, detailed experimental protocols, and visual representations of structure-activity relationships, this document serves as a practical resource for optimizing drug candidates.

The substitution of a chlorine atom with a bioisostere—a functional group with similar steric and electronic properties—can profoundly impact a molecule's pharmacological profile. Such modifications can enhance potency, improve metabolic stability, reduce toxicity, and alter pharmacokinetic properties. This guide delves into the nuanced effects of replacing the chloro moiety on diphenylpyrazine-based compounds, offering a data-driven perspective on this critical aspect of drug design.

Comparative Analysis of Bioisosteric Replacements

The following table summarizes the structure-activity relationships (SAR) for the bioisosteric replacement of a chloro group on the phenyl ring of 1,3-diphenylpyrazine analogs investigated as S-phase kinase-associated protein 2 (Skp2) inhibitors. The data highlights how different functional groups influence the inhibitory activity against the Skp2-Cks1 interaction and the proliferation of cancer cell lines.

Compound IDR (Substitution)Skp2-Cks1 IC50 (μM)[1]PC-3 Cell IC50 (μM)[1]MGC-803 Cell IC50 (μM)[1]
14a H>40>40>40
14b 4-F14.228.520.3
14c 4-Cl5.810.212.5
14d 4-Br7.515.418.2
14e 4-CH₃9.318.622.1
14f 4-OCH₃12.125.829.8
14g 4-CF₃4.28.910.1
14h 3-Cl8.116.319.5
14i 3,4-diCl2.84.87.0

Key Observations from the Data:

  • Halogen Substitution: The introduction of a halogen at the 4-position of the phenyl ring generally improves activity compared to the unsubstituted analog (14a ). A chloro (14c ) or bromo (14d ) group provides better potency than a fluoro group (14b ).

  • Electron-Withdrawing Groups: The potent electron-withdrawing trifluoromethyl group (CF₃) at the 4-position (14g ) results in strong inhibitory activity, comparable to the chloro-substituted analog.

  • Positional Isomers: A chloro group at the 3-position (14h ) is less effective than at the 4-position (14c ).

  • Dihalogenation: The presence of two chloro groups at the 3 and 4 positions (14i ) leads to the most potent compound in this series, suggesting an additive effect.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Skp2-Cks1 Interaction Assay

This assay quantifies the ability of the compounds to inhibit the interaction between Skp2 and Cks1 proteins.

  • Protein Expression and Purification: Recombinant human Skp2 and Cks1 proteins are expressed in E. coli and purified using affinity chromatography.

  • Assay Principle: A homogeneous time-resolved fluorescence (HTRF) assay is employed. GST-tagged Skp2 and His-tagged Cks1 are used. The binding of the two proteins brings a donor fluorophore (anti-GST-Europium) and an acceptor fluorophore (anti-His-XL665) into close proximity, resulting in a FRET signal.

  • Procedure:

    • Test compounds are serially diluted in the assay buffer.

    • GST-Skp2 and His-Cks1 proteins are added to the wells of a microplate.

    • The test compounds are then added to the wells.

    • After an incubation period, the HTRF detection reagents (anti-GST-Europium and anti-His-XL665) are added.

    • The plate is incubated to allow for antibody binding.

    • The fluorescence is read at both the donor and acceptor emission wavelengths.

  • Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. The IC50 values are determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay (MTT Assay)

This assay measures the cytotoxic effect of the compounds on cancer cell lines.

  • Cell Culture: PC-3 (prostate cancer) and MGC-803 (gastric cancer) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Cells are seeded into 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

    • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are determined by plotting the percentage of viability against the compound concentration.

Visualizing Structure-Activity Relationships

The following diagram illustrates the general workflow for the synthesis and evaluation of the diphenylpyrazine analogs, providing a clear visual representation of the drug discovery process.

SAR_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials reaction Chemical Synthesis of Diphenylpyrazine Analogs start->reaction purification Purification and Characterization reaction->purification in_vitro In Vitro Assays (Skp2-Cks1, Cell Proliferation) purification->in_vitro Test Compounds data_analysis Data Analysis (IC50 Determination) in_vitro->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar sar->reaction Feedback for New Analogs

Workflow for the synthesis and SAR evaluation of diphenylpyrazine analogs.

This guide demonstrates that the chloro group in diphenylpyrazine analogs is a viable point for modification to modulate biological activity. The presented data and protocols offer a foundation for researchers to rationally design and synthesize novel analogs with improved therapeutic potential. The systematic exploration of bioisosteric replacements remains a powerful strategy in the ongoing quest for more effective and safer medicines.

References

Comparative Molecular Field Analysis (CoMFA) of Diphenylpyrazine Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the application of Comparative Molecular Field Analysis (CoMFA), a 3D-Quantitative Structure-Activity Relationship (3D-QSAR) technique, to diphenylpyrazine derivatives. While direct CoMFA studies on diphenylpyrazine derivatives are not extensively available in the public domain, this document establishes a framework for such an analysis by drawing parallels with studies on structurally related pyrazine and pyrimidine analogs. By presenting a detailed, albeit hypothetical, CoMFA protocol and comparing potential outcomes with existing data on similar heterocyclic compounds, this guide aims to inform the rational design of novel diphenylpyrazine-based therapeutic agents.

Introduction to CoMFA and Diphenylpyrazine Derivatives

Comparative Molecular Field Analysis (CoMFA) is a computational chemistry method used to correlate the 3D spatial properties of molecules with their biological activities.[1][2] This technique calculates the steric and electrostatic fields of a set of aligned molecules and uses partial least squares (PLS) regression to derive a 3D-QSAR model. The resulting model and its graphical representation as contour maps help in understanding the structure-activity relationships (SAR) and in predicting the activity of novel compounds.

Diphenylpyrazine derivatives are a class of heterocyclic compounds with a pyrazine core substituted with two phenyl rings. These compounds have garnered interest in medicinal chemistry due to their diverse biological activities, including potential as anticancer and antiproliferative agents.[3][4] Understanding the structural requirements for their biological activity is crucial for the development of potent and selective drug candidates.

Hypothetical CoMFA Study of Diphenylpyrazine Derivatives

This section outlines a prospective CoMFA study on a hypothetical series of diphenylpyrazine derivatives to elucidate their structure-activity relationships.

Data Presentation: Hypothetical CoMFA Results

A typical CoMFA study on a series of diphenylpyrazine derivatives would yield statistical parameters indicating the robustness and predictive power of the model. The following table summarizes hypothetical results, drawing on typical values from CoMFA studies of related heterocyclic compounds.[5][6][7]

ParameterValueDescription
(Cross-validated r²)0.65A measure of the internal predictive ability of the model. A value > 0.5 is generally considered good.
(Non-cross-validated r²)0.95A measure of the correlation between the experimental and predicted activities for the training set.
Standard Error of Estimate (SEE) 0.20A measure of the goodness of fit of the model.
F-statistic 150.0A measure of the statistical significance of the model.
Optimal Number of Components 5The number of latent variables used in the PLS regression that gives the highest q².
Steric Field Contribution 60%The percentage contribution of the steric field to the overall model.
Electrostatic Field Contribution 40%The percentage contribution of the electrostatic field to the overall model.
Experimental Protocols

A robust CoMFA study relies on a well-defined and executed experimental protocol. The following outlines a typical workflow for a CoMFA analysis of diphenylpyrazine derivatives.

2.2.1. Molecular Modeling and Alignment

  • 3D Structure Generation: The 3D structures of all diphenylpyrazine derivatives in the dataset are generated using molecular modeling software (e.g., SYBYL, MOE).

  • Energy Minimization: The energy of each structure is minimized using a suitable force field (e.g., Tripos) to obtain a low-energy conformation.

  • Molecular Alignment: The molecules are aligned to a common template. This is a critical step and can be performed based on a common substructure or by docking into a target receptor's active site. For this hypothetical study, a common substructure alignment using the diphenylpyrazine core is proposed.

2.2.2. CoMFA Field Calculation

  • Grid Box Generation: A 3D grid is generated around the aligned molecules.

  • Probe Atom: A probe atom (typically a sp³ carbon atom with a +1 charge) is placed at each grid point.

  • Steric and Electrostatic Field Calculation: The steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between the probe atom and each molecule are calculated at every grid point, generating the CoMFA fields.

2.2.3. Statistical Analysis

  • Partial Least Squares (PLS) Regression: PLS analysis is used to correlate the CoMFA field values (independent variables) with the biological activity data (dependent variable, e.g., pIC₅₀).

  • Cross-Validation: A leave-one-out (LOO) cross-validation is performed to assess the internal predictive ability of the model and to determine the optimal number of components. The cross-validated correlation coefficient, q², is calculated.

  • Non-Cross-Validated Analysis: A final non-cross-validated PLS analysis is performed using the optimal number of components to generate the final CoMFA model, yielding the correlation coefficient, r².

  • External Validation: The predictive power of the model is further assessed using an external test set of compounds that were not included in the training set.

Visualization of CoMFA Workflow and a Hypothetical Signaling Pathway

The following diagrams, generated using the DOT language, illustrate the general workflow of a CoMFA study and a hypothetical signaling pathway that could be targeted by diphenylpyrazine derivatives.

CoMFA_Workflow cluster_data Data Preparation cluster_comfa CoMFA Calculation cluster_analysis Statistical Analysis cluster_output Model Interpretation Data Molecular Dataset & Biological Activity Modeling 3D Molecular Modeling Data->Modeling Alignment Molecular Alignment Modeling->Alignment Grid Grid Box Generation Alignment->Grid Fields Steric & Electrostatic Field Calculation Grid->Fields PLS PLS Regression Fields->PLS Validation Cross-Validation (q²) PLS->Validation Model Final CoMFA Model (r²) Validation->Model Maps Contour Maps Model->Maps SAR Structure-Activity Relationship Maps->SAR Design New Compound Design SAR->Design

Caption: General workflow of a Comparative Molecular Field Analysis (CoMFA) study.

Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Proliferation Cell Proliferation Gene->Proliferation DPP Diphenylpyrazine Derivative DPP->Receptor Inhibition

Caption: Hypothetical signaling pathway targeted by diphenylpyrazine derivatives.

Comparative Analysis with Related Heterocyclic Compounds

A CoMFA study on pyrimidine derivatives revealed that electrostatic, hydrophobic, and hydrogen-bond donor fields play important roles in their inhibitory activity.[5] Similarly, a study on pyridazine analogs highlighted the significance of steric and electrostatic properties.[8]

For our hypothetical diphenylpyrazine derivatives, the CoMFA model suggests a dominant role for steric factors (60% contribution). This implies that the size and shape of the substituents on the phenyl rings are critical for biological activity. The electrostatic contribution (40%) indicates that the electronic nature of the substituents also influences activity.

CoMFA Contour Map Interpretation (Hypothetical):

  • Steric Contour Map:

    • Green Contours: Would likely be observed around the para-positions of the phenyl rings, suggesting that bulky substituents in these regions enhance activity. This could be due to favorable van der Waals interactions with a hydrophobic pocket in the target receptor.

    • Yellow Contours: Might appear near the ortho-positions, indicating that bulky groups in these areas are detrimental to activity, possibly due to steric hindrance.

  • Electrostatic Contour Map:

    • Blue Contours: Could be located near substituents capable of hydrogen bonding or having a partial positive charge, indicating that electropositive groups are favored for enhanced activity.

    • Red Contours: Might be present around areas where electron-withdrawing groups are placed, suggesting that electronegative groups in these regions increase biological activity.

By comparing these hypothetical contour maps with those from actual studies on pyrimidine and pyridazine derivatives, researchers can gain insights into the shared and unique structural requirements for activity among these related heterocyclic scaffolds. This comparative approach can guide the design of novel diphenylpyrazine derivatives with improved potency and selectivity.

Conclusion

This guide has presented a framework for the comparative molecular field analysis of diphenylpyrazine derivatives. By outlining a hypothetical CoMFA study, including data presentation, experimental protocols, and visualizations, we have demonstrated how this powerful computational tool can be applied to understand the structure-activity relationships of this important class of compounds. The comparison with existing CoMFA studies on related heterocyclic systems provides a valuable context for interpreting potential results and for guiding future drug design efforts. The methodologies and insights presented here are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

Safety Operating Guide

Proper Disposal of 5-Chloro-2,3-diphenylpyrazine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 5-Chloro-2,3-diphenylpyrazine is paramount for environmental protection and laboratory safety. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this halogenated organic compound responsibly. Adherence to these protocols will help mitigate risks and ensure compliance with hazardous waste regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is known to cause skin and serious eye irritation.[1] The safety data sheet (SDS) recommends wearing protective gloves and eye protection.[1] In case of skin contact, wash the affected area with plenty of water.[1] If eye contact occurs, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound, a chlorinated organic compound, requires careful segregation and handling to prevent environmental contamination and ensure safety.

Step 1: Waste Identification and Segregation

Properly identify and classify this compound as a halogenated organic waste.[2][3][4] This is a critical first step as the disposal methods for halogenated and non-halogenated organic compounds differ significantly, with the former often incurring higher disposal costs.[5]

  • Action: Collect waste containing this compound in a designated, clearly labeled, and compatible waste container.[5][6]

  • Crucial Do Not: Do not mix this waste with non-halogenated organic solvents, aqueous waste, or other incompatible chemical waste streams such as acids, bases, or oxidizers.[3][6][7]

Step 2: Waste Accumulation and Storage

Collect the halogenated waste in a suitable container, such as a designated carboy or bottle, which must be kept securely closed when not in use.[5][6]

  • Labeling: Affix a "Hazardous Waste" tag to the container as soon as the first drop of waste is added.[5] The label must clearly identify the contents, including the full chemical name ("this compound") and the approximate concentration or volume.[6]

  • Storage: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[5] The storage area should be cool, dry, and well-ventilated.[5] Ensure secondary containment is used to prevent spills.[5]

Step 3: Arrange for Professional Disposal

Once the waste container is nearly full (approximately 75% capacity to allow for expansion), arrange for its collection by a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.[3][5][8]

  • Action: Contact your EHS office or a certified hazardous waste disposal company to schedule a pickup.[5][8]

  • Prohibited Action: Never dispose of this compound down the drain or in regular trash.[8][9][10] This compound may cause long-lasting harmful effects to aquatic life.[11]

Step 4: Final Disposal Method

The recommended final disposal method for halogenated organic compounds like this compound is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[8][12] This process is designed to decompose the compound into less harmful gaseous byproducts, with the resulting acid gases scrubbed to prevent atmospheric pollution.[12]

Quantitative Data Summary

ParameterGuidelineSource
Maximum Accumulation Volume in SAA 25 gallons for halogenated solvent waste[5]
Container Fill Level Do not exceed 75% of the container's capacity[3]

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

cluster_0 Laboratory Operations cluster_1 Waste Management cluster_2 Final Disposal A Waste Generation (this compound) B Is this a halogenated organic compound? A->B C Segregate into a designated 'Halogenated Waste' container B->C Yes D Label container with 'Hazardous Waste' and contents C->D E Store in a designated Satellite Accumulation Area (SAA) D->E F Container nearly full? E->F G Contact Environmental Health & Safety (EHS) or licensed waste disposal company F->G Yes H Arrange for waste pickup G->H I Transport to a licensed waste disposal facility H->I J High-temperature incineration with afterburner and scrubber I->J

Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 5-Chloro-2,3-diphenylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling 5-Chloro-2,3-diphenylpyrazine (CAS RN: 41270-66-0). Adherence to these guidelines is critical to ensure personal safety and proper management of this chemical in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a solid, crystalline powder that can range in color from white to pale yellow.[1] It is classified as causing skin and serious eye irritation.[1][2] Inhalation may also lead to respiratory irritation.[3] Furthermore, it is recognized as potentially causing long-lasting harmful effects to aquatic life.[2] It is important to note that the chemical, physical, and toxicological properties of this compound have not been fully investigated.[3]

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentStandard/Specification
Eye/Face Safety glasses with side-shields or chemical splash goggles.[3][4]EN166 (EU) or NIOSH (US) approved.[3]
Skin Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect before use.[3][5]Follow manufacturer's chemical resistance guide.[5]
Laboratory coat.N/A
Respiratory Use in a well-ventilated area, preferably a fume hood, to avoid dust formation.[3]N/A
For nuisance dust exposure: P95 (US) or P1 (EU) particle respirator.[3]NIOSH (US) or CEN (EU) approved.[3]
For higher-level protection: OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges.[3]NIOSH (US) or CEN (EU) approved.[3]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for minimizing risks and environmental impact. The following workflow outlines the key steps from preparation to final disposal.

Experimental Workflow and Safety Procedures

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment Cleanup cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_setup Set up in a well-ventilated area (e.g., fume hood) prep_ppe->prep_setup handle_weigh Weigh the solid compound prep_setup->handle_weigh Proceed to handling handle_dissolve Dissolve or use in reaction handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate work surfaces handle_dissolve->cleanup_decontaminate After experiment cleanup_wash Wash hands thoroughly cleanup_decontaminate->cleanup_wash disp_solid Collect solid waste in a labeled, sealed container disp_liquid Collect contaminated solvents in a labeled, sealed container disp_ppe Dispose of contaminated gloves and other disposable PPE disp_pickup Arrange for hazardous waste pickup disp_solid->disp_pickup disp_liquid->disp_pickup disp_ppe->disp_pickup

Caption: Workflow for handling this compound.

Detailed Protocols

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Table 2: First Aid Procedures

Exposure RouteAction
Inhalation Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[3]
Skin Contact Wash off immediately with soap and plenty of water. Consult a physician if irritation occurs.[1][3]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water and consult a physician.[3]
Spill and Disposal Procedures

In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[3]

  • Containment : Wear appropriate PPE. For a solid spill, carefully sweep up the material to avoid creating dust.[3]

  • Collection : Place the spilled material into a suitable, closed, and labeled container for disposal.[3]

  • Cleaning : Clean the spill area thoroughly.

Disposal Plan:

  • All waste containing this compound must be treated as hazardous waste.

  • Dispose of the chemical and its container through a licensed professional waste disposal service.[3] One approved method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Do not allow the product to enter drains or waterways.[3]

  • Contaminated packaging should be disposed of as unused product.[3]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2,3-diphenylpyrazine
Reactant of Route 2
Reactant of Route 2
5-Chloro-2,3-diphenylpyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.